molecular formula C4H7NaO3 B145789 Sodium 3-hydroxybutyrate CAS No. 306-31-0

Sodium 3-hydroxybutyrate

Katalognummer: B145789
CAS-Nummer: 306-31-0
Molekulargewicht: 126.09 g/mol
InChI-Schlüssel: NBPUSGBJDWCHKC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 3-hydroxybutyrate is the sodium salt of the endogenous metabolite and signaling molecule 3-hydroxybutyrate (3HB). This compound is of significant interest in biochemical and physiological research due to its diverse mechanisms of action. Studies indicate that 3HB acts as a signaling molecule through its interaction with the GPR109a receptor. Activation of this receptor on immune cells, such as macrophages, has been shown to decrease the population of pro-inflammatory M1 macrophages, mediating an inhibitory effect on colonic inflammation. Subsequent research has demonstrated that this anti-inflammatory mechanism contributes to the suppression of colorectal carcinogenesis, in part by reducing the accumulation of myeloid-derived suppressor cells . Beyond its receptor-mediated effects, 3-hydroxybutyrate functions as an epigenetic regulator by inhibiting histone deacetylases (HDACs), thereby influencing gene expression patterns . It also serves as a key metabolic fuel, being synthesized in the liver during states of low glucose and converted to acetyl-CoA for energy production in peripheral tissues via the Krebs cycle . Furthermore, in vitro evidence suggests this compound exhibits bioprotective properties, acting as a chemical chaperone that protects enzymes against heat and oxidative stress, and as a highly effective cryoprotectant by depressing the freezing point of aqueous solutions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans. It should be stored in a cool, dry place.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

sodium;3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPUSGBJDWCHKC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201044130
Record name 3-Hydroxybutanoic acid sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201044130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150-83-4, 306-31-0
Record name Butyric acid, 3-hydroxy-, monosodium salt, (+/-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium DL-beta-hydroxybutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxybutanoic acid sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201044130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 3-HYDROXYBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19AN4ZH292
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Endogenous Synthesis of Sodium 3-Hydroxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the endogenous synthesis pathway of Sodium 3-hydroxybutyrate (B1226725), more commonly known as beta-hydroxybutyrate (BHB). The synthesis of BHB is a critical metabolic process known as ketogenesis, which primarily occurs in the mitochondria of liver cells. This document details the biochemical pathway, its regulation, quantitative data on key metabolites and enzymes, and detailed experimental protocols relevant to the study of this pathway.

The Ketogenesis Pathway: From Acetyl-CoA to Beta-Hydroxybutyrate

Ketogenesis is the metabolic process that produces ketone bodies, including 3-hydroxybutyrate, from fatty acids and certain ketogenic amino acids. This pathway is particularly active during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a low-carbohydrate, high-fat ketogenic diet, providing an alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle.[1]

The synthesis of BHB from acetyl-CoA involves four key enzymatic steps that take place within the mitochondrial matrix of hepatocytes:

  • Thiolase Reaction: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reversible reaction is catalyzed by the enzyme mitochondrial acetoacetyl-CoA thiolase (also known as thiolase II or ACAT1).[2]

  • HMG-CoA Synthase Reaction: A third molecule of acetyl-CoA condenses with acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is the rate-limiting and committed step in ketogenesis and is catalyzed by mitochondrial HMG-CoA synthase (HMGCS2).[3]

  • HMG-CoA Lyase Reaction: HMG-CoA is then cleaved to produce acetoacetate (B1235776) and a molecule of acetyl-CoA. This reaction is catalyzed by HMG-CoA lyase (HMGCL).[4]

  • Beta-Hydroxybutyrate Dehydrogenase Reaction: Finally, acetoacetate is reversibly reduced to D-beta-hydroxybutyrate in an NADH-dependent reaction catalyzed by beta-hydroxybutyrate dehydrogenase (BDH1).[5]

Ketogenesis_Pathway

Quantitative Data

The flux through the ketogenesis pathway is tightly regulated and highly dependent on the physiological state of the organism. The following tables summarize key quantitative data related to substrate and product concentrations, enzyme kinetics, and metabolic flux rates.

Table 1: Metabolite Concentrations in Different Physiological States

MetaboliteConditionTissueConcentrationReference(s)
Beta-Hydroxybutyrate FedBlood Serum~0.1 mM[6]
12-16h FastingBlood Serum0.3 - 1.0 mM[1]
2-day FastingBlood Serum1 - 2 mM[1]
Prolonged StarvationBlood Serum6 - 8 mM[1]
Ketogenic DietBlood Serum>0.5 - 5.0 mM[7]
FedRat Liver~0.1 µmol/g[8]
FastedRat Liver~1.5 µmol/g[8]
Acetoacetate FedRat Liver~0.05 µmol/g[8]
FastedRat Liver~0.3 µmol/g[8]
Acetyl-CoA FedRat LiverLower[9]
FastedRat LiverHigher[9]
Acetoacetyl-CoA FedRat LiverLow[9]
FastedRat LiverElevated[9]

Table 2: Kinetic Parameters of Key Ketogenic Enzymes

Note: Kinetic parameters can vary significantly based on the source of the enzyme, purity, and assay conditions. The data presented here are representative values from the literature.

EnzymeOrganism/TissueSubstrateKmVmax/kcatReference(s)
Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1) Human Colonic MucosaAcetoacetyl-CoAIdentical in control and ulcerative colitis36.14 (control), 22.6 (UC) (µmol/min/g)[10][11]
Mitochondrial HMG-CoA Synthase (HMGCS2) Baker's YeastAcetyl-CoA--[12]
Baker's YeastAcetoacetyl-CoA-Substrate inhibition observed[12]
HMG-CoA Lyase (HMGCL) Human (recombinant)HMG-CoA--[13]
Pseudomonas mevalonii2-butynoyl-CoA (inhibitor)Ki = 65 µMkinact = 0.073 min-1[14]
Beta-Hydroxybutyrate Dehydrogenase (BDH1) Rhodopseudomonas spheroidesD-3-Hydroxybutyrate--[15]
Rhodopseudomonas spheroidesNAD+-Follows an ordered Bi Bi mechanism[15]

Table 3: Hepatic Ketogenesis Flux Rates

ConditionOrganismFlux RateFold ChangeReference(s)
Control Diet Human174 ± 30 µmol/min-[16]
6-day Ketogenic Diet Human579 ± 58 µmol/min~3.3-fold increase[16]
18-h Fasted (14-week-old mice) Mouse--[17][18]
18-h Fasted (20-week-old mice) MouseHigher than 14-week-old-[17][18]
18-h Fasted (obese mice) MouseLower than lean fasted-[17][18]

Regulation of the Endogenous Synthesis Pathway

The synthesis of BHB is intricately regulated at multiple levels to meet the body's energy demands.

Hormonal Regulation

The primary hormonal regulators of ketogenesis are insulin and glucagon (B607659) .

  • Insulin , released in the fed state, is a potent inhibitor of ketogenesis. It suppresses the release of fatty acids from adipose tissue (lipolysis), thereby limiting the substrate for ketogenesis.

  • Glucagon , the levels of which rise during fasting, stimulates ketogenesis. It promotes lipolysis in adipose tissue, increasing the flow of fatty acids to the liver. Within the liver, glucagon signaling leads to a decrease in the concentration of malonyl-CoA, an inhibitor of carnitine palmitoyltransferase I (CPT1). This disinhibition of CPT1 allows for increased transport of fatty acids into the mitochondria for β-oxidation and subsequent conversion to ketone bodies.

Hormonal_Regulation

Transcriptional and Post-Translational Regulation

Beyond hormonal control, ketogenesis is regulated at the level of gene expression and by post-translational modifications of key enzymes.

  • PPARα (Peroxisome Proliferator-Activated Receptor Alpha): This nuclear receptor is a key transcriptional regulator of fatty acid metabolism. During fasting, elevated levels of free fatty acids activate PPARα, which in turn upregulates the expression of genes involved in fatty acid oxidation and ketogenesis, including HMGCS2.

  • SIRT3 (Sirtuin 3): This mitochondrial deacetylase plays a crucial role in activating ketogenesis. During fasting, SIRT3 expression is upregulated. SIRT3 deacetylates and activates HMGCS2, thereby increasing the ketogenic flux.[19] The acetylation status of HMGCS2 is a key regulatory switch.

  • AMPK (AMP-activated protein kinase): As a cellular energy sensor, AMPK is activated under conditions of low energy (high AMP/ATP ratio), such as fasting. Activated AMPK promotes catabolic processes, including fatty acid oxidation and ketogenesis, while inhibiting anabolic pathways like fatty acid synthesis.

Molecular_Regulation

Experimental Protocols

Quantification of Ketone Bodies by UPLC-MS/MS

This protocol provides a method for the simultaneous quantification of acetoacetate and beta-hydroxybutyrate in biological matrices using reverse-phase ultra-high performance liquid chromatography coupled to tandem mass spectrometry (RP-UHPLC-MS/MS).[10][20]

Materials:

  • Biological sample (serum, plasma, tissue homogenate)

  • Stable isotope-labeled internal standards ([13C]Acetoacetate and [2H]Beta-hydroxybutyrate)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid

  • Ultrapure water

  • UPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • To 50 µL of sample, add 200 µL of a cold extraction solution (e.g., 80:20 ACN:MeOH) containing the internal standards.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of mobile phase A.

  • UPLC-MS/MS Analysis:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes (e.g., a 7-minute gradient).

    • Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for each analyte and internal standard.

  • Data Analysis:

    • Quantify the concentration of each ketone body by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.

UPLC_MS_Workflow

In Vitro HMG-CoA Synthase Activity Assay

This spectrophotometric assay measures the activity of HMG-CoA synthase by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[21]

Materials:

  • Purified HMG-CoA synthase or cell/tissue lysate

  • Acetyl-CoA

  • Acetoacetyl-CoA

  • DTNB

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of acetyl-CoA, acetoacetyl-CoA, and DTNB in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, DTNB, and the enzyme sample.

  • Reaction Initiation: Start the reaction by adding the substrates, acetyl-CoA and acetoacetyl-CoA.

  • Measurement: Immediately measure the increase in absorbance at 412 nm over time in a kinetic mode at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve. The enzyme activity can be calculated using the molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB), which is 14,150 M-1cm-1.

Stable Isotope Tracing of Ketogenesis

Stable isotope tracing is a powerful technique to measure the flux through metabolic pathways in vivo or in vitro. For ketogenesis, a 13C-labeled fatty acid (e.g., [U-13C]palmitate) is often used as a tracer.[5][22][23]

General Protocol Outline:

  • Tracer Administration:

    • In vivo: Infuse the labeled fatty acid into the subject.

    • In vitro: Add the labeled fatty acid to the cell culture medium.

  • Sample Collection: Collect biological samples (blood, tissues, or cell extracts) at various time points.

  • Metabolite Extraction and Analysis: Extract metabolites and analyze the isotopic enrichment of ketone bodies and other relevant metabolites using mass spectrometry (GC-MS or LC-MS).

  • Metabolic Flux Analysis (MFA): Use computational modeling to calculate the flux rates through the ketogenic pathway based on the isotopic labeling patterns.

Isotope_Tracing_Workflow

Conclusion

The endogenous synthesis of sodium 3-hydroxybutyrate via ketogenesis is a fundamental metabolic pathway that is critical for energy homeostasis, particularly during periods of glucose scarcity. This pathway is subject to complex and multi-layered regulation, involving hormonal, transcriptional, and post-translational mechanisms. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers and professionals in the fields of metabolic disease research and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into the intricate role of ketogenesis in health and disease.

References

Chemical and physical properties of Sodium 3-hydroxybutyrate for lab use.

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant Contact Information]

Abstract

Sodium 3-hydroxybutyrate (B1226725), the sodium salt of the ketone body beta-hydroxybutyrate (β-HB), is a multifaceted molecule of significant interest in biomedical research and drug development. Beyond its role as an alternative energy substrate for the brain and heart, it functions as a critical signaling molecule, notably as an endogenous inhibitor of class I histone deacetylases (HDACs) and a ligand for G-protein coupled receptors like GPR109A.[1][2][3][4][5] This technical guide provides an in-depth overview of the chemical and physical properties of sodium 3-hydroxybutyrate for laboratory use. It details experimental protocols for its analysis and application in cell-based assays and outlines its key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a hygroscopic, crystalline solid that is highly soluble in water.[6][7] It is available commercially as a racemic mixture (DL-3-hydroxybutyrate) and as individual (R)- and (S)- enantiomers. The endogenous, biologically active form in mammals is (R)-3-hydroxybutyrate.[1] The compound is generally stable under normal laboratory conditions when stored properly.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound. Data is provided for the common racemic (DL) form unless otherwise specified.

PropertyValueReferences
Molecular Formula C₄H₇NaO₃[8][9][10]
Molecular Weight 126.09 g/mol [8][9][10]
Appearance White to cream crystalline powder[1][3]
Melting Point 161-170 °C (DL-form)[3][7][9][11]
149-155 °C ((R)-(-)-form)[12]
Solubility
    in WaterHighly soluble[6]
    in PBS (pH 7.2)~10 mg/mL[1]
    in Ethanol~5 mg/mL[1]
    in DMSO100 mg/mL ((R)-(-)-form)[12]
Storage 2-8°C or -20°C, protect from moisture[1][4][11][13]
Stability ≥ 4 years at -20°C[1]
    in aqueous solutionRecommended to not store for more than one day[1]

Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound (DL-, R-, or S- form)

  • Solvent of choice (e.g., sterile water, PBS, or ethanol)

  • Sterile, inert gas (e.g., nitrogen or argon)

  • Sterile containers

Protocol:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the solvent of choice to the desired final concentration. For organic solvents, it is recommended to purge the solvent with an inert gas before use.[1]

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • For biological experiments, further dilutions should be made in aqueous buffers or isotonic saline to ensure the residual amount of any organic solvent is insignificant.[1]

  • Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[1] For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability in solution may vary.[14]

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the concentration of 3-hydroxybutyrate in biological samples or solutions.

Methodology Overview: This protocol is based on a reverse-phase HPLC (RP-HPLC) method.

Materials:

  • HPLC system with a UV/PDA detector

  • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of pH 8.0 sodium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 92:8 v/v)[15]

  • This compound standard

  • Sample for analysis (e.g., deproteinized serum)

Protocol:

  • Sample Preparation (for serum):

    • To 50-100 µL of serum, add an equal volume of 12% perchloric acid.[13]

    • Incubate on ice for 10 minutes.[13]

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.[13]

    • Transfer the supernatant to a new tube.

    • Neutralize by adding 3 M K₂CO₃ in a volume equivalent to one-fourth of the original serum volume.[13]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to remove the precipitate.[13]

    • The resulting supernatant is the protein-free extract for HPLC analysis.[13]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a mixture of pH 8.0 sodium dihydrogen phosphate buffer and acetonitrile (92:8 v/v).[15]

    • Flow Rate: 0.5 mL/min.[15]

    • Injection Volume: 10 µL.[15]

    • Detection Wavelength: 210 nm.[15]

    • Column Temperature: 20°C.[15]

  • Analysis:

    • Inject the prepared sample and standards onto the HPLC system.

    • Identify the 3-hydroxybutyrate peak based on the retention time of the standard.

    • Quantify the concentration by comparing the peak area of the sample to the standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and purity of this compound.

Methodology Overview: This protocol outlines the general procedure for acquiring a ¹H NMR spectrum.

Materials:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Deuterium oxide, D₂O)

  • Internal standard (e.g., DSS)

  • This compound sample

Protocol:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of D₂O containing an internal standard like DSS.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • The ¹H NMR spectrum of this compound in D₂O typically shows three main signals: a doublet corresponding to the methyl protons, a multiplet for the methine proton, and a doublet of doublets for the methylene (B1212753) protons adjacent to the carbonyl group.

Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cultured cells.

Materials:

  • Cell line of interest (e.g., breast cancer cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell proliferation assay kit (e.g., BrdU-based)

Protocol:

  • Seed the cells in a 96-well plate at a density of approximately 40,000 cells per well in 100 µL of complete culture medium.[16]

  • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • The next day, treat the cells with various concentrations of this compound (e.g., 3 mM) or a vehicle control.[16]

  • Incubate the cells for the desired period (e.g., 5 days).[16]

  • On the final day of treatment, add BrdU to the medium and incubate for an additional 24 hours.[16]

  • Assess cell proliferation using a BrdU assay kit according to the manufacturer's instructions, which typically involves measuring the absorbance at a specific wavelength.[16]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through several key signaling pathways. The two most well-characterized are its inhibition of histone deacetylases and its activation of the G-protein coupled receptor GPR109A.

Histone Deacetylase (HDAC) Inhibition

This compound is a direct inhibitor of class I histone deacetylases (HDACs).[1][5] By inhibiting HDACs, it increases the level of histone acetylation, leading to a more open chromatin structure and altered gene expression.[1] This epigenetic modification is associated with the activation of genes involved in oxidative stress resistance, such as FOXO3A and MT2.[1][5]

HDAC_Inhibition Sodium_3-hydroxybutyrate Sodium 3-hydroxybutyrate HDACs Histone Deacetylases (Class I) Sodium_3-hydroxybutyrate->HDACs Inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Increases Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Oxidative_Stress_Resistance Oxidative Stress Resistance Genes (e.g., FOXO3A, MT2) Gene_Expression->Oxidative_Stress_Resistance

Caption: HDAC Inhibition by this compound.

GPR109A (HCAR2) Activation

This compound is a known ligand for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[6][8][9][17] Activation of GPR109A by this compound can lead to various downstream effects depending on the cell type. In adipocytes, it inhibits lipolysis.[9] In other cells, it can modulate inflammatory responses and cellular metabolism.[6][7] For instance, in aged liver, GPR109A activation by β-hydroxybutyrate leads to the activation of AMPK, which in turn suppresses endoplasmic reticulum stress and lipid accumulation.[6][17]

GPR109A_Activation Sodium_3-hydroxybutyrate Sodium 3-hydroxybutyrate GPR109A GPR109A (HCAR2) Sodium_3-hydroxybutyrate->GPR109A Binds to Gi Gi GPR109A->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Leads to PKA Decreased PKA Activity cAMP->PKA Downstream_Effects Downstream Cellular Effects (e.g., Inhibition of Lipolysis) PKA->Downstream_Effects

Caption: GPR109A Signaling Pathway Activation.

Experimental Workflow for Investigating Signaling Effects

The following diagram illustrates a general workflow for studying the effects of this compound on cellular signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HepG2) Treat_Cells Treat Cells with This compound Cell_Culture->Treat_Cells Prepare_BHB Prepare Sodium 3-hydroxybutyrate Solution Prepare_BHB->Treat_Cells Western_Blot Western Blot (e.g., for p-AMPK) Treat_Cells->Western_Blot qPCR RT-qPCR (for gene expression) Treat_Cells->qPCR Functional_Assay Functional Assay (e.g., Lipid Accumulation) Treat_Cells->Functional_Assay

Caption: General Experimental Workflow for Signaling Studies.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is considered hazardous until further information is available.[1] Users should avoid ingestion, inhalation, and contact with eyes and skin.[1] It is recommended to wash hands thoroughly after handling.[1] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable tool for researchers in various fields, from metabolism and neuroscience to cancer biology. Its well-defined chemical and physical properties, coupled with its known mechanisms of action as a signaling molecule, make it a powerful compound for in vitro and in vivo studies. This guide provides a foundational understanding of its properties and common laboratory applications, enabling researchers to effectively incorporate this compound into their experimental designs.

References

The Genesis of a Metabolic Maverick: A Technical History of Sodium 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and evolving biological significance of Sodium 3-Hydroxybutyrate (B1226725), from a metabolic curiosity to a key signaling molecule.

Introduction

Sodium 3-hydroxybutyrate, the sodium salt of the ketone body D-β-hydroxybutyrate (BHB), has transitioned from being viewed as a mere metabolic byproduct of fatty acid oxidation to a pleiotropic signaling molecule with profound implications for cellular function and therapeutic development. This technical guide delves into the historical milestones of its discovery, the evolution of its chemical synthesis and analytical detection, and the elucidation of its complex signaling pathways. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the foundational science and experimental underpinnings that have shaped our current understanding of this fascinating molecule.

A Historical Timeline: From "Acetone Bodies" to a Signaling Metabolite

The story of this compound is intrinsically linked to the broader history of ketone body research, which began in the mid-19th century with the detection of "acetone-like substances" in the urine of diabetic patients.

Early Observations (Mid-19th to Early 20th Century): The initial discovery of what would later be identified as ketone bodies was associated with diabetic ketoacidosis. The characteristic sweet smell of the breath and the dark color reaction of urine with ferric chloride were early diagnostic clues. The nitroprusside reaction, developed in the early 20th century, provided a more specific test for acetoacetate (B1235776) and acetone (B3395972).

The Dawn of Quantitative Analysis (Early 20th Century): The early 1900s marked a shift towards a more quantitative understanding of metabolism. Key developments include:

  • 1921: Rollin Turner Woodyatt's research on diet and diabetes highlighted that β-hydroxybutyrate, acetoacetate, and acetone are produced by the liver during starvation or on a low-carbohydrate, high-fat diet.[1]

  • 1921: Building on this, Dr. Russell Morse Wilder at the Mayo Clinic coined the term "ketogenic diet" to describe a diet that intentionally induces ketosis.[1]

  • Early 20th Century: The pioneering work of Donald Van Slyke at the Rockefeller Institute was instrumental in developing methods for the quantitative analysis of ketone bodies in blood and urine, providing a crucial tool for studying metabolic diseases.[2]

The First Synthesis: The first preparation of optically active 3-hydroxybutanoic acid is credited to the collective work of McKenzie, Magnus-Levy, and the renowned chemist Emil Fischer, who laid the groundwork for stereochemistry.[1]

A Shift in Perspective (Late 20th to 21st Century): For much of the 20th century, ketone bodies were primarily considered an alternative fuel source for the brain and other tissues during periods of glucose scarcity. However, the turn of the century brought a paradigm shift, with a growing body of evidence revealing their roles as signaling molecules.

  • 2005: The G-protein coupled receptor GPR109A (also known as HCA2) was identified as a receptor for nicotinic acid, and shortly after, β-hydroxybutyrate was identified as an endogenous ligand by Taggart and colleagues.[3]

  • 2013: A seminal paper by Shimazu et al. demonstrated that β-hydroxybutyrate is an endogenous inhibitor of class I histone deacetylases (HDACs), linking metabolism directly to epigenetic regulation.[4]

Chemical Synthesis and Characterization: From Historical Methods to Modern Approaches

The preparation of this compound has evolved from early laboratory syntheses to more refined and scalable methods.

Historical Synthesis

An early method for the preparation of sodium salts of hydroxy-carboxylic acids involved the hydrolysis of the corresponding lactone or ester with a sodium hydroxide (B78521) solution. For 3-hydroxybutyric acid, this would typically involve the saponification of ethyl 3-hydroxybutyrate.

Modern Synthesis

Modern chemical synthesis of this compound often involves the hydrolysis of ethyl 3-hydroxybutyrate with sodium hydroxide in a mixed solvent system to facilitate purification and crystallization.

Table 1: Comparison of Historical and Modern Synthesis Methods for this compound

FeatureHistorical Method (Early 20th Century)Modern Method
Starting Material Ethyl 3-hydroxybutyrate or γ-butyrolactoneEthyl 3-hydroxybutyrate
Reagent Aqueous Sodium HydroxideSodium Hydroxide
Solvent WaterMixed solvent (e.g., ethanol/water)
Purification Evaporation and recrystallization from water/ethanolControlled crystallization from the reaction mixture
Yield & Purity Generally lower yield and purityHigh yield and purity

Experimental Protocols

Historical Method for Quantitative Analysis of Ketone Bodies (Van Slyke Method)

Donald Van Slyke's methods were pivotal for the clinical and experimental study of ketosis. His techniques allowed for the separate determination of total acetone bodies, acetoacetate plus acetone, and β-hydroxybutyric acid. The principle for β-hydroxybutyric acid determination involved its oxidation to acetoacetate and acetone, followed by precipitation and titration.

Experimental Workflow for Van Slyke's Method:

Van_Slyke_Workflow start Blood or Urine Sample deproteinize Deproteinization (e.g., with tungstic acid) start->deproteinize boil Boiling to remove pre-formed acetone and acetoacetate deproteinize->boil oxidation Oxidation of β-hydroxybutyrate (with potassium dichromate and sulfuric acid) boil->oxidation distillation Distillation of newly formed acetone oxidation->distillation precipitation Precipitation of acetone (as a mercury complex) distillation->precipitation titration Titration of the precipitate precipitation->titration calculation Calculation of β-hydroxybutyrate concentration titration->calculation

Workflow for the quantitative determination of β-hydroxybutyrate using the Van Slyke method.

Modern Enzymatic Assay for β-Hydroxybutyrate

Modern assays for β-hydroxybutyrate are typically enzymatic and colorimetric or fluorometric, offering high specificity and sensitivity.

Principle: D-β-hydroxybutyrate is oxidized to acetoacetate by the enzyme β-hydroxybutyrate dehydrogenase (HBDH), with the concomitant reduction of NAD+ to NADH. The resulting NADH is then used in a colorimetric reaction.

Experimental Protocol:

  • Sample Preparation: Serum or plasma samples are deproteinized, often using a spin filter.

  • Reaction Mixture: A reaction mixture is prepared containing β-hydroxybutyrate dehydrogenase, NAD+, and a colorimetric probe (e.g., a tetrazolium salt that is reduced by NADH to a colored formazan).

  • Incubation: The deproteinized sample is added to the reaction mixture and incubated at a controlled temperature (e.g., 37°C).

  • Measurement: The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 450 nm) using a spectrophotometer.

  • Quantification: The concentration of β-hydroxybutyrate in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of β-hydroxybutyrate.

Table 2: Quantitative Data on β-Hydroxybutyrate Levels in Human Plasma/Serum

Conditionβ-Hydroxybutyrate Concentration (mM)Reference
Normal (post-absorptive)< 0.3[5]
24-hour Fasting1.0 - 2.0[6]
Prolonged Starvation (several days)6.0 - 8.0[7]
Nutritional Ketosis0.5 - 3.0[5]
Diabetic Ketoacidosis> 3.0 (often 15-25)[8]

Signaling Pathways of this compound

Beyond its role as an energy substrate, β-hydroxybutyrate is now recognized as a key signaling molecule that modulates cellular processes through direct interaction with proteins and epigenetic mechanisms.

GPR109A Receptor Activation

β-hydroxybutyrate is an endogenous ligand for the G-protein coupled receptor GPR109A.[3] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in the activity of hormone-sensitive lipase, thereby inhibiting lipolysis. This represents a negative feedback loop where high levels of ketone bodies can suppress their own production from fatty acids.

GPR109A_Signaling BHB β-Hydroxybutyrate GPR109A GPR109A Receptor BHB->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes

GPR109A signaling pathway activated by β-hydroxybutyrate.

Histone Deacetylase (HDAC) Inhibition

β-hydroxybutyrate acts as an endogenous inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[4] By inhibiting HDACs, β-hydroxybutyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altered gene expression. This epigenetic modification has been linked to the upregulation of genes involved in antioxidant responses and metabolic regulation.

Experimental Protocol for In Vitro HDAC Inhibition Assay:

  • Nuclear Extract Preparation: Nuclear extracts containing HDAC enzymes are prepared from cultured cells or tissues.

  • Reaction Setup: The nuclear extract is incubated with a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine (B10760008) and a fluorescent reporter).

  • Inhibitor Addition: Different concentrations of this compound are added to the reaction.

  • Development: After incubation, a developer solution is added that cleaves the deacetylated substrate, releasing the fluorescent reporter.

  • Fluorescence Measurement: The fluorescence is measured using a fluorometer. A decrease in fluorescence indicates HDAC inhibition.

HDAC_Inhibition BHB β-Hydroxybutyrate HDAC Histone Deacetylase (Class I) BHB->HDAC Inhibits AcetylatedHistone Acetylated Histone HDAC->AcetylatedHistone Deacetylates Histone Histone Protein Histone->AcetylatedHistone HATs Acetyl Acetyl Group AcetylatedHistone->Histone GeneExpression Altered Gene Expression AcetylatedHistone->GeneExpression Leads to

Mechanism of HDAC inhibition by β-hydroxybutyrate.

Conclusion

The journey of this compound from a diagnostic marker of metabolic distress to a recognized signaling molecule underscores the dynamic nature of our understanding of metabolism. The historical progression of its discovery, intertwined with the development of analytical chemistry, has paved the way for the current exploration of its therapeutic potential. The elucidation of its roles in G-protein coupled receptor signaling and epigenetic regulation has opened new avenues for drug development in a wide range of fields, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. This guide provides a foundational technical overview for professionals seeking to build upon this rich history of scientific inquiry.

References

The Multifaceted Role of Sodium 3-Hydroxybutyrate in Cellular Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3-hydroxybutyrate (B1226725) (also known as sodium β-hydroxybutyrate or BHB), the most abundant ketone body, has emerged as a critical signaling molecule and a vital alternative energy source, extending its biological significance far beyond its traditionally recognized role in metabolic homeostasis during periods of low glucose availability.[1][2][3] This technical guide provides a comprehensive overview of the core biological roles of sodium 3-hydroxybutyrate in cellular metabolism, with a particular focus on its signaling functions. It is intended to serve as a resource for researchers, scientists, and professionals in drug development by summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.

Introduction: Beyond an Energy Substrate

Synthesized primarily in the liver from the oxidation of fatty acids, β-hydroxybutyrate serves as a crucial energy carrier, particularly for extrahepatic tissues like the brain, heart, and skeletal muscle during states of fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2][4] Under such conditions, BHB can reach millimolar concentrations in the blood, a significant increase from its basal levels.[5] However, a growing body of evidence has illuminated its function as a potent signaling metabolite, capable of modulating epigenetic landscapes, inflammatory responses, and oxidative stress, thereby influencing a wide array of cellular processes and pathological conditions.[1][5][6][7]

Quantitative Overview of β-Hydroxybutyrate's Metabolic Effects

The metabolic impact of β-hydroxybutyrate is concentration-dependent, with physiological levels fluctuating significantly based on dietary status and physical activity. The following tables summarize key quantitative data from various studies, providing a comparative look at its physiological concentrations and its effects in experimental settings.

Table 1: Physiological Concentrations of β-Hydroxybutyrate (BHB)

ConditionTypical BHB Concentration (mmol/L)Source(s)
Normal (Fed state)< 0.1 - 0.5[8]
Fasting (24 hours)1.0 - 2.0[5]
Prolonged Fasting (several days)6.0 - 8.0[5]
Ketogenic Diet0.5 - 5.0[8]
Prolonged Exercise0.5 - 5.0[8]
Diabetic Ketoacidosis> 25[5]

Table 2: Experimental Concentrations of β-Hydroxybutyrate and Observed Effects

Experimental SystemBHB ConcentrationObserved EffectSource(s)
Human Cardiac Microvascular Endothelial Cells (HCMECs)1, 3, and 4 mMInhibition of HDAC3 binding to the Claudin-5 promoter under high glucose.[6]
Mouse Kidney (in vivo)Subcutaneous pump deliveryIncreased global histone acetylation and protection against oxidative stress.[5]
C2C12 Myotubes0.25, 0.5, 1, 2, 5 mMInvestigation of effects on muscle protein synthesis and anabolic signaling.[9]
Human MonocytesIncreasing concentrationsReduction of NLRP3 inflammasome-mediated IL-1β and IL-18 production.[7][10]
PC12 CellsDose-dependentInhibition of H₂O₂-induced ROS production and decreased NOX2 and NOX4 protein levels.

Core Signaling Pathways of β-Hydroxybutyrate

β-Hydroxybutyrate exerts its signaling functions through several distinct mechanisms, primarily through the inhibition of class I histone deacetylases (HDACs) and the modulation of the NLRP3 inflammasome.

Inhibition of Histone Deacetylases (HDACs)

A key signaling role of BHB is its ability to directly inhibit class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[5][6][11] This inhibition leads to a state of histone hyperacetylation, which alters chromatin structure and promotes the transcription of specific genes. Notably, this includes genes involved in oxidative stress resistance, such as FOXO3A and MT2.[5][11] The upregulation of these genes confers cellular protection against oxidative damage.

HDAC_Inhibition_by_BHB cluster_0 cluster_1 BHB Sodium 3-Hydroxybutyrate (BHB) HDACs Class I HDACs (HDAC1, HDAC2) BHB->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Acetylation Increased Histone Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Oxidative_Stress_Genes Upregulation of Oxidative Stress Resistance Genes (FOXO3A, MT2) Gene_Expression->Oxidative_Stress_Genes Cellular_Protection Cellular Protection Against Oxidative Stress Oxidative_Stress_Genes->Cellular_Protection

Caption: BHB inhibits Class I HDACs, leading to increased histone acetylation and the expression of stress resistance genes.

Modulation of the NLRP3 Inflammasome

β-Hydroxybutyrate has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[7][12] Mechanistically, BHB inhibits the NLRP3 inflammasome by preventing potassium (K+) efflux and reducing the oligomerization of the adaptor protein ASC.[7][12] This inhibitory effect is independent of its metabolism and other starvation-regulated pathways.[7] The suppression of the NLRP3 inflammasome leads to a reduction in the production of pro-inflammatory cytokines IL-1β and IL-18.[7][10]

NLRP3_Inhibition_by_BHB BHB Sodium 3-Hydroxybutyrate (BHB) K_Efflux Potassium (K+) Efflux BHB->K_Efflux Inhibits ASC_Oligomerization ASC Oligomerization BHB->ASC_Oligomerization Inhibits NLRP3_Activators NLRP3 Inflammasome Activators (e.g., ATP, Urate Crystals) NLRP3_Activators->K_Efflux NLRP3_Activation NLRP3 Inflammasome Activation K_Efflux->NLRP3_Activation Caspase1 Caspase-1 Activation ASC_Oligomerization->Caspase1 NLRP3_Activation->ASC_Oligomerization Cytokines IL-1β and IL-18 Maturation & Secretion Caspase1->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: BHB inhibits NLRP3 inflammasome activation by preventing K+ efflux and ASC oligomerization.

Experimental Protocols

This section provides an overview of common methodologies for the quantification of β-hydroxybutyrate and for studying its effects in a laboratory setting.

Quantification of β-Hydroxybutyrate in Biological Samples

Accurate measurement of BHB is crucial for both research and clinical applications. Several methods are available, each with its own advantages in terms of sensitivity, specificity, and throughput.

This is a common and straightforward method suitable for high-throughput analysis in a 96-well plate format.[13][14][15]

Principle: β-hydroxybutyrate is oxidized to acetoacetate (B1235776) by the enzyme β-hydroxybutyrate dehydrogenase. This reaction is coupled to the reduction of NAD+ to NADH. The resulting NADH is then used to reduce a colorimetric or fluorometric probe, and the signal is proportional to the BHB concentration.[13][14]

Generalized Protocol:

  • Sample Preparation: Collect biological samples (e.g., serum, plasma, urine, cell lysates).[13] Deproteinize samples if necessary, often by centrifugation to remove particulates.[13]

  • Standard Curve Preparation: Prepare a series of BHB standards of known concentrations to generate a standard curve.

  • Reaction Setup: Add prepared samples and standards to the wells of a microplate.

  • Initiate Reaction: Add a reaction mix containing β-hydroxybutyrate dehydrogenase, NAD+, and the probe to each well.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a set time (e.g., 20-30 minutes) to allow the reaction to proceed.[13]

  • Measurement: Read the absorbance (for colorimetric assays, typically at 450 nm) or fluorescence (for fluorometric assays, with excitation/emission wavelengths around 530-570 nm / 590-600 nm) using a microplate reader.[14][15]

  • Data Analysis: Subtract the blank reading, plot the standard curve, and determine the BHB concentration in the samples by interpolating from the curve.[13]

Enzymatic_Assay_Workflow Sample_Prep Sample Preparation (Serum, Plasma, etc.) Reaction_Setup Reaction Setup in 96-Well Plate Sample_Prep->Reaction_Setup Standard_Prep Standard Curve Preparation Standard_Prep->Reaction_Setup Add_Reagent Add Reaction Mix (Enzyme, NAD+, Probe) Reaction_Setup->Add_Reagent Incubation Incubation (e.g., 30 min at RT) Add_Reagent->Incubation Measurement Measure Absorbance or Fluorescence Incubation->Measurement Data_Analysis Data Analysis (Standard Curve Interpolation) Measurement->Data_Analysis

Caption: Workflow for the enzymatic quantification of β-hydroxybutyrate.

GC-MS provides high sensitivity and specificity for the quantification of BHB, particularly in complex matrices like postmortem blood and urine.[16][17]

Principle: BHB is extracted from the sample, derivatized to make it volatile, and then separated by gas chromatography and detected by mass spectrometry. An internal standard (e.g., deuterated γ-hydroxybutyrate) is typically used for accurate quantification.[16]

Generalized Protocol:

  • Sample Preparation: Collect blood or urine samples.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample.

  • Extraction: Perform a liquid-liquid extraction to isolate BHB and the internal standard.

  • Derivatization: Chemically modify the extracted compounds (e.g., silylation) to increase their volatility for GC analysis.[16]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The compounds are separated based on their boiling points and retention times in the GC column and then fragmented and detected by the mass spectrometer.

  • Data Analysis: Quantify BHB by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

In Vitro Studies of β-Hydroxybutyrate's Effects

Cell culture models are invaluable for dissecting the molecular mechanisms of BHB action.

Generalized Protocol for Cell Culture Experiments:

  • Cell Culture: Culture the desired cell line (e.g., C2C12 myotubes, PC12 cells) under standard conditions until they reach the desired confluence or differentiation state.[9]

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.25 mM to 5 mM).[9] Include a vehicle control (medium without BHB).

  • Co-treatment (Optional): To study protective effects, cells can be co-treated with a stressor (e.g., H₂O₂) in the presence or absence of BHB.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours).[5][9]

  • Cell Lysis and Analysis: After treatment, lyse the cells to extract proteins or RNA.

  • Downstream Analysis: Analyze the lysates using techniques such as:

    • Western Blotting: To quantify protein levels and post-translational modifications (e.g., histone acetylation, phosphorylation of signaling proteins).

    • Quantitative PCR (qPCR): To measure changes in gene expression.

    • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the secretion of cytokines (e.g., IL-1β) into the culture medium.

    • Immunofluorescence: To visualize the subcellular localization of proteins of interest.

Conclusion and Future Directions

This compound is a pleiotropic molecule with profound effects on cellular metabolism and signaling. Its ability to act as an HDAC inhibitor and an NLRP3 inflammasome modulator underscores its therapeutic potential for a range of conditions, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions.[2][7][18] Future research should continue to elucidate the intricate molecular mechanisms underlying BHB's diverse biological activities, explore its potential synergistic effects with other compounds, and optimize its therapeutic application through targeted delivery and dosing strategies. This guide provides a foundational resource for researchers and developers to advance our understanding and utilization of this remarkable metabolite.

References

A Technical Guide to the Neuronal Mechanism of Action of Sodium 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-hydroxybutyrate (B1226725) (also known as β-hydroxybutyrate or BHB), the most abundant ketone body, is a critical alternative energy substrate for the brain, particularly during periods of low glucose availability such as fasting or ketogenic diets.[1][2] Beyond its role as a simple fuel source, emerging evidence has illuminated its function as a potent signaling molecule, exerting multifaceted neuroprotective effects through various mechanisms.[3] These include epigenetic modifications, enhanced mitochondrial function, reduction of oxidative stress and inflammation, and modulation of neurotransmitter systems.[3][4][5][6] This technical guide provides an in-depth exploration of the core mechanisms by which sodium 3-hydroxybutyrate acts on neuronal cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanisms of Action on Neuronal Cells

The neuroprotective and neuro-regenerative properties of this compound stem from its engagement with multiple, interconnected cellular pathways.

Enhanced Bioenergetics and Mitochondrial Function

Under conditions of glucose hypometabolism, a hallmark of many neurodegenerative diseases and neuronal injuries, BHB serves as a vital alternative fuel.[4] Transported across the blood-brain barrier via monocarboxylic acid transporters (MCTs), BHB enters neuronal mitochondria to support cellular energy requirements.[1][7] In mitochondria, it is converted to acetoacetate (B1235776) and subsequently to acetyl-CoA, which enters the citric acid cycle.[5] This process is more energetically efficient than glucose metabolism and leads to several beneficial outcomes:

  • Increased ATP Production: Neurons treated with BHB exhibit significantly higher levels of ATP.[1]

  • Improved Mitochondrial Respiration: BHB enhances the oxygen consumption rate (OCR) in neurons, indicating an increase in mitochondrial oxidative metabolism.[1][5]

  • Elevated NAD+/NADH Ratio: BHB metabolism elevates the cellular NAD+/NADH ratio, a key indicator of metabolic health.[1][2]

  • Mitochondrial Biogenesis: Sodium butyrate (B1204436) has been shown to increase mitochondrial mass and modulate mitochondrial architecture in neuronal progenitor cells.[8]

Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

BHB is a well-documented endogenous inhibitor of class I histone deacetylases (HDACs).[3][6] By inhibiting HDACs, BHB promotes the acetylation of histones, leading to a more open chromatin structure that facilitates gene transcription.[3][9] This epigenetic modulation is a cornerstone of its neuroprotective effects, upregulating the expression of genes involved in stress resistance and neuronal health.[6]

Key targets of this regulation include:

  • Oxidative Stress Resistance Genes: BHB treatment increases histone acetylation at the promoters of the Foxo3a and Mt2 genes.[6] These genes encode for the transcription factor FOXO3A and metallothionein (B12644479) 2, respectively, both of which are critical players in antioxidant defense pathways.[3][6]

  • Neurotrophic Factor Genes: HDAC inhibition is linked to the increased expression of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival, synaptic plasticity, and neurogenesis.[10][11]

Induction of Brain-Derived Neurotrophic Factor (BDNF)

A significant mechanism of BHB's action is its ability to robustly increase the production of BDNF.[1][4] Studies in cultured cerebral cortical neurons show that BHB treatment can increase Bdnf mRNA levels by approximately three-fold.[1] This effect is particularly pronounced in low-glucose conditions, mimicking the physiological state where ketone bodies are utilized.[1] The signaling cascade for BDNF induction is initiated by BHB's metabolic effects.

The proposed pathway is as follows:

  • BHB metabolism enhances mitochondrial respiration.[1][2]

  • This heightened metabolic activity leads to a controlled increase in mitochondrial reactive oxygen species (ROS).[1][3]

  • ROS act as signaling molecules to activate the redox-sensitive transcription factor NF-κB.[1][2]

  • NF-κB, along with the histone acetyltransferase p300/EP300, drives the transcription of the Bdnf gene.[1][2]

This BDNF-TrkB signaling pathway is crucial for sodium butyrate-induced neurogenesis and long-term functional recovery after ischemic injury.[9][10][11][12]

Anti-inflammatory and Antioxidant Effects

BHB exerts potent anti-inflammatory and antioxidant effects, protecting neurons from damage.[3][4][5]

  • Anti-inflammatory Action: BHB can inhibit neuroinflammation by suppressing the NF-κB signaling pathway, which in turn reduces the production of proinflammatory enzymes like iNOS and COX-2, and cytokines such as TNF-α, IL-1β, and IL-6.[3][13] This can be mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCAR2), for which BHB is an endogenous agonist.[3][14][15]

  • Antioxidant Action: The neuroprotective effects of BHB are strongly linked to the reduction of oxidative stress.[4][6][16] This is achieved through both direct and indirect mechanisms. Indirectly, as mentioned, BHB's HDAC inhibitory function upregulates antioxidant genes like FOXO3A.[3][6] Additionally, improved mitochondrial function and a more negative redox potential of the NADP antioxidant system contribute to the reduction of ROS.[3][5]

Modulation of Neuronal Excitability and Synaptic Plasticity

BHB influences neuronal communication by modulating neurotransmitter systems and synaptic plasticity.

  • Reduced Excitotoxicity: BHB can inhibit vesicular glutamate (B1630785) transporters, which decreases the loading and subsequent release of glutamate from presynaptic vesicles.[4] This action reduces neuronal hyperexcitability and protects against glutamate-induced toxicity, shifting the overall GABA/glutamate balance towards inhibition.[4]

  • Synaptic Plasticity: The impact on synaptic plasticity is complex. In developing neurons, BHB can substitute for glucose to fuel and preserve synaptic transmission.[17] However, in mature hippocampal neurons, BHB treatment has been shown to increase overall neuronal excitability while concurrently reducing long-term potentiation (LTP).[18][19] This suggests a homeostatic, metaplastic effect that balances neuronal activity.[18] Conversely, in models of Alzheimer's disease, sodium butyrate has been shown to ameliorate impairments in synaptic plasticity by reducing neuroinflammation.[20]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of this compound on neuronal cells.

Parameter Control Group BHB-Treated Group Percentage Change Reference
Cell Density Increase (24h post-injury) 21.33%118.6%+456%[4]
Neuron Migration Velocity 0.252 μm / 15 min0.429 μm / 15 min+70%[4]
Gap Size Change (24h post-injury) +63.81% (increase)-10.83% (reduction)-[4]
Bdnf mRNA Levels (8 mM BHB, 6h) Baseline~3-fold increase+200%[1]
sEPSC Inter-event Interval (CA1 Neurons) 2.64 ± 0.67 s0.89 ± 0.15 s-66%[19]

Table 1: Effects of BHB on Neuroregeneration and Gene Expression.

Model Parameter Control Group (CCI + Water) BHB-Treated Group (CCI + KE) Significance Reference
Traumatic Brain Injury (Rat CCI Model) Neurological Severity Score (NSS-R)4.4 ± 0.51.2 ± 0.4p < 0.01[7]
Lesion Volume47 ± 11 mm³10 ± 3 mm³p < 0.001[7]

Table 2: In Vivo Neuroprotective Effects of BHB.

Cell Line Condition BHB Concentration Effect on Cell Viability Reference
HT22 Neuronal Cells Glucose Deprivation (24h)80 µmol/LSignificant increase[21]
Glucose Deprivation (24h)160 µmol/LSignificant increase[21]
Glucose Deprivation (30h)80 µmol/LSignificant increase[21]
Glucose Deprivation (30h)160 µmol/LSignificant increase[21]

Table 3: Effects of BHB on Neuronal Cell Viability under Stress.

Key Experimental Protocols

Oxygen Consumption Rate (OCR) Measurement

This protocol is used to assess mitochondrial function in cultured neurons.[1]

  • Cell Plating: Plate primary cortical neurons in a specialized Seahorse XF cell culture microplate.

  • Treatment: Treat neurons with the desired concentration of this compound (e.g., 8 mM) for a specified duration (e.g., 24 hours).[1]

  • Assay Preparation: One hour before the assay, replace the culture medium with an assay medium (e.g., unbuffered DMEM) and incubate the plate at 37°C in a non-CO2 incubator.

  • Seahorse XF Analyzer: Measure the basal OCR. Subsequently, inject a series of mitochondrial respiratory chain modulators to determine key parameters of mitochondrial function.

    • Oligomycin (ATP synthase inhibitor): Injected to measure ATP-linked respiration.

    • FCCP (uncoupling agent): Injected to collapse the proton gradient and induce maximal respiration.

    • Rotenone/Antimycin A (Complex I and III inhibitors): Injected to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity from the recorded OCR values.[1]

Western Blotting for Protein Expression

This protocol quantifies the levels of specific proteins (e.g., BDNF, PSD-95) in neuronal lysates.[1][20]

  • Cell Lysis: Lyse treated and control neurons in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Sonication & Centrifugation: Sonicate the lysates to shear DNA and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[1]

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

  • Electrophoresis: Resolve equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control protein (e.g., β-actin or GAPDH).

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.[21]

  • Cell Culture and Treatment: Culture neuronal cells (e.g., HT22) in 96-well plates.[21] Induce stress (e.g., glucose deprivation) and treat with various concentrations of this compound (e.g., 0-160 µmol/L) for different durations (e.g., 6-30 hours).[21]

  • MTT Incubation: After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration e.g., 5 mg/ml) to each well and incubate for 4 hours at 37°C.[21] Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Discard the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[21]

  • Analysis: Higher absorbance values correspond to higher metabolic activity and greater cell viability.

Visualizations: Signaling Pathways and Workflows

BHB_Mechanisms Figure 1: Overview of BHB's Core Neuronal Mechanisms BHB Sodium 3-Hydroxybutyrate Mito Mitochondrial Metabolism BHB->Mito HDAC HDAC Inhibition BHB->HDAC GPR GPR109A Activation BHB->GPR Glut Glutamate Transporter Inhibition BHB->Glut Energy ↑ ATP & NAD+/NADH Mito->Energy ROS ↑ Signaling ROS Mito->ROS Epigenetics ↑ Histone Acetylation HDAC->Epigenetics Gi ↓ cAMP (Gi signaling) GPR->Gi GlutRelease ↓ Glutamate Release Glut->GlutRelease Outcome Neuroprotection & Neuroregeneration Energy->Outcome BDNF ↑ BDNF Expression ROS->BDNF Epigenetics->BDNF Antioxidant ↑ Antioxidant Genes (Foxo3a, Mt2) Epigenetics->Antioxidant NFkB_Inhibit ↓ NF-κB Pathway Gi->NFkB_Inhibit GlutRelease->Outcome BDNF->Outcome Antioxidant->Outcome NFkB_Inhibit->Outcome

Figure 1: Overview of BHB's Core Neuronal Mechanisms

BDNF_Pathway Figure 2: BHB-Induced BDNF Expression Pathway cluster_nucleus BHB This compound Mito Enters Mitochondria BHB->Mito Resp ↑ Mitochondrial Respiration (↑ OCR) Mito->Resp ROS ↑ Signaling ROS Resp->ROS NFkB Activation of NF-κB ROS->NFkB Nucleus Nucleus NFkB->Nucleus Translocation BDNF_Gene Bdnf Gene Transcription p300 Activity of p300/EP300 (Histone Acetyltransferase) p300->Nucleus BDNF_Protein ↑ BDNF Protein BDNF_Gene->BDNF_Protein Outcome ↑ Synaptic Plasticity ↑ Neuronal Stress Resistance BDNF_Protein->Outcome

Figure 2: BHB-Induced BDNF Expression Pathway

GPR109A_Pathway Figure 3: GPR109A-Mediated Anti-inflammatory Pathway BHB This compound GPR109A GPR109A Receptor (HCAR2) BHB->GPR109A binds Gi Gi/o Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP NFkB NF-κB Pathway cAMP->NFkB inhibition of Inflammation ↓ Pro-inflammatory Cytokines & Enzymes NFkB->Inflammation Outcome Neuro-inflammation Reduced Inflammation->Outcome

Figure 3: GPR109A-Mediated Anti-inflammatory Pathway

Experimental_Workflow Figure 4: General In Vitro Experimental Workflow cluster_assays 5. Downstream Assays Culture 1. Neuronal Cell Culture (e.g., Primary Neurons, HT22) Stress 2. Induction of Stress (Optional) (e.g., Glucose Deprivation, Oxidative Stress) Culture->Stress Treatment 3. Treatment (this compound vs. Vehicle) Stress->Treatment Incubation 4. Incubation (Defined Time Course) Treatment->Incubation Viability Cell Viability (MTT) Incubation->Viability Mito Mitochondrial Function (Seahorse OCR) Incubation->Mito Protein Protein Expression (Western Blot) Incubation->Protein Gene Gene Expression (qPCR) Incubation->Gene Analysis 6. Data Analysis & Interpretation Viability->Analysis Mito->Analysis Protein->Analysis Gene->Analysis

Figure 4: General In Vitro Experimental Workflow

Conclusion

This compound is far more than a simple energy metabolite for neuronal cells. Its mechanism of action is complex and multifaceted, involving direct modulation of cellular energy metabolism, epigenetic reprogramming through HDAC inhibition, activation of specific cell surface receptors, and consequent reduction in neuroinflammation and oxidative stress. The induction of critical neurotrophic factors like BDNF underscores its potential to not only protect neurons from injury but also to promote regeneration and plasticity. This intricate network of pathways makes this compound a compelling therapeutic candidate for a range of neurological disorders characterized by metabolic dysfunction and neuronal distress. Further research into the precise interplay of these mechanisms will continue to refine its potential applications in drug development.

References

An In-depth Technical Guide to the Endogenous Production of Sodium 3-Hydroxybutyrate During Ketosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketosis is a metabolic state characterized by the elevation of ketone bodies in the blood and tissues, occurring in response to low glucose availability, such as during fasting, prolonged exercise, or adherence to a low-carbohydrate, high-fat ketogenic diet.[1][2] The principal ketone bodies are acetoacetate (B1235776), acetone, and D-β-hydroxybutyrate.[1][3] D-β-hydroxybutyrate, which exists in circulation primarily as its sodium salt, sodium 3-hydroxybutyrate (B1226725), is the most abundant and serves as a crucial alternative energy source for vital organs, including the brain, heart, and skeletal muscle, when glucose is scarce.[1][4][5] Beyond its metabolic role, 3-hydroxybutyrate also functions as a signaling molecule, influencing cellular processes and gene expression.[6][7] This guide provides a detailed examination of the biochemical pathways, regulatory mechanisms, and experimental methodologies related to the endogenous production of sodium 3-hydroxybutyrate.

Biochemical Pathway of Ketogenesis

The synthesis of ketone bodies, or ketogenesis, occurs predominantly within the mitochondria of liver cells (hepatocytes).[1][8] The liver produces ketone bodies but lacks the necessary enzyme, β-ketoacyl-CoA transferase (SCOT), to utilize them, ensuring their release into the circulation for use by extrahepatic tissues.[8][9] The process begins with the breakdown of fatty acids into acetyl-CoA.

The primary steps are as follows:

  • Fatty Acid β-Oxidation: Fatty acids are transported into the mitochondrial matrix and broken down through β-oxidation to produce a substantial amount of acetyl-CoA.[1]

  • Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme thiolase.[3][8][10]

  • Formation of HMG-CoA: Acetoacetyl-CoA then combines with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is catalyzed by HMG-CoA synthase, which is the rate-limiting enzyme in ketogenesis.[8][10]

  • Cleavage of HMG-CoA: HMG-CoA is cleaved by HMG-CoA lyase to yield acetoacetate and one molecule of acetyl-CoA.[2][8][10]

  • Reduction to D-β-Hydroxybutyrate: Acetoacetate is then reversibly reduced to D-β-hydroxybutyrate in an NADH-dependent reaction catalyzed by D-β-hydroxybutyrate dehydrogenase (BDH1).[6][9] The resulting D-β-hydroxybutyrate is the most abundant ketone body in circulation. Acetoacetate can also spontaneously decarboxylate to form acetone, which is typically exhaled.[2]

Ketogenesis_Pathway FattyAcids Fatty Acids AcetylCoA 2x Acetyl-CoA FattyAcids->AcetylCoA β-Oxidation AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA Synthase (+ Acetyl-CoA) Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase BHB D-β-Hydroxybutyrate (this compound) Acetoacetate->BHB D-β-Hydroxybutyrate Dehydrogenase (NADH -> NAD+) Acetone Acetone Acetoacetate->Acetone Spontaneous Decarboxylation BHB->Acetoacetate D-β-Hydroxybutyrate Dehydrogenase (NAD+ -> NADH) Regulation_of_Ketogenesis cluster_hormones Hormonal Signals cluster_cellular Cellular Mechanisms LowInsulin Low Insulin Lipolysis Adipose Tissue Lipolysis LowInsulin->Lipolysis De-inhibits MalonylCoA ↓ Malonyl-CoA LowInsulin->MalonylCoA Leads to HighGlucagon High Glucagon HighGlucagon->Lipolysis Stimulates FFA Increased Plasma FFA Lipolysis->FFA BetaOxidation ↑ β-Oxidation FFA->BetaOxidation Liver Uptake CPT1 ↑ CPT1 Activity MalonylCoA->CPT1 De-inhibits CPT1->BetaOxidation Enables Mitochondrial Entry Ketogenesis ↑ Ketogenesis (↑ 3-Hydroxybutyrate) BetaOxidation->Ketogenesis Experimental_Workflow start Start: Animal Acclimatization baseline Baseline Blood Sampling (Ketones, Glucose) start->baseline grouping Randomize into Groups baseline->grouping control_diet Control Group: Standard Diet grouping->control_diet keto_diet Experimental Group: Ketogenic Diet grouping->keto_diet monitoring Daily/Weekly Monitoring (Weight, Blood Ketones) control_diet->monitoring keto_diet->monitoring endpoint End of Study: Terminal Sample Collection monitoring->endpoint analysis Biochemical & Statistical Analysis endpoint->analysis conclusion Conclusion analysis->conclusion Signaling_Pathways cluster_epigenetic Epigenetic Regulation cluster_receptor Receptor-Mediated Signaling BHB 3-Hydroxybutyrate HDAC HDACs BHB->HDAC HCAR2 HCAR2 (GPR109A) Receptor BHB->HCAR2 Binds & Activates Histones Histone Hyperacetylation HDAC->Histones Inhibition GeneExp Altered Gene Expression (e.g., Stress Resistance) Histones->GeneExp Lipolysis ↓ Adipocyte Lipolysis HCAR2->Lipolysis Inflammation ↓ Inflammation HCAR2->Inflammation

References

The Enantiomeric Dichotomy of Sodium 3-Hydroxybutyrate: A Structural and Functional Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the critical structural and functional distinctions between the D- and L-enantiomers of Sodium 3-hydroxybutyrate (B1226725). As interest in the therapeutic potential of ketone bodies continues to grow, a nuanced understanding of their stereoisomeric forms is paramount for targeted and effective drug development. This document provides a detailed comparison of their physicochemical properties, analytical separation methodologies, and distinct biological roles, with a focus on their differential engagement of cellular signaling pathways.

Core Structural Difference: Enantiomers at a Glance

D- and L-Sodium 3-hydroxybutyrate are stereoisomers, specifically enantiomers. This means they are non-superimposable mirror images of each other. Their identical chemical formula (C₄H₇NaO₃) and connectivity of atoms belie their profoundly different three-dimensional arrangements and, consequently, their biological activities. The key structural distinction lies in the spatial orientation of the hydroxyl (-OH) group at the chiral center (the third carbon atom).

This seemingly subtle difference in stereochemistry leads to significant variations in their interaction with chiral biological molecules such as enzymes and receptors, dictating their metabolic fate and signaling functions.

Physicochemical Properties: A Tale of Two Isomers

While enantiomers share many physical properties in a non-chiral environment, their interaction with plane-polarized light is a defining characteristic. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, denoted as 'd' or '+') while the other will rotate it to the left (levorotatory, denoted as 'l' or '-') to an equal but opposite degree.

PropertyD-Sodium 3-hydroxybutyrate ((R)-(-)-3-Hydroxybutyric acid sodium salt)L-Sodium 3-hydroxybutyrate ((S)-(+)-3-Hydroxybutyric acid sodium salt)Racemic (DL)-Sodium 3-hydroxybutyrate
Synonyms (R)-3-hydroxybutanoate sodium salt, D-β-hydroxybutyrate sodium salt(S)-3-hydroxybutanoate sodium salt, L-β-hydroxybutyrate sodium salt(±)-Sodium 3-hydroxybutyrate
Molecular Weight ( g/mol ) 126.09[1]126.09[1]126.09[1]
Melting Point (°C) 149-155[2]Not explicitly found, but expected to be identical to the D-enantiomer.161-167[3] (decomposes)
Specific Optical Rotation ([α]D) -14° (c = 10 in H₂O at 22°C)[2]+14° (c = 10 in H₂O at 22°C) (inferred)

Experimental Protocols: Differentiating the Enantiomers

The separation and quantification of D- and L-Sodium 3-hydroxybutyrate are crucial for research and clinical applications. Due to their identical physical properties in a non-chiral environment, specialized chiral separation techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC)

A robust method for the simultaneous determination of lactate (B86563) and 3-hydroxybutyrate enantiomers has been established using a two-dimensional HPLC system.

Methodology:

  • Derivatization: The hydroxyl and carboxyl groups of the analytes are derivatized with a fluorescent reagent, 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl), to enhance detection sensitivity.

  • First Dimension (Reversed-Phase Separation): The derivatized analytes are separated on a capillary monolithic octadecylsilane (B103800) (C18) column.

  • Second Dimension (Chiral Separation): The fractions containing the 3-hydroxybutyrate derivatives are automatically transferred to a second-dimension system equipped with a chiral stationary phase.

    • Chiral Column: A Chiralpak QD-AX or KSAACSP-001S enantioselective column is used for the separation of the D- and L-enantiomers.

    • Mobile Phase: A mixed solution of methanol (B129727) and acetonitrile containing formic acid.

  • Detection: Fluorescence detection is used to quantify the separated enantiomers.

This method has been successfully applied to various biological samples, including plasma, urine, and saliva, with a detection limit of 10 fmol per injection.

Biological Significance and Signaling Pathways

The biological roles of D- and L-Sodium 3-hydroxybutyrate are distinct, with the D-enantiomer being the primary biologically active form in mammals.[4]

D-Sodium 3-hydroxybutyrate: An Energy Source and Signaling Molecule

D-3-hydroxybutyrate is a crucial ketone body produced in the liver during periods of low glucose availability, such as fasting or a ketogenic diet. It serves as a vital alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle.[5] Beyond its metabolic role, D-3-hydroxybutyrate functions as a signaling molecule, modulating various cellular processes.[6][7]

Signaling Pathways of D-Sodium 3-hydroxybutyrate:

D_3HB_Signaling cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Targets D_3HB D-Sodium 3-hydroxybutyrate GPR109A HCAR2 (GPR109A) D_3HB->GPR109A Binds to FFAR3 FFAR3 D_3HB->FFAR3 Binds to HDACs HDACs D_3HB->HDACs Inhibits NLRP3 NLRP3 Inflammasome D_3HB->NLRP3 Inhibits Gi_protein Gi Protein GPR109A->Gi_protein Activates Gene_Expression Gene Expression (e.g., FOXO3A, MT2) HDACs->Gene_Expression Alters Inflammation Inflammation NLRP3->Inflammation Reduces Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces

Signaling pathways of D-Sodium 3-hydroxybutyrate.
L-Sodium 3-hydroxybutyrate: A Different Metabolic Fate

In contrast to its D-enantiomer, L-3-hydroxybutyrate is not a primary energy source for mammalian cells.[8] While it is present in trace amounts in tissues, its metabolic role and signaling functions are less understood. Some studies suggest that L-3-hydroxybutyrate may play a role in modulating the effects of D-3-hydroxybutyrate on glucose utilization.[8]

Metabolic Fate of D- and L-Sodium 3-hydroxybutyrate:

Metabolic_Fate cluster_d_pathway D-Enantiomer Pathway cluster_l_pathway L-Enantiomer Pathway D_3HB D-Sodium 3-hydroxybutyrate D_Acetoacetate Acetoacetate D_3HB->D_Acetoacetate Oxidation L_3HB L-Sodium 3-hydroxybutyrate L_Metabolism Limited Metabolism L_3HB->L_Metabolism D_AcetylCoA Acetyl-CoA D_Acetoacetate->D_AcetylCoA TCA_Cycle TCA Cycle D_AcetylCoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy Modulation Modulatory Roles? L_Metabolism->Modulation

Differential metabolic fates of D- and L-Sodium 3-hydroxybutyrate.

Conclusion

The structural disparity between D- and L-Sodium 3-hydroxybutyrate, rooted in their stereochemistry, translates into a significant functional dichotomy. The D-enantiomer serves as a primary energy substrate and a potent signaling molecule, engaging with specific cellular receptors and enzymes to modulate key physiological processes. The L-enantiomer, while less understood, appears to have a different metabolic fate and may possess distinct, albeit more subtle, biological activities. For researchers and developers in the pharmaceutical and nutraceutical industries, a clear understanding and precise analytical differentiation of these enantiomers are indispensable for harnessing the full therapeutic potential of 3-hydroxybutyrate-based interventions. This guide provides a foundational framework for these critical endeavors.

References

The Pharmacokinetics of Exogenous Sodium 3-Hydroxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of exogenously administered sodium 3-hydroxybutyrate (B1226725) (sodium 3-HB). It covers the absorption, distribution, metabolism, and excretion (ADME) of this ketone body, summarizes quantitative data from key studies, details common experimental protocols, and illustrates the primary signaling pathways through which 3-hydroxybutyrate exerts its effects.

Introduction to Exogenous Ketones

3-hydroxybutyrate is one of the three main ketone bodies produced by the liver during periods of low glucose availability, such as fasting or a ketogenic diet.[1] It serves as a crucial alternative energy source for various tissues, including the brain, heart, and skeletal muscle.[1][2] Exogenous administration of ketone bodies, typically in the form of salts or esters, is a strategy to induce a state of nutritional ketosis without the need for strict dietary restrictions. Sodium 3-hydroxybutyrate is one such exogenous ketone salt. Beyond its role as an energy substrate, 3-hydroxybutyrate is now recognized as a signaling molecule with pleiotropic effects, including anti-inflammatory and neuroprotective properties.[1][3] A thorough understanding of its pharmacokinetic profile is therefore essential for the development of effective therapeutic applications.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of exogenous this compound is characterized by rapid absorption and elimination.[4][5] The administration of a racemic mixture of D,L-3-hydroxybutyrate results in different pharmacokinetic profiles for each enantiomer.[6]

Absorption

Oral administration of this compound leads to a rapid increase in blood concentrations, with peak plasma levels (Cmax) typically reached within 30 to 60 minutes.[7][8] The absorption is thought to be mediated by monocarboxylate transporters in the small intestine.[8][9] Studies have shown that the Cmax and the area under the curve (AUC) of both D- and L-3-hydroxybutyrate increase with the administered dose.[6]

Distribution

Once absorbed, 3-hydroxybutyrate is distributed throughout the body via the bloodstream.[10] As a small, water-soluble molecule, it can readily cross the blood-brain barrier through the action of monocarboxylate transporters such as MCT1 and MCT2.[10] The volume of distribution (Vd) for 3-hydroxybutyrate has been estimated to be around 85.7 L in one study, though this may vary depending on the specific formulation and dosage.[8][9]

Metabolism

The primary metabolic fate of D-3-hydroxybutyrate is its conversion back to acetoacetate (B1235776) by the enzyme 3-hydroxybutyrate dehydrogenase in target tissues.[10] Acetoacetate is then converted to acetoacetyl-CoA, which is subsequently cleaved to form two molecules of acetyl-CoA that can enter the Krebs cycle for energy production.[10] The L-enantiomer of 3-hydroxybutyrate is metabolized differently, and its metabolic fate is less well understood.[11]

Excretion

Exogenous 3-hydroxybutyrate is eliminated from the body through both metabolism and renal excretion. The elimination half-life is relatively short, typically ranging from approximately 40 minutes to 3 hours.[4][12] At physiological concentrations, the majority of filtered ketone bodies are reabsorbed in the kidneys; however, as plasma concentrations increase, renal excretion becomes a more significant route of elimination.[12]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from studies investigating the administration of exogenous ketone supplements. It is important to note that these values can be influenced by the specific formulation (salt vs. ester), the enantiomeric composition (D, L, or D,L-racemic), the dose, and the subject population.

Table 1: Pharmacokinetic Parameters of Oral 3-Hydroxybutyrate Formulations in Humans

FormulationDoseCmax (mM)Tmax (hours)Half-life (hours)Reference
Sodium D,L-3-Hydroxybutyrate4.5 g--~0.67[4]
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Monoester)714 mg/kg3.301-20.8-3.1[12]
D-beta-hydroxybutyrate-1.2 ± 0.1~1-[13]
D+L-beta-hydroxybutyrate-0.62 ± 0.05~1-[13]
3-Hydroxybutyrate2 g0.266 ± 0.0790.5-[8][9]
3-Hydroxybutyrate4 g0.289 ± 0.0770.75-[8][9]
Ketone Monoester10 g2.4 ± 0.10.25-[14]
Ketone Monoester/Salt10 g2.1 ± 0.10.5-[14]

Note: '-' indicates data not available in the cited source.

Experimental Protocols

The following section details common methodologies employed in clinical and preclinical studies investigating the pharmacokinetics of exogenous this compound.

Study Design

Pharmacokinetic studies of exogenous ketones often employ a randomized, controlled, crossover design.[15][16] This design allows each participant to serve as their own control, reducing inter-individual variability.

Subject Population

Studies are conducted in both healthy volunteers and patient populations.[4][6] Animal models, particularly rats, are also used for preclinical pharmacokinetic and tissue distribution studies.[6]

Dosing and Administration

This compound is typically administered orally as a solution in water or another beverage.[6][7] Doses can range from a few grams to over 6000 mg/kg in animal studies.[6][7] In human studies, doses are often in the range of 140 to 714 mg/kg for ketone esters.[12]

Sample Collection and Analysis

Blood samples are collected at multiple time points before and after administration to characterize the concentration-time profile.[4] Plasma or serum is then analyzed for 3-hydroxybutyrate concentrations. Common analytical methods include:

  • Enzymatic Assays: These methods utilize the enzyme 3-hydroxybutyrate dehydrogenase to quantify D-3-hydroxybutyrate.[17][18]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that can distinguish between D- and L-enantiomers of 3-hydroxybutyrate.[4][6]

  • Point-of-Care (POC) Meters: Handheld meters are available for rapid measurement of blood beta-hydroxybutyrate levels, often used for monitoring in clinical settings.[19][20]

Signaling Pathways of 3-Hydroxybutyrate

Beyond its metabolic role, 3-hydroxybutyrate functions as a signaling molecule, primarily through two well-characterized pathways: inhibition of histone deacetylases (HDACs) and activation of the G-protein coupled receptor 109A (GPR109A).

Histone Deacetylase (HDAC) Inhibition

3-hydroxybutyrate is a direct inhibitor of class I histone deacetylases (HDACs).[10][21] By inhibiting HDACs, 3-hydroxybutyrate increases the acetylation of histones, which leads to a more open chromatin structure and alters gene expression.[10] This epigenetic modification has been shown to upregulate the expression of genes involved in oxidative stress resistance, such as FOXO3A and MT2.[10][21]

HDAC_Inhibition BHB Sodium 3-Hydroxybutyrate HDACs Class I HDACs BHB->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Acetylation Increased Histone Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression OxidativeStress Oxidative Stress Resistance Genes (FOXO3A, MT2) GeneExpression->OxidativeStress Upregulates

HDAC Inhibition by 3-Hydroxybutyrate
GPR109A Activation

3-hydroxybutyrate is a ligand for the G-protein coupled receptor 109A (GPR109A), also known as HCAR2.[22][23] Activation of GPR109A in adipocytes inhibits lipolysis, thereby reducing the release of free fatty acids into the circulation.[24] This receptor is also expressed on immune cells and has been implicated in the anti-inflammatory effects of 3-hydroxybutyrate.[1][24] The signaling cascade downstream of GPR109A activation can involve the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) and AMP-activated protein kinase (AMPK) activity.[22][23]

GPR109A_Activation BHB Sodium 3-Hydroxybutyrate GPR109A GPR109A (HCAR2) BHB->GPR109A Activates AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase Inhibits AntiInflammatory Anti-inflammatory Effects GPR109A->AntiInflammatory cAMP Decreased cAMP AdenylylCyclase->cAMP PKA Decreased PKA Activity cAMP->PKA Lipolysis Inhibition of Lipolysis PKA->Lipolysis

GPR109A Signaling Pathway

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of orally administered this compound.

Experimental_Workflow cluster_0 Pre-Administration cluster_1 Administration & Sampling cluster_2 Analysis & Modeling Screening Subject Screening & Informed Consent Baseline Baseline Blood Sample Collection Screening->Baseline Admin Oral Administration of This compound Baseline->Admin Sampling Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 6 hours) Admin->Sampling Analysis Sample Analysis (e.g., LC-MS/MS) Sampling->Analysis PK_Model Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) Analysis->PK_Model

References

Sodium 3-Hydroxybutyrate: A Key Signaling Molecule in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-hydroxybutyrate (B1226725) (β-hydroxybutyrate or BHB), a ketone body produced primarily in the liver during periods of low glucose availability, has emerged as a critical signaling molecule that extends its influence far beyond its role as an alternative energy substrate.[1][2][3] This guide provides a comprehensive technical overview of the signaling functions of sodium 3-hydroxybutyrate, with a focus on its interactions with key metabolic pathways. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this multifaceted molecule.[4]

Core Signaling Pathways of this compound

This compound exerts its signaling effects through several distinct mechanisms, primarily:

  • Histone Deacetylase (HDAC) Inhibition: BHB is a direct inhibitor of class I and IIa histone deacetylases (HDACs).[5][6] This inhibition leads to hyperacetylation of histones, altering chromatin structure and promoting the transcription of specific genes involved in cellular stress resistance and metabolism.[1][7][8]

  • G-Protein Coupled Receptor (GPCR) Activation: BHB acts as a ligand for at least two G-protein coupled receptors: Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109A) and Free Fatty Acid Receptor 3 (FFAR3).[5][9] Activation of these receptors modulates inflammatory responses and metabolic processes.[9]

  • NLRP3 Inflammasome Inhibition: BHB has been shown to directly inhibit the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key component of the innate immune system.[10][11] This action reduces the production of pro-inflammatory cytokines IL-1β and IL-18.[5][12]

  • Modulation of Oxidative Stress: BHB contributes to the reduction of oxidative stress by upregulating the expression of antioxidant genes through its HDAC inhibitory activity and by directly scavenging reactive oxygen species (ROS).[1][13]

Quantitative Data on this compound Signaling

The following tables summarize key quantitative data related to the signaling effects of this compound.

Table 1: HDAC Inhibition

ParameterValueCell/SystemReference
IC50 (HDAC1, 3, 4) 2-5 mMIn vitro[6]
IC50 (Butyrate for HDAC1, 2, 7) 0.3-0.4 mMIn vitro
IC50 (Butyrate) 0.80 mMIn vitro[14]

Table 2: GPCR Activation

ReceptorLigandParameterValueCell/SystemReference
HCAR2 ButyrateEC500.7 mMCHO cells[9]
HCAR2 β-hydroxybutyrateEC50 (Calcium Mobilization)2.7 mMBovine Neutrophils[15]
HCAR2 β-hydroxybutyrateEC502.65 mMBovine Neutrophils[15]
HCAR2 MK-1903EC5033.8 nMBovine Neutrophils[15]
HCAR2 Nicotinic AcidEC50480 nMBovine Neutrophils[15]

Table 3: NLRP3 Inflammasome Inhibition

ConditionBHB ConcentrationEffect on IL-1β SecretionCell TypeReference
LPS-stimulated2 mMNo significant decreaseLeukocytes from individuals at risk for T2D[2]
LPS-stimulated5 mMDecreasedLeukocytes from individuals at risk for T2D[2]
LPS-stimulated10 mMDecreasedLeukocytes from individuals at risk for T2D[2]

Table 4: Gene Expression Regulation

GeneTreatmentFold Change/EffectCell/SystemReference
BDNF 2 mM BHBIncreased protein levelsPrimary hippocampal neurons[16]
BDNF 60 mg/kg BHB (gavage)Increased protein levelsMouse hippocampus[16]
FOXO3A BHB treatmentUpregulationMouse tissues[7]
MT2 BHB treatmentUpregulationMouse tissues[7]

Signaling Pathway Diagrams

HDAC_Inhibition_Pathway BHB-mediated HDAC Inhibition and Gene Regulation BHB This compound (BHB) HDAC HDACs (Class I & IIa) BHB->HDAC inhibits Histones Histones HDAC->Histones deacetylates Acetylation Increased Histone Acetylation Chromatin Open Chromatin Structure Acetylation->Chromatin Gene_Expression Transcription of Target Genes Chromatin->Gene_Expression FOXO3A FOXO3A Gene_Expression->FOXO3A MT2 MT2 Gene_Expression->MT2 BDNF BDNF Gene_Expression->BDNF Stress_Resistance Oxidative Stress Resistance FOXO3A->Stress_Resistance MT2->Stress_Resistance Neuroprotection Neuroprotection BDNF->Neuroprotection

Caption: BHB inhibits HDACs, leading to increased histone acetylation and transcription of target genes.

GPCR_Signaling_Pathway BHB Signaling through G-Protein Coupled Receptors BHB This compound (BHB) HCAR2 HCAR2 (GPR109A) BHB->HCAR2 activates FFAR3 FFAR3 BHB->FFAR3 activates G_protein Gi/o HCAR2->G_protein FFAR3->G_protein AC Adenylyl Cyclase G_protein->AC inhibits cAMP Decreased cAMP Inflammation Modulation of Inflammation cAMP->Inflammation Metabolism Metabolic Regulation cAMP->Metabolism

Caption: BHB activates HCAR2 and FFAR3, leading to downstream signaling and metabolic regulation.

NLRP3_Inhibition_Pathway BHB-mediated Inhibition of the NLRP3 Inflammasome BHB This compound (BHB) NLRP3 NLRP3 Inflammasome Assembly BHB->NLRP3 inhibits Stimuli NLRP3 Activating Stimuli Stimuli->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves IL1B IL-1β (active) Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 IL-18 (active) Pro_IL18->IL18 IL18->Inflammation

Caption: BHB directly inhibits the assembly and activation of the NLRP3 inflammasome.

Detailed Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the study of this compound signaling.

Histone Deacetylase (HDAC) Activity Assay

This protocol describes a colorimetric assay to measure HDAC activity and its inhibition by this compound.

  • Principle: An acetylated substrate is incubated with a source of HDAC activity (e.g., nuclear extract or purified HDAC enzyme). The deacetylated product is then detected by a developer that releases a chromophore, which can be quantified spectrophotometrically.

  • Materials:

    • HDAC Activity Assay Kit (e.g., Abcam ab1432 or similar)

    • Nuclear extract from cells of interest or purified HDAC enzyme

    • This compound (test inhibitor)

    • Trichostatin A (positive control inhibitor)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare samples and controls in a 96-well plate. This includes a no-enzyme background control, a positive control with active HDACs, a negative control with a known HDAC inhibitor (Trichostatin A), and experimental wells with varying concentrations of this compound.

    • Add the HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for deacetylation.

    • Add the developer solution to each well to stop the reaction and initiate color development.

    • Incubate at 37°C for 30 minutes.

    • Read the absorbance at the appropriate wavelength (e.g., 405 nm or 450 nm) using a microplate reader.

    • Calculate HDAC activity as the difference in absorbance between the sample and the background control. The inhibitory effect of this compound is determined by comparing the activity in the presence of the compound to the positive control.

G-Protein Coupled Receptor (GPCR) Activation Assay (Calcium Mobilization)

This protocol outlines a method to measure the activation of HCAR2 by this compound through the detection of intracellular calcium mobilization.

  • Principle: HCAR2 is a Gi/o-coupled receptor. Its activation can lead to the release of intracellular calcium stores. This change in calcium concentration can be measured using a fluorescent calcium indicator dye.

  • Materials:

    • Cells expressing HCAR2 (e.g., transfected HEK293 cells or primary cells like neutrophils)

    • Fluorescent calcium indicator dye (e.g., Fura-2/AM)

    • This compound (agonist)

    • Ionomycin (B1663694) (positive control for calcium influx)

    • Fluorometric plate reader or fluorescence microscope

  • Procedure:

    • Seed HCAR2-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium indicator dye (e.g., Fura-2/AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorometric plate reader capable of kinetic reads.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.

    • After the response to BHB has been recorded, ionomycin can be added as a positive control to determine the maximum calcium response.

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. The EC50 of BHB can be calculated from the dose-response curve.

NLRP3 Inflammasome Activation Assay

This protocol describes an in vitro method to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

  • Principle: NLRP3 inflammasome activation is a two-step process. The "priming" step involves stimulating cells with an agent like lipopolysaccharide (LPS) to upregulate NLRP3 and pro-IL-1β expression. The "activation" step involves a second stimulus (e.g., ATP or nigericin) that triggers the assembly of the inflammasome, leading to caspase-1 activation and the cleavage and secretion of mature IL-1β.

  • Materials:

    • Macrophage cell line (e.g., J774.1 or THP-1) or primary bone marrow-derived macrophages (BMDMs)

    • Lipopolysaccharide (LPS)

    • ATP or Nigericin (B1684572)

    • This compound

    • ELISA kit for IL-1β

    • Caspase-1 activity assay kit

  • Procedure:

    • Priming: Plate macrophages and prime them with LPS (e.g., 100 ng/mL) for 3-4 hours.

    • Inhibition: Pre-treat the primed cells with varying concentrations of this compound for a specified time (e.g., 30-60 minutes).

    • Activation: Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for 1 hour.

    • Sample Collection: Collect the cell culture supernatants to measure secreted IL-1β. Lyse the cells to measure intracellular caspase-1 activity.

    • Analysis:

      • Quantify the concentration of IL-1β in the supernatants using an ELISA kit.

      • Measure caspase-1 activity in the cell lysates using a specific activity assay kit.

    • A reduction in IL-1β secretion and caspase-1 activity in the presence of this compound indicates inhibition of the NLRP3 inflammasome.

Chromatin Immunoprecipitation (ChIP) Assay for Histone Acetylation

This protocol details the steps to investigate changes in histone acetylation at specific gene promoters in response to this compound treatment.

  • Principle: ChIP is used to determine the in vivo association of proteins with specific genomic regions. Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., acetylated histone H3) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and can be analyzed by qPCR or sequencing.

  • Materials:

    • Cells of interest

    • This compound

    • Formaldehyde (B43269) (cross-linking agent)

    • Glycine (to quench cross-linking)

    • Lysis and wash buffers

    • Sonicator or micrococcal nuclease for chromatin shearing

    • Antibody against a specific histone acetylation mark (e.g., anti-acetyl-Histone H3)

    • Protein A/G magnetic beads

    • Elution buffer

    • Proteinase K

    • Reagents for DNA purification

    • Primers for qPCR targeting specific gene promoters

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes).

    • Quench the cross-linking reaction with glycine.

    • Harvest and lyse the cells to isolate the nuclei.

    • Shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

    • Immunoprecipitate the chromatin with an antibody specific to the histone acetylation mark of interest overnight at 4°C.

    • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

    • Wash the beads to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads.

    • Reverse the cross-links by heating and treat with proteinase K to digest the proteins.

    • Purify the immunoprecipitated DNA.

    • Quantify the enrichment of specific gene promoters in the immunoprecipitated DNA using quantitative real-time PCR (qPCR) with primers designed for the promoter regions of interest (e.g., FOXO3A, BDNF). An increase in the amount of amplified DNA in BHB-treated samples compared to controls indicates increased histone acetylation at that promoter.

Conclusion

This compound is a pleiotropic signaling molecule with significant implications for metabolic health and disease. Its ability to modulate gene expression through HDAC inhibition, influence cellular responses via GPCR activation, and dampen inflammation by inhibiting the NLRP3 inflammasome highlights its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the intricate signaling networks governed by this important metabolite. A deeper understanding of these pathways will be crucial for the development of novel therapeutic strategies targeting a range of metabolic and inflammatory disorders.

References

The Stereoisomers of Sodium 3-Hydroxybutyrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the stereoisomers of sodium 3-hydroxybutyrate (B1226725), a critical molecule in metabolism and cellular signaling. It is intended for researchers, scientists, and professionals in drug development who are investigating the distinct biological roles and therapeutic potentials of the (R)- and (S)-enantiomers. This document details their synthesis, stereospecific biological activities, pharmacokinetic profiles, and the analytical methods for their separation and quantification. Included are comprehensive experimental protocols and visual representations of key signaling pathways and workflows to facilitate a deeper understanding and practical application of this knowledge in a research setting.

Introduction

Sodium 3-hydroxybutyrate (3-HB) is a ketone body that serves as a vital alternative energy source for various tissues, including the brain, heart, and skeletal muscle, particularly during periods of low glucose availability.[1][2] It exists as two stereoisomers, (R)-3-hydroxybutyrate (also known as D-β-hydroxybutyrate) and (S)-3-hydroxybutyrate (or L-β-hydroxybutyrate). In mammals, the (R)-enantiomer is the predominant form produced during ketogenesis and is metabolically active.[3] Beyond its role in energy metabolism, (R)-3-hydroxybutyrate functions as a signaling molecule, notably as an endogenous inhibitor of class I histone deacetylases (HDACs) and as a ligand for the hydroxycarboxylic acid receptor 2 (HCAR2).[3][4][5] The (S)-enantiomer, while not a primary product of mammalian metabolism, is an intermediate in fatty acid β-oxidation.[3] Understanding the distinct properties and functions of each stereoisomer is crucial for the development of targeted therapeutic strategies.

Synthesis of (R)- and (S)-3-Hydroxybutyrate

The stereoselective synthesis of (R)- and (S)-3-hydroxybutyrate is essential for studying their individual biological effects. Enzymatic kinetic resolution is a common and efficient method for producing enantiomerically pure forms.

One established method involves the use of immobilized Candida antarctica lipase (B570770) B (CAL-B) for the enantioselective hydrolysis of racemic β-butyrolactone.[6][7] This process yields (R)-β-butyrolactone and (S)-β-hydroxybutyric acid. These intermediates can then be converted to the desired (R)- or (S)-ethyl-3-hydroxybutyrate.[6][7] Another approach utilizes the transesterification of racemic ethyl 3-hydroxybutyrate with (R)-1,3-butanediol, again catalyzed by CAL-B, to produce (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.[8] Additionally, (R)-3-hydroxybutyrate can be obtained through the alcoholysis of polyhydroxybutyrate, a biopolymer produced by bacterial fermentation.[7][9]

Stereospecific Biological Activity

The biological activities of 3-hydroxybutyrate are highly dependent on its stereochemistry. The (R)-enantiomer is the biologically active form in mammals, engaging with specific cellular targets to elicit a range of physiological responses.

(R)-3-Hydroxybutyrate: The Biologically Active Enantiomer
  • Energy Metabolism: (R)-3-hydroxybutyrate is a primary energy carrier from the liver to peripheral tissues during fasting or prolonged exercise.[3][4] It is oxidized in the mitochondria to produce acetyl-CoA, which then enters the Krebs cycle to generate ATP.[2]

  • Histone Deacetylase (HDAC) Inhibition: (R)-3-hydroxybutyrate is a known inhibitor of class I HDACs, specifically HDAC1, HDAC3, and HDAC4.[3][4][10] This inhibition leads to an increase in histone acetylation, which alters chromatin structure and gene expression.[3][10] This epigenetic modification is associated with protection against oxidative stress through the upregulation of genes like FOXO3A and MT2.[10]

  • HCAR2 Receptor Activation: (R)-3-hydroxybutyrate is an endogenous ligand for the hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein coupled receptor.[4][11][12] Activation of HCAR2 has been implicated in various physiological processes, including the modulation of inflammation and neuronal function.[13][14][15]

(S)-3-Hydroxybutyrate: A Metabolic Intermediate

The (S)-enantiomer is not a product of normal mammalian ketogenesis.[3] However, (S)-3-hydroxybutyryl-CoA is an intermediate in the final step of the β-oxidation of fatty acids.[3] Its direct signaling roles and physiological effects are less well-characterized compared to the (R)-enantiomer.

Pharmacokinetics of (R)- and (S)-3-Hydroxybutyrate

Studies administering a racemic mixture of D,L-3-hydroxybutyrate have revealed significant differences in the pharmacokinetic profiles of the two enantiomers.

Parameter(R)-3-Hydroxybutyrate (D-3-HB)(S)-3-Hydroxybutyrate (L-3-HB)Reference
Cmax (mmol/L) LowerSignificantly Higher[16]
AUC (minutes*mmol/L) LowerSignificantly Higher[16]
tmax Increases with doseIncreases with dose[16]
Tissue Distribution Significant increase in heart and liverSubstantial increase in brain, heart, liver, and muscle[16]

Table 1: Comparative Pharmacokinetic Parameters of (R)- and (S)-3-Hydroxybutyrate Following Racemic Administration.

The data indicates that the (S)-enantiomer reaches a higher maximum concentration and has a greater area under the curve compared to the (R)-enantiomer, suggesting differences in their absorption, distribution, metabolism, or excretion.[16] The administration of a racemic mixture leads to a sustained elevation of blood ketone levels compared to the administration of (R)-3-hydroxybutyrate alone.[17]

Experimental Protocols

Chiral Separation of 3-Hydroxybutyrate Enantiomers by HPLC

This protocol provides a general framework for the separation of (R)- and (S)-3-hydroxybutyrate. Optimization will be required based on the specific HPLC system and sample matrix.

Objective: To resolve and quantify the enantiomers of 3-hydroxybutyrate.

Materials:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® AD-H or macrocyclic glycopeptide-based like Chirobiotic™ T)

  • Mobile phase solvents (e.g., n-hexane, isopropanol, acetonitrile, water)

  • Mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate)

  • Racemic 3-hydroxybutyrate standard

  • Sample containing 3-hydroxybutyrate

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic 3-hydroxybutyrate in a suitable solvent (e.g., methanol) at 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a working concentration of 10-20 µg/mL.[18]

    • For biological samples, perform protein precipitation followed by extraction. A common method involves adding ice-cold perchloric acid (PCA) to a final concentration of 1 M, vortexing, and centrifuging to remove precipitated proteins.

  • Chromatographic Conditions (Screening Phase):

    • Column: Chiralpak® AD-H (or equivalent)

    • Mobile Phase: Start with a screening gradient of n-hexane and isopropanol.

    • Flow Rate: 1.0 mL/min[18]

    • Column Temperature: 25 °C[18]

    • Injection Volume: 5-10 µL[18]

    • Detection: UV at 210 nm (as 3-hydroxybutyrate has a weak chromophore) or MS for higher sensitivity and specificity.[18]

  • Method Optimization:

    • If separation is not achieved, screen other chiral columns and mobile phase systems (e.g., reversed-phase or polar organic mode).[18]

    • Optimize the mobile phase composition (solvent ratio) and additives to improve resolution (Rs > 1.5).

    • Adjust flow rate and column temperature to fine-tune the separation.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing with individual standards if available, or by established elution orders for the chosen column.

    • Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a standard curve.

Enzymatic Assay for (R)-3-Hydroxybutyrate Dehydrogenase Activity

This assay measures the activity of β-hydroxybutyrate dehydrogenase (BDH), the enzyme that interconverts (R)-3-hydroxybutyrate and acetoacetate (B1235776).

Principle: The oxidation of (R)-3-hydroxybutyrate to acetoacetate by BDH is coupled to the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.[1][19]

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • (R)-3-hydroxybutyrate dehydrogenase enzyme solution

  • Tris-HCl buffer (100 mM, pH 7.8 at 37°C)[19]

  • DL-3-Hydroxybutyric acid, sodium salt solution (160 mM in Tris-HCl buffer)[19]

  • NAD+ solution (30 mM in deionized water)[19]

  • Sample containing BDH

Procedure:

  • Reagent Preparation: Prepare all solutions as described in the materials list. The NAD+ solution should be prepared fresh.[19]

  • Assay Mixture: In a cuvette, prepare the following reaction mixture:

    • 2.20 mL Tris-HCl buffer

    • 0.50 mL DL-3-Hydroxybutyric acid solution

    • 0.20 mL NAD+ solution

  • Equilibration: Mix the contents of the cuvette by inversion and incubate at 37°C until the temperature equilibrates and the absorbance at 340 nm is stable.[19]

  • Initiate Reaction: Add 0.10 mL of the enzyme solution to the cuvette, immediately mix by inversion, and start recording the increase in absorbance at 340 nm for approximately 5 minutes.[19]

  • Blank Reaction: Prepare a blank cuvette containing all reagents except the enzyme solution to correct for any non-enzymatic reduction of NAD+.

  • Data Analysis:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve for both the test and blank samples.

    • Calculate the enzyme activity. One unit of BDH is defined as the amount of enzyme that oxidizes 1.0 µmole of D-β-hydroxybutyrate to acetoacetate per minute at pH 7.8 and 37°C.[19]

Visualizing Key Pathways and Workflows

Signaling Pathways of (R)-3-Hydroxybutyrate

HDAC_Inhibition R_3HB (R)-3-Hydroxybutyrate HDAC HDAC1, HDAC3, HDAC4 R_3HB->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation HDAC->Acetylation Inhibition leads to Gene_Expression Altered Gene Expression (e.g., FOXO3A, MT2) Acetylation->Gene_Expression Oxidative_Stress Protection Against Oxidative Stress Gene_Expression->Oxidative_Stress

Caption: HDAC Inhibition by (R)-3-Hydroxybutyrate.

HCAR2_Activation R_3HB (R)-3-Hydroxybutyrate HCAR2 HCAR2 (G-protein coupled receptor) R_3HB->HCAR2 Binds and Activates G_protein Gi/o Protein HCAR2->G_protein Activates Downstream Downstream Signaling Cascades G_protein->Downstream Initiates Physiological_Effects Physiological Effects (e.g., Anti-inflammatory) Downstream->Physiological_Effects

Caption: HCAR2 Activation by (R)-3-Hydroxybutyrate.

Experimental Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow start Start: Racemic 3-Hydroxybutyrate Sample screen_cols Screen Chiral Stationary Phases (e.g., Polysaccharide, Glycopeptide) start->screen_cols screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) screen_cols->screen_mp eval1 Evaluate Initial Separation (Resolution, Selectivity) screen_mp->eval1 eval1->screen_cols No Separation optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) eval1->optimize_mp Promising Separation optimize_params Optimize Other Parameters (Flow Rate, Temperature) optimize_mp->optimize_params eval2 Evaluate Optimized Separation (Rs > 1.5?) optimize_params->eval2 eval2->optimize_mp No validate Validate Method (Linearity, Accuracy, Precision) eval2->validate Yes end Final Analytical Method validate->end

Caption: Chiral HPLC Method Development Workflow.

Conclusion

The stereoisomers of this compound possess distinct and significant roles in mammalian physiology. The (R)-enantiomer is not only a crucial energy metabolite but also a key signaling molecule with therapeutic potential, particularly through its actions on HDACs and the HCAR2 receptor. The (S)-enantiomer, while less studied, plays a role in fatty acid metabolism. A thorough understanding of their individual synthesis, biological activities, and pharmacokinetics, facilitated by robust analytical methods, is paramount for advancing research and developing novel therapeutic interventions targeting the ketone body system. This guide provides a foundational resource for researchers to design and execute experiments in this promising field.

References

Methodological & Application

Application Notes and Protocols for Sodium 3-hydroxybutyrate in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium 3-hydroxybutyrate (B1226725) (also known as β-hydroxybutyrate or BHB) is a ketone body that serves as a crucial alternative energy source for the brain, particularly during periods of low glucose availability.[1][2] Beyond its metabolic role, BHB exhibits neuroprotective and neuroregenerative properties, making it a molecule of significant interest in neuroscience research and for the development of therapeutics for neurodegenerative diseases and brain injuries.[1][3][4][5] It has been shown to protect neurons from toxicity in models of Alzheimer's and Parkinson's disease.[3] This document provides a detailed protocol for the application of Sodium 3-hydroxybutyrate in primary neuronal cultures, summarizing key quantitative data and outlining relevant signaling pathways.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in primary neuronal cultures.

Table 1: Effects of this compound on Neuronal Regeneration and Migration (Scratch Assay Model)

ParameterControl2 mM D,L-Sodium-BHBPercentage Change with BHBReference
Change in Cell Density (24h)+21.33%+118.6%+97.27% increase vs. control[1]
Change in Gap Size (24h)+63.81% (expanded)-10.83% (decreased)-74.64% reduction vs. control[1][2][4]
Narrowed Gap Area (24h)1.5%49.23%-[2][4]

Table 2: Effects of this compound on Neuronal Bioenergetics and Signaling

ParameterConditionObservationReference
Oxygen Consumption Rate (OCR)1 mM 3OHB (acute)Increased basal OCR[6]
Cellular ATP Content1 mM 3OHB (1 hour)Increased[6]
Bdnf mRNA Levels1-8 mM 3OHB (6-24h, low glucose)~3-fold increase[6]
PI3K-Akt-mTOR Signaling4 mM βOHB (chronic)Decreased[7]
Histone Acetylation4 mM βOHB (chronic)Increased[8]

Table 3: Neuroprotective Effects of this compound

Neuronal CultureToxinBHB ConcentrationObservationReference
Primary Mesencephalic NeuronsMPP+ (1-10 µM)4 mMSignificantly increased survival of TH+ neurons[3]
Primary Hippocampal NeuronsAβ1–42 (5 µM)4 mMReversed toxicity and acted as a growth factor[3]

Experimental Protocols

Protocol 1: General Treatment of Primary Neuronal Cultures with this compound

This protocol describes the basic steps for treating primary neuronal cultures with this compound.

Materials:

  • Primary neuronal cultures (e.g., cortical, hippocampal)

  • Neurobasal medium supplemented with B27 and GlutaMAX™

  • This compound (D- or D,L-isoform)

  • Phosphate-buffered saline (PBS)

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Preparation of BHB Stock Solution: Prepare a sterile stock solution of this compound in PBS or cell culture medium. For example, to make a 100 mM stock, dissolve the appropriate amount of this compound in sterile PBS and filter-sterilize.

  • Cell Culture Maintenance: Culture primary neurons according to standard laboratory protocols. For some experiments, it may be relevant to use a medium with lower glucose concentrations (e.g., 1 mM) to mimic a physiological state where ketone bodies are utilized.[6]

  • Treatment:

    • On the day of the experiment (e.g., culture day 10), carefully remove half of the culture medium from each well.[6]

    • Add the appropriate volume of the BHB stock solution to the fresh medium to achieve the desired final concentration (e.g., 2 mM, 4 mM, or a range from 0.1-8 mM).[1][3][6]

    • For control wells, add an equivalent volume of the vehicle (e.g., PBS or medium without BHB).

    • Gently add the medium containing BHB (or vehicle) back to the respective wells.

  • Incubation: Return the culture plates to the incubator and incubate for the desired duration (e.g., 24 hours for regeneration studies, or shorter/longer for signaling and bioenergetics studies).[1][6]

  • Downstream Analysis: After incubation, the cells can be processed for various analyses, such as immunocytochemistry, Western blotting, RNA extraction, or metabolic assays.

Protocol 2: Neuronal Scratch Assay for Migration and Regeneration

This protocol is used to assess the effect of this compound on neuronal migration and the closing of a simulated injury gap.[1][2][4]

Materials:

  • Confluent primary neuronal cultures in multi-well plates

  • P200 pipette tip or a specialized scratch tool

  • This compound

  • Live-cell imaging system (optional, but recommended)

  • Microscope with a camera

Procedure:

  • Create the Scratch: Once the primary neurons have formed a confluent monolayer, use a sterile P200 pipette tip to create a uniform scratch down the center of each well.

  • Wash: Gently wash the wells with pre-warmed PBS to remove dislodged cells and debris.

  • Treatment: Replace the PBS with fresh culture medium containing either the desired concentration of this compound (e.g., 2 mM) or vehicle (control).[1][2]

  • Imaging (Baseline): Immediately after treatment, acquire images of the scratches at multiple defined points for each well. This will serve as the baseline (0-hour) measurement.

  • Incubation: Place the plate in a cell culture incubator. If using a live-cell imaging system, the plate can be monitored continuously.

  • Imaging (Time-course): Acquire images of the same defined points at subsequent time points (e.g., 24 hours).[1]

  • Analysis:

    • Measure the width of the scratch (gap size) at the same positions for all time points.

    • Quantify the number of cells that have migrated into the scratched area.

    • Calculate the percentage of gap closure relative to the baseline.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

BHB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus MCT2 MCT2 BHB_in Intracellular BHB MCT2->BHB_in GPR41 GPR41 G_protein Gβγ GPR41->G_protein PI3K PI3K BHB_in->PI3K Inhibits Mito_Resp Mitochondrial Respiration BHB_in->Mito_Resp Drives HDAC HDAC BHB_in->HDAC Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR G_protein->PI3K ATP ATP Mito_Resp->ATP Increases BDNF_exp BDNF Gene Expression Mito_Resp->BDNF_exp Drives Histone_Ac Histone Acetylation HDAC->Histone_Ac Negative Regulation Histone_Ac->BDNF_exp Promotes BHB_out Extracellular Sodium 3-hydroxybutyrate BHB_out->MCT2 Transport BHB_out->GPR41 Activates

Caption: Signaling pathways modulated by this compound in neurons.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture Primary Neurons (e.g., Cortical, Hippocampal) Prepare_BHB 2. Prepare Sterile Sodium BHB Stock Solution Treat 3. Treat Neurons with BHB (e.g., 2-4 mM) and Controls Prepare_BHB->Treat Incubate 4. Incubate for a Defined Period (e.g., 1h, 24h, 7 days) Treat->Incubate Analysis_Type Select Analysis Type Incubate->Analysis_Type Regen Regeneration/Migration (Scratch Assay) Analysis_Type->Regen Protect Neuroprotection (Toxin Co-treatment) Analysis_Type->Protect Signal Signaling/Metabolism (WB, qPCR, Seahorse) Analysis_Type->Signal

Caption: General experimental workflow for using this compound.

References

Application Notes and Protocols: Sodium 3-Hydroxybutyrate in Mouse Models of Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing sodium 3-hydroxybutyrate (B1226725) (also referred to as sodium β-hydroxybutyrate or 3-HB-Na) in established mouse models of sepsis. The following sections detail quantitative data, specific experimental methodologies, and relevant signaling pathways to guide researchers in designing and executing studies to investigate the therapeutic potential of ketone bodies in sepsis.

Data Presentation: Dosage and Administration of Sodium 3-Hydroxybutyrate

The following table summarizes the quantitative data from key studies on the administration of this compound in septic mouse models. This allows for easy comparison of dosages, administration routes, and sepsis induction methods.

Sepsis ModelMouse StrainCompoundDosageRoute of AdministrationTiming of AdministrationKey Outcomes
Prolonged Sepsis (Fecal Slurry Injection)Not SpecifiedThis compound150 mg/dayParenteral Nutrition via Central CatheterizationContinuous infusion started after sepsis inductionPrevented sepsis-induced muscle weakness.[1][2][3]
Prolonged Sepsis (Fecal Slurry Injection)Not SpecifiedThis compound180 mg/dayParenteral Nutrition via Central CatheterizationContinuous infusion started after sepsis inductionIncreased muscle force but also increased illness severity.[1][2][3]
Prolonged Sepsis (Fecal Slurry Injection)Not SpecifiedThis compound225 mg/dayParenteral Nutrition via Central CatheterizationContinuous infusion started after sepsis inductionIncreased mortality.[1][2][3]
Prolonged Sepsis (Fecal Slurry Injection)Not SpecifiedThis compound300 mg/dayParenteral Nutrition via Central CatheterizationContinuous infusion started after sepsis inductionDoubled illness severity scores and significantly increased mortality.[1][2][3]
Cecal Ligation and Puncture (CLP)Not Specifiedβ-hydroxybutyrate250 mg/kgIntracerebroventricular InjectionTwice a day for 7 days post-CLPImproved survival, body weight recovery, and cognitive function in surviving mice.[4]
Lipopolysaccharide (LPS) Induced SepsisC57BL/6β-hydroxybutyrateNot SpecifiedIntraperitoneal InjectionBefore LPS injectionAmeliorated sepsis-induced acute kidney injury.[5][6]

Experimental Protocols

Detailed methodologies for the key cited experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research questions.

Preparation of this compound Solution for Injection

Objective: To prepare a sterile solution of this compound for in vivo administration.

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile vials

  • 0.22 µm syringe filters

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, weigh the desired amount of this compound powder using aseptic technique.

  • Dissolve the powder in a pre-determined volume of sterile saline or PBS to achieve the target concentration. For example, to prepare a 100 mg/mL stock solution, dissolve 1 g of this compound in 10 mL of sterile saline.

  • Gently vortex or swirl the vial until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the sterile solution at 4°C for short-term use or at -20°C for long-term storage. Before use, allow the solution to come to room temperature.

Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

Objective: To induce polymicrobial sepsis in mice that mimics the clinical progression of human sepsis.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane (B1672236), ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 21-gauge)

  • 70% ethanol

  • Sterile saline

Procedure:

  • Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Shave the abdomen and disinfect the surgical area with 70% ethanol.

  • Make a 1-2 cm midline laparotomy incision through the skin and linea alba to expose the peritoneal cavity.

  • Exteriorize the cecum, ensuring the mesenteric blood supply is not compromised.

  • Ligate the cecum with a 3-0 silk suture at a desired distance from the tip (e.g., 5-10 mm). The severity of sepsis can be modulated by the length of the ligated cecal segment.

  • Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal material should be extruded to ensure patency.

  • Return the cecum to the peritoneal cavity.

  • Close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips.

  • Administer subcutaneous sterile saline (e.g., 1 mL) for fluid resuscitation.

  • Place the mouse in a clean cage on a warming pad until it recovers from anesthesia. Monitor the animal closely for signs of distress.

Lipopolysaccharide (LPS) Induced Sepsis Mouse Model

Objective: To induce a systemic inflammatory response in mice through the administration of a bacterial endotoxin.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free saline

  • Tuberculin syringes with 27-gauge needles

Procedure:

  • Prepare a stock solution of LPS in sterile saline. For example, dissolve 1 mg of LPS in 1 mL of saline to get a 1 mg/mL stock. Further dilute to the desired final concentration.

  • Weigh each mouse to determine the precise volume of LPS solution to inject.

  • Administer a single intraperitoneal (IP) injection of LPS at a dose of 4 mg/kg.

  • Return the mouse to its cage and monitor for signs of sepsis, which typically develop within a few hours and include lethargy, piloerection, and huddling behavior.

Visualization of Pathways and Workflows

Signaling Pathway of β-Hydroxybutyrate in Sepsis

BHB_Signaling_Sepsis cluster_sepsis Sepsis Pathogen (e.g., LPS) cluster_inflammation Inflammatory Cascade cluster_bhb β-Hydroxybutyrate Intervention Pathogen Pathogen TLR4 TLR4 Pathogen->TLR4 Activates NF-kB Activation NF-kB Activation TLR4->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-kB Activation->Pro-inflammatory Cytokines Induces Transcription Inflammation_Damage Inflammation & Organ Damage Pro-inflammatory Cytokines->Inflammation_Damage BHB β-Hydroxybutyrate BHB->NF-kB Activation Inhibits

Caption: β-Hydroxybutyrate's inhibitory effect on the NF-κB signaling pathway during sepsis.

Experimental Workflow: CLP Sepsis Model and BHB Treatment

CLP_Workflow Start Start Acclimatize Acclimatize Mice (1 week) Start->Acclimatize CLP_Surgery Cecal Ligation and Puncture (CLP) Surgery Acclimatize->CLP_Surgery Sham_Control Sham Surgery (Control Group) Acclimatize->Sham_Control BHB_Treatment Administer Sodium 3-Hydroxybutyrate CLP_Surgery->BHB_Treatment Monitoring Monitor Survival, Weight, and Clinical Scores BHB_Treatment->Monitoring Sham_Control->Monitoring Outcome_Analysis Outcome Analysis (e.g., Blood, Tissue) Monitoring->Outcome_Analysis End End Outcome_Analysis->End

Caption: Experimental workflow for investigating this compound in a CLP mouse model.

References

Preparation of Sodium 3-hydroxybutyrate Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Sodium 3-hydroxybutyrate (B1226725) (also known as Sodium β-hydroxybutyrate) stock solutions for use in cell culture experiments. Accurate and consistent preparation of stock solutions is crucial for obtaining reproducible and reliable experimental results.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for the preparation of Sodium 3-hydroxybutyrate stock solutions.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference(s)
Molecular Weight ~126.09 g/mol [1]
Solubility in Water ≥ 25 mg/mL (~198 mM)[2]
Solubility in PBS (pH 7.2) ~10 mg/mL (~79 mM)[3]
Solubility in DMSO ≥ 25 mg/mL (~198 mM)[2]
Solubility in Ethanol ~5 mg/mL (~40 mM)[3]

Table 2: Recommended Stock Solutions and Storage Conditions

SolventRecommended Stock ConcentrationStorage TemperatureStability of Stock SolutionReference(s)
Sterile Water or PBS 100 mM - 800 mM-20°C (long-term) or 4°C (short-term)Up to 1 month at -20°C. Aliquoting is highly recommended to avoid freeze-thaw cycles. Some sources recommend preparing fresh aqueous solutions.[4]
DMSO 100 mM - 200 mM-20°CUp to 1 month at -20°C. Aliquot to avoid freeze-thaw cycles.[2]

Table 3: Common Working Concentrations in Cell Culture

Cell TypeWorking Concentration RangeExperimental ContextReference(s)
C2C12 myotubes 0.25 - 5 mMMuscle protein synthesis and anabolic signaling[5]
Breast cancer cells 3 - 10 mMMetabolic alterations and cellular responses[4]
Chromaffin cells 5 mMNeuropeptide expression[6]
HEK293 cells > 15 mM (for cytotoxicity)Cytotoxicity assays[2]

Experimental Protocols

This protocol describes the preparation of a sterile 1 M this compound stock solution in water.

Materials:

  • This compound powder (ensure high purity, suitable for cell culture)

  • Sterile, nuclease-free water (cell culture grade)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes or micropipettes with sterile tips

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculations:

    • To prepare a 1 M stock solution, you will need to dissolve 126.09 mg of this compound in 1 mL of sterile water.

    • For a larger volume, scale the amounts accordingly (e.g., for 10 mL of a 1 M stock solution, you will need 1.2609 g of this compound).

  • Weighing:

    • In a sterile environment (e.g., a laminar flow hood), place a sterile weighing boat on the analytical balance and tare it.

    • Carefully weigh the calculated amount of this compound powder using a sterile spatula.

  • Dissolving:

    • Transfer the weighed powder into a sterile conical tube.

    • Add a portion of the final volume of sterile water (e.g., 7-8 mL for a final volume of 10 mL).

    • Cap the tube securely and vortex until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but avoid excessive heat.

  • Volume Adjustment:

    • Once the powder is fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).

    • Mix the solution thoroughly by gentle inversion or brief vortexing.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step is critical to remove any potential microbial contamination.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, sterile, and clearly labeled microcentrifuge tubes or cryovials. Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage (up to 1 month). For immediate use, a small aliquot can be stored at 4°C for a few days, though fresh preparation is often recommended for aqueous solutions.[3]

Visualization of Cellular Mechanisms

This compound is not just a metabolite but also a signaling molecule that can influence cellular processes through various pathways.

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Weigh Sodium 3-hydroxybutyrate Powder dissolve 2. Dissolve in Sterile Water/PBS weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust sterilize 4. Sterilize by 0.22 µm Filtration adjust->sterilize aliquot 5. Aliquot into Sterile Tubes sterilize->aliquot store 6. Store at -20°C aliquot->store

Caption: Workflow for preparing sterile this compound stock solutions.

Two of the key signaling mechanisms of 3-hydroxybutyrate are the activation of the G-protein coupled receptor GPR109A and the inhibition of histone deacetylases (HDACs).

G cluster_pathway Signaling Pathways of 3-Hydroxybutyrate cluster_gpr109a GPR109A Pathway cluster_hdac HDAC Inhibition Pathway BHB This compound GPR109A GPR109A Receptor BHB->GPR109A HDACs Class I HDACs (Inhibition) BHB->HDACs Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Lipolysis Anti-lipolytic & Anti-inflammatory Effects PKA->Lipolysis Histones Histones HDACs->Histones deacetylation Acetylation ↑ Histone Acetylation Histones->Acetylation Gene ↑ Expression of Stress Resistance Genes (e.g., FOXO3A) Acetylation->Gene

Caption: Key signaling pathways of this compound in cells.

References

Quantitative Analysis of Sodium 3-Hydroxybutyrate in Blood Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of sodium 3-hydroxybutyrate (B1226725) (β-hydroxybutyrate, 3-OHB), a key ketone body, in blood plasma. Accurate measurement of 3-OHB is crucial in various research and clinical settings, including studies on metabolic disorders like diabetic ketoacidosis, neurological conditions, and the development of therapeutics targeting metabolic pathways.[1][2]

The following sections detail three common and robust analytical methods for quantifying 3-OHB in plasma: Enzymatic Assays, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section includes a summary of quantitative data, a detailed experimental protocol, and a workflow diagram.

Pre-Analytical Considerations: Sample Collection and Handling

Proper sample handling is critical for accurate quantification of 3-hydroxybutyrate.

  • Blood Collection: Whole blood should be collected in tubes containing an anticoagulant such as EDTA, heparin, or sodium fluoride (B91410).[1][3][4]

  • Plasma Separation: Plasma should be separated from whole blood by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) as soon as possible after collection.

  • Storage: For short-term storage, plasma samples can be kept at 2-8°C for up to one week.[3] For long-term storage, it is recommended to store plasma samples at -20°C or -80°C, where 3-hydroxybutyrate is stable.[4] Studies have shown that both EDTA and oxalate (B1200264) can interfere with some enzymatic determinations of 3-hydroxybutyrate, making serum, sodium fluoride plasma, and heparin plasma the preferred specimen types.[4]

Enzymatic Assays

Enzymatic assays are widely used for the routine and urgent determination of 3-hydroxybutyrate due to their convenience, reliability, and potential for full automation.[5] These assays are based on the specific enzymatic activity of β-hydroxybutyrate dehydrogenase (HBDH), which catalyzes the oxidation of 3-hydroxybutyrate to acetoacetate, with the concomitant reduction of NAD+ to NADH. The resulting increase in NADH is measured spectrophotometrically.[3][6]

Quantitative Data Summary
ParameterValueReference
Linearity Up to 4.5 mM[3]
0.10 to 3.95 mmol/L[2]
Up to 4 mmol/L[5]
Precision (CV%) < 5% (within-run and day-to-day)[5]
1.5% (high concentration) to 6.5% (low concentration)[2]
0.6% to 7.8% (within-assay)[7]
Accuracy (Recovery) 98.5% - 104.1%[5]
91% (at 9.5 mmol/L) to 99% (at 2 mmol/L)[7]
Limit of Detection (LOD) 0.037 mmol/L[2]
Limit of Blank (LoB) 0.011 mmol/L[2]
Experimental Protocol: Enzymatic Colorimetric Assay

This protocol is a generalized procedure based on commercially available kits.[3][6]

Materials:

  • Plasma sample

  • β-Hydroxybutyrate Assay Kit (containing β-hydroxybutyrate dehydrogenase, NAD+, diaphorase, and a colorimetric probe like INT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm or 505 nm)[3][6]

  • Incubator

  • Pipettes and tips

Procedure:

  • Reagent Preparation: Prepare all reagents as instructed in the kit manual. This typically involves reconstituting lyophilized components and preparing a reaction mix.

  • Standard Curve Preparation: Prepare a series of 3-hydroxybutyrate standards with known concentrations to generate a standard curve.

  • Sample Preparation: If necessary, dilute plasma samples with high expected concentrations of 3-hydroxybutyrate using distilled water or normal saline.[3]

  • Assay: a. Add 50 µL of each standard and plasma sample to separate wells of the 96-well plate.[6] b. Add 50 µL of the reaction reagent to each well.[6] c. Mix thoroughly and incubate at room temperature (or 37°C, depending on the kit) for 30 minutes, protected from light.[6]

  • Measurement: Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.[6]

  • Calculation: Calculate the concentration of 3-hydroxybutyrate in the plasma samples by comparing their absorbance readings to the standard curve.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation Add_Reagent Add Reaction Reagent Reagent_Prep->Add_Reagent Standard_Prep Standard Curve Preparation Plate_Loading Plate Loading: Standards & Samples Standard_Prep->Plate_Loading Sample_Prep Plasma Sample Preparation Sample_Prep->Plate_Loading Plate_Loading->Add_Reagent Incubation Incubation Add_Reagent->Incubation Measurement Absorbance Measurement Incubation->Measurement Calculation Concentration Calculation Measurement->Calculation

Caption: Workflow for the enzymatic quantification of 3-hydroxybutyrate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the quantification of 3-hydroxybutyrate. This method typically involves a derivatization step to increase the volatility of the analyte for gas chromatographic separation.

Quantitative Data Summary
ParameterValueReference
Precision (CV%) 2.0% (very high conc.) to 4.9% (low conc.)[8]
Recovery 96.4% (plasma)[8][9]
97.8% (whole blood)[8][9]
Analysis Time < 1 hour[8]
Experimental Protocol: GC-MS with Silylation

This protocol is a generalized procedure based on established methods.[10]

Materials:

  • Plasma sample

  • Internal standard (e.g., 3-hydroxybutyrate-d4)

  • Acetonitrile (B52724)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS system with a suitable capillary column (e.g., Optima 1)[10]

Procedure:

  • Sample Preparation: a. To 20 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.[10] b. Add 45 µL of acetonitrile to precipitate proteins.[10] c. Vortex the mixture and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a new tube. e. Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization: a. Add 75 µL of BSTFA to the dried residue.[10] b. Vortex the tube and incubate at 90°C for 12 minutes.[10]

  • GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system.[10] b. Use a suitable temperature program for the GC oven to separate the analytes. For example: start at 50°C for 0.6 min, ramp to 100°C at 10°C/min, then ramp to 250°C at 50°C/min and hold for 1 minute.[10] c. Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized 3-hydroxybutyrate and the internal standard.

  • Quantification: Create a calibration curve by analyzing standards of known concentrations and use it to determine the concentration of 3-hydroxybutyrate in the plasma samples based on the peak area ratio of the analyte to the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma_Sample Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Add_BSTFA Add BSTFA Evaporation->Add_BSTFA Incubation Incubation (90°C) Add_BSTFA->Incubation GCMS_Injection GC-MS Injection Incubation->GCMS_Injection Quantification Quantification GCMS_Injection->Quantification

Caption: Workflow for GC-MS analysis of 3-hydroxybutyrate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 3-hydroxybutyrate and other metabolites in complex biological matrices like plasma.[11][12] It often requires minimal sample preparation, such as a simple protein precipitation step.[12]

Quantitative Data Summary
ParameterValueReference
Linearity Range 1.00 - 80.0 µg/mL[12]
0.1 - 10.0 µg/mL[13]
Precision (CV%) < 5.5% (intra-run)[12]
< 5.8% (inter-run)[12]
< 15% (intra- and inter-day)[14]
Accuracy (Recovery) 96.3% - 103%[12]
65.1% to 119% (extraction recovery)[14]
Lower Limit of Quantification (LLOQ) 0.0050 mM[11]
0.045 µg/mL[13]
Analysis Time ~3-7 minutes[11][12]
Experimental Protocol: LC-MS/MS with Protein Precipitation

This protocol is based on published methods for the analysis of 3-hydroxybutyrate in plasma.[11][12]

Materials:

  • Plasma sample

  • Internal standard (e.g., isotopically-labeled 3-hydroxybutyric acid)

  • Ice-cold organic solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system with a reversed-phase or HILIC column[12][14]

Procedure:

  • Sample Preparation: a. To a microcentrifuge tube, add the plasma sample and the internal standard. b. Add 3-4 volumes of ice-cold organic solvent (e.g., acetonitrile) to precipitate proteins. c. Vortex the mixture vigorously. d. Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a new tube or a 96-well plate. f. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

  • LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate 3-hydroxybutyrate from other plasma components using a suitable LC column and mobile phase gradient. A C18 column with a water/methanol or water/acetonitrile gradient containing a small amount of acid (e.g., 0.1% formic acid or 0.0125% acetic acid) is commonly used.[11][13] c. Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-hydroxybutyrate and its internal standard. A common MRM transition for 3-hydroxybutyric acid is 103.0 → 59.0.[13]

  • Quantification: Construct a calibration curve using standards of known concentrations. Quantify the 3-hydroxybutyrate in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation (Cold Solvent) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LCMS_Injection LC-MS/MS Injection Supernatant_Transfer->LCMS_Injection Quantification Quantification LCMS_Injection->Quantification

Caption: Workflow for LC-MS/MS analysis of 3-hydroxybutyrate.

Conclusion

The choice of analytical method for quantifying sodium 3-hydroxybutyrate in blood plasma depends on the specific requirements of the study, including the desired level of sensitivity and specificity, sample throughput, and available instrumentation. Enzymatic assays are well-suited for high-throughput clinical applications, while GC-MS and LC-MS/MS provide higher specificity and sensitivity, making them ideal for research and drug development where precise quantification of low analyte levels is critical. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate method for their needs.

References

Application Notes and Protocols: Utilizing Sodium 3-hydroxybutyrate in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sodium 3-hydroxybutyrate (B1226725) (also known as β-hydroxybutyrate or BHB) in the study of neurodegenerative disease models. This document outlines the key mechanisms of action, provides detailed experimental protocols for in vitro and in vivo studies, and presents quantitative data from relevant research.

Introduction

Sodium 3-hydroxybutyrate is an endogenous ketone body that serves as an alternative energy source for the brain, particularly during periods of low glucose availability. Beyond its metabolic role, it has emerged as a promising therapeutic agent in models of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Its neuroprotective effects are attributed to multiple mechanisms, including the inhibition of histone deacetylases (HDACs), activation of the G-protein coupled receptor 109A (GPR109A), and suppression of the NLRP3 inflammasome.[1][2][3][4][5][6][7][8][9]

Mechanisms of Action

This compound exerts its neuroprotective effects through several key signaling pathways:

  • Histone Deacetylase (HDAC) Inhibition: By inhibiting class I HDACs, this compound increases histone acetylation, leading to the upregulation of neuroprotective genes such as brain-derived neurotrophic factor (BDNF) and antioxidant enzymes.[1][2][6][8] This epigenetic modification promotes neuronal survival and resilience against stress.[1][2]

  • GPR109A Receptor Activation: this compound is an agonist for the GPR109A receptor, which is expressed on various cell types, including microglia.[3][4][10] Activation of this receptor can modulate neuroinflammation, a key pathological feature of many neurodegenerative diseases.[3][4][10]

  • NLRP3 Inflammasome Inhibition: Chronic activation of the NLRP3 inflammasome in microglia contributes to neuroinflammation and neuronal damage. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines.[11]

Key Signaling Pathways

HDAC_Inhibition_Pathway BHB Sodium 3-hydroxybutyrate HDAC HDACs (Class I) BHB->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Promotes Gene Neuroprotective Gene Expression (e.g., BDNF, FOXO3A) Acetylation->Gene Protection Neuroprotection & Stress Resistance Gene->Protection

HDAC Inhibition Pathway of this compound.

GPR109A_Activation_Pathway BHB Sodium 3-hydroxybutyrate GPR109A GPR109A Receptor (on Microglia) BHB->GPR109A Activates Signaling Downstream Signaling GPR109A->Signaling Inflammation Modulation of Neuroinflammation Signaling->Inflammation

GPR109A Activation Pathway of this compound.

NLRP3_Inhibition_Pathway BHB Sodium 3-hydroxybutyrate NLRP3 NLRP3 Inflammasome BHB->NLRP3 Inhibits Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokines Caspase1->Cytokines Neuroinflammation Reduced Neuroinflammation Cytokines->Neuroinflammation

NLRP3 Inflammasome Inhibition by this compound.

Experimental Workflow

A general workflow for investigating the effects of this compound in a neurodegenerative disease model is outlined below.

Experimental_Workflow Model Select Disease Model (In Vitro or In Vivo) Treatment This compound Treatment (Dose-response & Time-course) Model->Treatment Behavioral Behavioral Assessment (e.g., Morris Water Maze, Rotarod) Treatment->Behavioral Biochemical Biochemical & Molecular Analysis Treatment->Biochemical Histology Histopathological Analysis Treatment->Histology Data Data Analysis & Interpretation Behavioral->Data Mitochondrial Mitochondrial Function Biochemical->Mitochondrial Oxidative Oxidative Stress Biochemical->Oxidative Biochemical->Data Histology->Data

General Experimental Workflow.

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound in various neurodegenerative disease models.

Table 1: In Vitro Neuroprotection Studies

Disease ModelCell TypeToxin/StressorThis compound ConcentrationOutcomeReference
Parkinson's DiseaseMesencephalic NeuronsMPP+ (1-10 µM)4 mMIncreased survival of TH+ neurons[12][13]
Alzheimer's DiseaseHippocampal NeuronsAβ1-42 (5 µM)4 mMReversed toxicity and increased cell number[12]
Huntington's DiseaseHttQ103 cells-4 mMIncreased histone H4 acetylation[14]

Table 2: In Vivo Neuroprotection Studies

Disease ModelAnimal ModelTreatment RegimenBehavioral OutcomeMolecular/Histological OutcomeReference
Parkinson's DiseaseMPTP-induced mice200 mg/kg, intragastricallyReduction in motor deficitAlleviated despair, increased TH expression[15]
Parkinson's Disease6-OHDA-induced miceNot specifiedEnhanced motor coordinationReduced α-synuclein accumulation[15]
Huntington's Disease3-NP treated miceContinuous infusionAttenuated motor deficitsReduced striatal lesions and microgliosis[16]
Huntington's DiseaseR6/2 transgenic miceContinuous infusionExtended lifespan, attenuated motor deficitsPrevented striatal histone deacetylation[16]
Alzheimer's Disease5XFAD miceExogenous administrationNot specifiedReduced plaque formation and microgliosis[11]

Experimental Protocols

Protocol 1: In Vitro Neurotoxicity and Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of this compound against a toxin in a neuronal cell culture model.

1. Cell Culture and Plating:

  • Culture primary neurons (e.g., hippocampal or cortical neurons) or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
  • Plate cells in multi-well plates at a suitable density and allow them to adhere and differentiate.

2. Treatment:

  • Prepare stock solutions of the neurotoxin (e.g., Aβ1-42 for Alzheimer's models, MPP+ for Parkinson's models) and this compound.
  • Pre-treat cells with varying concentrations of this compound (e.g., 1-10 mM) for a specified duration (e.g., 24 hours).
  • Introduce the neurotoxin to the culture medium at a pre-determined toxic concentration.
  • Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the toxin alone.

3. Assessment of Cell Viability:

  • After the desired incubation period (e.g., 24-48 hours), assess cell viability using methods such as:
  • MTT Assay: Measures mitochondrial metabolic activity.
  • LDH Assay: Measures lactate (B86563) dehydrogenase release from damaged cells.
  • Live/Dead Staining: Utilizes fluorescent dyes to differentiate live and dead cells.

4. Data Analysis:

  • Quantify cell viability for each treatment group and express the results as a percentage of the control group.
  • Perform statistical analysis to determine the significance of the neuroprotective effect of this compound.

Protocol 2: Assessment of Mitochondrial Function

This protocol outlines methods to evaluate the impact of this compound on mitochondrial function in neuronal cells.[17][18][19]

1. Measurement of Mitochondrial Respiration (Seahorse XF Analyzer):

  • Plate neuronal cells in a Seahorse XF cell culture microplate.
  • Treat cells with this compound.
  • Use the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in real-time.
  • Sequentially inject mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[18]

2. Assessment of Mitochondrial Membrane Potential (ΔΨm):

  • Treat cells with this compound and a relevant stressor.
  • Incubate cells with a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., TMRE or JC-1).
  • Measure fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization.

3. Visualization of Mitochondrial Morphology:

  • Treat cells grown on coverslips with this compound.
  • Stain mitochondria with a fluorescent probe like MitoTracker Red CMXRos.
  • Acquire images using a confocal microscope.
  • Analyze mitochondrial morphology (e.g., length, branching) using image analysis software to assess fission/fusion dynamics.[20]

Protocol 3: Measurement of Oxidative Stress

This protocol provides methods to quantify oxidative stress levels in brain tissue or cell lysates.[21][22][23][24][25]

1. Measurement of Reactive Oxygen Species (ROS):

  • Homogenize brain tissue or lyse cells in an appropriate buffer.
  • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
  • Measure the fluorescence intensity using a fluorometer.

2. Lipid Peroxidation Assay (TBARS Assay):

  • Measure malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[24]
  • React the sample with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored product.
  • Measure the absorbance of the product spectrophotometrically.

3. Measurement of Antioxidant Enzyme Activity:

  • Prepare tissue homogenates or cell lysates.
  • Measure the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx) using commercially available assay kits.

Protocol 4: Morris Water Maze Test for Spatial Learning and Memory

This protocol is used to assess hippocampal-dependent spatial learning and memory in rodent models.[26][27][28][29][30]

1. Apparatus:

  • A circular pool (120-150 cm in diameter) filled with opaque water.
  • A hidden escape platform submerged just below the water surface.
  • Visual cues placed around the room.
  • A video tracking system to record the animal's swim path.

2. Acclimation and Training:

  • Handle the mice for several days before the experiment.
  • Acquisition Phase (e.g., 5 days):
  • Conduct 4 trials per day for each mouse.
  • For each trial, release the mouse from one of four starting positions, facing the pool wall.
  • Allow the mouse to swim and find the hidden platform.
  • If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
  • Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).
  • Record the escape latency (time to find the platform) and swim path length for each trial.

3. Probe Trial:

  • On the day after the last training day, remove the platform from the pool.
  • Allow the mouse to swim freely for a set duration (e.g., 60 seconds).
  • Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.

4. Data Analysis:

  • Analyze the escape latency and path length during the acquisition phase to assess learning.
  • Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory retention.

Protocol 5: Rotarod Test for Motor Coordination and Balance

This protocol is used to evaluate motor coordination, balance, and motor learning in rodent models.[31][32][33][34][35]

1. Apparatus:

  • A rotating rod apparatus with adjustable speed. The rod is typically textured to provide grip.

2. Training/Acclimation:

  • On the day before testing, acclimate the mice to the apparatus by placing them on the stationary rod for a short period.
  • Then, have a training session where the rod rotates at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds).

3. Testing:

  • Place the mouse on the rotating rod.
  • Start the trial with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 rpm over 300 seconds).[31][33]
  • Record the latency to fall from the rod.
  • Conduct multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).[32]

4. Data Analysis:

  • Calculate the average latency to fall across the trials for each animal.
  • Compare the performance between different treatment groups.

Conclusion

This compound represents a multifaceted therapeutic candidate for neurodegenerative diseases. Its ability to target several key pathological mechanisms, including epigenetic dysregulation, neuroinflammation, and metabolic dysfunction, makes it a compelling subject for further research. The protocols and data presented in these application notes provide a framework for scientists to design and execute robust studies to further elucidate the neuroprotective potential of this endogenous molecule.

References

Application of Sodium 3-hydroxybutyrate in cancer cell metabolism research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Sodium 3-hydroxybutyrate (B1226725) (3-HB), a primary ketone body, is increasingly recognized for its multifaceted role in cancer cell metabolism. Traditionally viewed as an alternative energy source for healthy cells during periods of low glucose availability, its effects on malignant cells are complex and context-dependent. These notes provide an overview of the applications of sodium 3-hydroxybutyrate in cancer research, detailing its effects on cell proliferation, metabolic pathways, and its mechanism of action as a signaling molecule.

Introduction

Cancer cells often exhibit altered metabolic pathways, most notably the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[1] this compound has been investigated for its potential to modulate this aberrant metabolism. Research has yielded seemingly contradictory results, with some studies demonstrating anti-cancer effects and others suggesting a pro-tumorigenic role.[2][3] This "butyrate paradox" appears to be influenced by the cancer cell type's energetic phenotype; glycolytic cells may be inhibited by 3-HB, while oxidative cells might use it as a fuel source.[2][4]

Beyond its metabolic role, 3-HB also functions as a signaling molecule, most notably as an inhibitor of histone deacetylases (HDACs).[4] This epigenetic modification can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis.[4]

Effects on Cancer Cell Proliferation and Viability

The impact of this compound on cancer cell proliferation is a primary area of investigation. Studies have shown that 3-HB can inhibit the proliferation of various cancer cell lines, including colon, ovarian, cervical, and breast cancers, without being cytotoxic to normal cells.[5][6] However, other research indicates that 3-HB does not affect or can even promote the proliferation of certain breast cancer cells.[2][7]

Table 1: Effects of this compound on Cancer Cell Proliferation

Cell LineCancer TypeConcentration RangeObserved EffectReference
SW480Colon Cancer20 - 60 mMInhibition of proliferation[5]
MCF-7Breast Cancer20 - 60 mMInhibition of proliferation[5]
SKOV-3Ovarian Cancer40 - 60 mMInhibition of proliferation[5]
HTB-35Cervical Cancer20 - 60 mMInhibition of proliferation[5]
BT20Breast Cancer3 mMNo significant effect on proliferation[2]
MDA-MB-231Breast Cancer3 mMNo significant effect on proliferation[2]
CF41.MgCanine Mammary CancerNot SpecifiedIncreased viability and proliferation[7]
MCF-7Human Breast CancerNot SpecifiedIncreased viability and proliferation[7]

Modulation of Cancer Cell Metabolism

This compound can significantly alter the metabolic landscape of cancer cells. Its ability to serve as an alternative fuel source can shift the cell's energetic phenotype.

The "Butyrate Paradox" and the Warburg Effect

The "butyrate paradox" describes the dual role of butyrate (B1204436) (and by extension, 3-HB) in either promoting or inhibiting cell proliferation depending on the cell's metabolic state.[4] In cancer cells exhibiting the Warburg effect (relying on glycolysis), 3-HB may not be efficiently metabolized, leading to its accumulation and subsequent function as an HDAC inhibitor, which can suppress proliferation.[8] Conversely, in cancer cells with functional mitochondria that can utilize ketone bodies for energy, 3-HB may fuel their growth.[3]

cluster_glycolytic Glycolytic Cancer Cell (Warburg Effect) cluster_oxidative Oxidative Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis High rate Lactate Lactate Glycolysis->Lactate HB 3-Hydroxybutyrate HDAC_inhibition HDAC_inhibition HB->HDAC_inhibition Accumulates Gene_expression_alteration Gene_expression_alteration HDAC_inhibition->Gene_expression_alteration Leads to Proliferation_inhibition Proliferation_inhibition Gene_expression_alteration->Proliferation_inhibition Results in HB2 3-Hydroxybutyrate Ketolysis Ketolysis HB2->Ketolysis Metabolized AcetylCoA AcetylCoA Ketolysis->AcetylCoA Produces TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle Enters Oxidative_Phosphorylation Oxidative_Phosphorylation TCA_Cycle->Oxidative_Phosphorylation Drives ATP_production ATP_production Oxidative_Phosphorylation->ATP_production Generates Proliferation_promotion Proliferation_promotion ATP_production->Proliferation_promotion Fuels

Figure 1: The "Butyrate Paradox" in cancer cell metabolism.

Effects on Oxygen Consumption and Glycolysis

Studies using Seahorse metabolic flux analysis have demonstrated that 3-HB can alter the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of oxidative phosphorylation and glycolysis, respectively. For instance, in BT20 breast cancer cells, 3-HB treatment resulted in a more oxidative phenotype, with increased OCR and decreased ECAR.[2]

Table 2: Metabolic Shift Induced by this compound in Breast Cancer Cells

Cell LineParameterChange with 3-HBReference
BT20Oxygen Consumption Rate (OCR)Increased[2]
BT20Extracellular Acidification Rate (ECAR)Decreased[2]
MCF-7Extracellular Acidification Rate (ECAR)Increased[2]
MDA-MB-468Extracellular Acidification Rate (ECAR)Increased[2]

Signaling Pathways Affected by this compound

Histone Deacetylase (HDAC) Inhibition

A key mechanism of action for 3-HB is the inhibition of class I histone deacetylases (HDACs).[4] By inhibiting HDACs, 3-HB promotes histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[9] This can result in the activation of tumor suppressor genes and the repression of oncogenes, ultimately leading to cell cycle arrest and apoptosis.[4][10]

HB This compound HDAC Histone Deacetylases (HDACs) HB->HDAC Inhibits Acetylation Histone Acetylation HB->Acetylation Promotes Histones Histones HDAC->Histones Deacetylates HDAC->Acetylation Prevents Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Tumor_Suppressors Tumor Suppressor Genes (e.g., p21, p53) Gene_Expression->Tumor_Suppressors Upregulates Oncogenes Oncogenes Gene_Expression->Oncogenes Downregulates Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressors->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressors->Apoptosis

Figure 2: Signaling pathway of 3-HB as an HDAC inhibitor.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in cancer cell culture.

Protocol 1: Cell Viability and Proliferation Assay (Crystal Violet Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SW480, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (sterile, stock solution)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727)

  • 0.5% Crystal Violet solution in 25% methanol

  • 10% Acetic acid

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 60 mM).[5]

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a control group with medium only.

  • Incubate the plate for the desired treatment duration (e.g., 96 hours).[5]

  • After incubation, carefully remove the medium and wash the cells once with PBS.

  • Fix the cells by adding 100 µL of methanol to each well and incubate for 10 minutes at room temperature.

  • Remove the methanol and let the plate air dry completely.

  • Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Gently wash the plate with water to remove excess stain and let it air dry.

  • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 2: Metabolic Flux Analysis (Seahorse XF Assay)

Objective: To measure the effect of this compound on cellular oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

Materials:

  • Cancer cell line of interest (e.g., BT20, MCF-7)

  • Seahorse XF96 cell culture microplates

  • Complete culture medium

  • This compound

  • Seahorse XF Calibrant solution

  • Seahorse XF Assay Medium (e.g., DMEM with 5 mM glucose, 1 mM pyruvate, 2 mM glutamine, pH 7.4)[2]

  • Seahorse XFe96 Analyzer

Procedure:

  • The day before the experiment, seed 40,000 cells per well in a Seahorse XF96 plate in 100 µL of complete culture medium with or without 3 mM this compound.[2]

  • Hydrate the Seahorse XFe96 Sensor Cartridge with 200 µL/well of XF calibrant solution overnight in a non-CO2 incubator at 37°C.

  • On the day of the experiment, remove the culture medium from the cells and wash with pre-warmed Seahorse assay medium.

  • Add 180 µL of Seahorse assay medium to each well.

  • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.

  • Load the sensor cartridge with the compounds to be injected (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test).

  • Calibrate the Seahorse XFe96 Analyzer with the hydrated sensor cartridge.

  • Place the cell culture plate into the analyzer and run the assay.

  • Analyze the data to determine OCR and ECAR values.

cluster_prep Day 1: Cell Seeding cluster_assay Day 2: Assay Seed_Cells Seed cells in XF96 plate Prepare_Cells Wash and add assay medium Seed_Cells->Prepare_Cells Hydrate_Cartridge Hydrate sensor cartridge Calibrate Calibrate analyzer Hydrate_Cartridge->Calibrate Equilibrate Equilibrate cells Prepare_Cells->Equilibrate Run_Assay Run Seahorse assay Equilibrate->Run_Assay Load_Cartridge Load injection compounds Load_Cartridge->Run_Assay Calibrate->Run_Assay Analyze_Data Analyze OCR & ECAR Run_Assay->Analyze_Data

Figure 3: Experimental workflow for Seahorse metabolic flux analysis.

Protocol 3: Colony Formation Assay

Objective: To assess the long-term effect of this compound on the clonogenic survival and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well or 48-well cell culture plates[2]

  • Methanol

  • Crystal Violet solution

Procedure:

  • Seed a low number of cells (e.g., 100 cells/well in a 48-well plate) in the appropriate culture plate.[2]

  • Allow the cells to attach for 24 hours.

  • Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 3 mM) or control medium.[2]

  • Culture the cells for 14 to 18 days, replenishing the medium with the respective treatment every 4 days.[2]

  • After the incubation period, wash the colonies with PBS.

  • Fix the colonies with methanol for 10 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash with water and allow the plates to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Conclusion

This compound is a versatile molecule in the context of cancer metabolism research. Its effects are pleiotropic, ranging from serving as an energy substrate to acting as an epigenetic modulator through HDAC inhibition. The dichotomous outcomes observed in different cancer models underscore the importance of understanding the specific metabolic phenotype of the cancer cells under investigation. The provided protocols offer a foundation for researchers to explore the nuanced roles of this compound in cancer biology and to evaluate its potential as a therapeutic agent. Further research is warranted to delineate the precise molecular mechanisms that govern the "butyrate paradox" and to identify cancer types that may be particularly susceptible to 3-HB-based therapeutic strategies.

References

Application Notes and Protocols for Sodium 3-hydroxybutyrate as a Carbon Source for Bacterial Growth Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-hydroxybutyrate (B1226725) (3-HB), a ketone body, serves as a crucial energy metabolite in various organisms. In the realm of microbiology, it is not only a monomer for the biopolymer polyhydroxybutyrate (B1163853) (PHB) but also an efficient carbon and energy source for the growth of diverse bacterial species.[1][2] The utilization of 3-HB as a sole carbon source in bacterial cultures can provide insights into specific metabolic pathways, cellular physiology under alternative nutrient conditions, and has applications in the development of bioprocesses and drug discovery. These notes provide detailed protocols for conducting bacterial growth experiments using sodium 3-hydroxybutyrate, methods for quantitative analysis, and a comparative overview of growth kinetics.

Metabolic Pathway of 3-Hydroxybutyrate Utilization in Bacteria

Exogenous 3-hydroxybutyrate is transported into the bacterial cell, where it is converted to acetoacetate (B1235776) and subsequently to acetoacetyl-CoA. Acetoacetyl-CoA is then cleaved into two molecules of acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis.[1] In some bacteria, such as Bacillus subtilis, a specific transporter, HbuT, is presumed to be responsible for the uptake of 3-hydroxybutyrate.[1]

Metabolic Pathway of 3-Hydroxybutyrate Utilization cluster_extracellular Extracellular cluster_intracellular Intracellular Sodium_3HB This compound 3HB 3-Hydroxybutyrate Sodium_3HB->3HB Transport Acetoacetate Acetoacetate 3HB->Acetoacetate 3-HB Dehydrogenase Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetate->Acetoacetyl_CoA Succinyl-CoA transferase Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Biomass Biomass Synthesis TCA_Cycle->Biomass Energy Energy (ATP, NADH) TCA_Cycle->Energy

Metabolic pathway of exogenous 3-hydroxybutyrate utilization.

Quantitative Data on Bacterial Growth

The following table summarizes bacterial growth parameters on different carbon sources. Data for growth on 3-hydroxybutyrate as a sole carbon source is limited in the literature; therefore, data for butyrate (B1204436), a structurally similar short-chain fatty acid, is included for comparison with Ralstonia eutropha.

Bacterial StrainCarbon SourceConcentration (g/L)Specific Growth Rate (µ) (h⁻¹)Biomass Yield (g DCW/g substrate)Reference
Escherichia coliGlucose15~0.26Not Reported[3]
Bacillus subtilisGlucose100.273Not Reported[4]
Bacillus subtilisGlucose50.329Not Reported[4]
Pseudomonas putida KT2440Gluconate-0.43Not Reported[5]
Pseudomonas putida KT2442Gluconate-0.13Not Reported[5]
Ralstonia eutrophaButyrate-~0.2 (estimated)Not Reported[6][7]
Saccharomyces cerevisiaeGlucose200.34Not Reported[4]

Note: DCW stands for Dry Cell Weight. The specific growth rate for R. eutropha on butyrate is an estimation based on graphical data.

Experimental Protocols

Protocol 1: Preparation of Minimal Medium for Bacterial Growth on this compound

This protocol describes the preparation of a defined minimal medium for growing bacteria such as Escherichia coli or Bacillus subtilis with this compound as the sole carbon source.

Materials:

  • This compound

  • (NH₄)₂SO₄

  • KH₂PO₄

  • Na₂HPO₄·2H₂O

  • Na₃C₆H₅O₇·2H₂O (Sodium Citrate)

  • MgSO₄ (1 M sterile solution)

  • Trace element stock solution (see below)

  • Deionized water

  • Autoclave

  • Sterile flasks

Trace Element Stock Solution (per liter):

  • CaCl₂·2H₂O: 0.5 g

  • FeCl₃·6H₂O: 16.7 g

  • ZnSO₄·7H₂O: 0.18 g

  • CuSO₄·5H₂O: 0.16 g

  • MnSO₄·4H₂O: 0.15 g

  • CoCl₂·6H₂O: 0.18 g

  • Na₂EDTA: 20.1 g

Procedure:

  • Prepare the basal salt solution: For 1 liter of medium, dissolve the following in 900 mL of deionized water:

    • (NH₄)₂SO₄: 5 g

    • KH₂PO₄: 1.6 g

    • Na₂HPO₄·2H₂O: 6.6 g

    • Na₃C₆H₅O₇·2H₂O: 0.7 g

  • Add this compound: Weigh and dissolve the desired amount of this compound. A starting concentration of 5-10 g/L is recommended.

  • Adjust volume and sterilize: Adjust the volume to 1 liter with deionized water and autoclave at 121°C for 15 minutes.

  • Add supplements post-autoclaving: After the medium has cooled, aseptically add:

    • 1 mL of 1 M sterile MgSO₄ solution.

    • 1 mL of sterile trace element stock solution.

Protocol 2: Bacterial Growth Curve Determination

This protocol outlines the procedure for determining the growth curve of a bacterial strain in the prepared minimal medium.

Materials:

  • Prepared minimal medium with this compound

  • Overnight culture of the bacterial strain grown in a suitable medium (e.g., LB broth)

  • Sterile culture tubes or a 96-well microplate

  • Incubator shaker

  • Spectrophotometer or microplate reader (600 nm)

  • Sterile pipettes and tips

Procedure:

  • Inoculum Preparation: Grow a starter culture of the desired bacterial strain overnight in a rich medium like LB broth.

  • Inoculation: Inoculate the prepared minimal medium with the overnight culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.

  • Incubation: Incubate the cultures at the optimal temperature for the bacterial strain with shaking (e.g., 37°C and 200 rpm for E. coli).

  • OD Measurement: At regular time intervals (e.g., every 1-2 hours), aseptically remove a sample and measure the OD₆₀₀. For microplate readers, readings can be taken automatically at set intervals.

  • Plotting the Growth Curve: Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale). This will generate a typical bacterial growth curve with lag, exponential, stationary, and death phases.

  • Calculating Specific Growth Rate (µ): The specific growth rate can be calculated from the exponential phase of the growth curve using the formula: µ = (ln(OD₂) - ln(OD₁)) / (t₂ - t₁) where OD₁ and OD₂ are the optical densities at two different time points (t₁ and t₂) within the exponential phase.

Bacterial Growth Curve Workflow Start Start Prepare_Medium Prepare Minimal Medium with Sodium 3-HB Start->Prepare_Medium Inoculate Inoculate with Bacterial Culture Prepare_Medium->Inoculate Incubate Incubate with Shaking at Optimal Temperature Inoculate->Incubate Measure_OD Measure OD600 at Regular Intervals Incubate->Measure_OD Plot_Curve Plot log(OD600) vs. Time Measure_OD->Plot_Curve Calculate_Growth_Rate Calculate Specific Growth Rate (µ) Plot_Curve->Calculate_Growth_Rate End End Calculate_Growth_Rate->End

Workflow for determining a bacterial growth curve.
Protocol 3: Determination of Biomass Yield

This protocol describes how to determine the dry cell weight to calculate the biomass yield.

Materials:

  • Bacterial culture grown on this compound

  • Centrifuge and centrifuge tubes

  • Drying oven

  • Analytical balance

  • Deionized water

Procedure:

  • Sample Collection: At the end of the exponential growth phase, take a known volume of the bacterial culture.

  • Cell Pelleting: Centrifuge the culture sample to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet with deionized water to remove any residual media components. Repeat the centrifugation and washing steps.

  • Drying: Transfer the washed cell pellet to a pre-weighed container and dry in an oven at a temperature that does not lyse the cells (e.g., 60-80°C) until a constant weight is achieved.

  • Weighing: After cooling to room temperature in a desiccator, weigh the dried cell pellet.

  • Calculation of Biomass Yield: The biomass yield (Y_xs) is calculated as the grams of dry cell weight (DCW) produced per gram of substrate consumed. Y_xs = (DCW_final - DCW_initial) / (Substrate_initial - Substrate_final)

Conclusion

This compound is a viable carbon source for the cultivation of various bacteria. The provided protocols offer a framework for researchers to conduct and quantify bacterial growth on this substrate. While specific growth kinetics on 3-hydroxybutyrate are not extensively documented, the methodologies presented here will enable researchers to generate this valuable data for their specific bacterial strains of interest. This will facilitate a deeper understanding of bacterial metabolism and may lead to the development of novel biotechnological applications.

References

Application Notes and Protocols for In vivo Delivery of Sodium 3-hydroxybutyrate in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium 3-hydroxybutyrate (B1226725) (S3HB) is a ketone body that serves as an alternative energy source for various tissues, particularly the brain, during periods of low glucose availability. Beyond its metabolic role, S3HB also functions as a signaling molecule, exerting pleiotropic effects on cellular processes, including inflammation, oxidative stress, and gene expression. Consequently, S3HB is increasingly being investigated as a potential therapeutic agent for a range of conditions, including neurodegenerative diseases, muscle atrophy, and metabolic disorders.

This document provides detailed application notes and protocols for the in vivo delivery of S3HB in rodent studies. It summarizes quantitative data from various studies, offers step-by-step experimental protocols for common administration routes, and visualizes key signaling pathways and experimental workflows using the Graphviz DOT language.

Data Presentation: Quantitative Summary of S3HB Administration in Rodent Studies

The following tables summarize quantitative data from rodent studies investigating the effects of S3HB, providing a comparative overview of different delivery methods, dosages, and observed outcomes.

Table 1: Intraperitoneal (IP) Injection of Sodium 3-hydroxybutyrate

Rodent ModelDosageVehicleFrequencyKey OutcomesReference
C57Bl/6 Mice2, 10, or 20 mmol/kgSalineSingle dose or daily for 3 weeksDose-dependent increase in plasma BHB; normalization of MK-801-induced hyperactivity and sociability deficits.[1]
MMTV-NEU-NT Mice500 mg/kgPhosphate Buffered Saline (PBS)Daily for 3 weeksIncreased tumor growth.
Rats100 mg/kgPhysiological SalineDaily for 7 daysReduced severity of acetic acid-induced colitis.[2]

Table 2: Oral Administration of this compound

Rodent ModelDelivery MethodDosageDurationKey OutcomesReference
Crl:WI (Han) RatsGavage2 g/kg/day (of a ketone monoester)Gestation days 6-20No adverse developmental effects observed.[3]
Wistar RatsIn drinking water75,000, 125,000, or 200,000 ppm (of (R)-3-Hydroxybutyrate glycerides)92-93 daysNo observed adverse effect level (NOAEL) at the highest dose.[4][5]
C57BL/6J MiceIn drinking water8 mg/mL2 weeksReduced ethanol (B145695) intake in a binge-like drinking model.[6]

Table 3: Other Administration Routes for this compound

Rodent ModelDelivery MethodDosageDurationKey OutcomesReference
Septic MiceParenteral Nutrition150, 180, 225, or 300 mg/day5 days150 mg/day prevented sepsis-induced muscle weakness; higher doses showed toxicity.[7]
Sepsis Surviving MiceSubcutaneous InjectionNot specifiedNot specifiedImproved learning and memory.[8]

Experimental Protocols

Intraperitoneal (IP) Injection Protocol

Intraperitoneal injection is a common and effective method for systemic delivery of S3HB.

Materials:

  • This compound (powder)

  • Sterile physiological saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol wipes

  • Animal scale

Procedure:

  • Preparation of S3HB Solution:

    • Under sterile conditions, dissolve the required amount of S3HB powder in sterile physiological saline or PBS to achieve the desired final concentration. For example, to prepare a 100 mg/mL solution, dissolve 1 g of S3HB in 10 mL of saline.

    • Ensure the solution is completely dissolved and the pH is adjusted to ~7.4 if necessary.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

  • Animal Preparation:

    • Weigh the animal to determine the correct injection volume.

    • Gently restrain the mouse or rat. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person restraint method is often safer.

  • Injection Procedure:

    • Position the animal with its head tilted slightly downwards.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

    • Swab the injection site with a 70% ethanol wipe and allow it to dry.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement in an organ or blood vessel.

    • Slowly inject the calculated volume of the S3HB solution. The maximum recommended injection volume for mice is 10 mL/kg and for rats is 10-20 mL/kg.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress or adverse reactions.

Oral Gavage Protocol

Oral gavage ensures the delivery of a precise dose of S3HB directly into the stomach.

Materials:

  • This compound (powder)

  • Sterile water or saline

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Preparation of S3HB Solution:

    • Prepare the S3HB solution in sterile water or saline as described in the IP injection protocol. The concentration should be calculated to deliver the desired dose in a reasonable volume (typically 5-10 mL/kg for rats).

  • Animal Handling and Gavage:

    • Weigh the animal.

    • Properly restrain the animal to prevent movement and injury.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.

    • Slowly administer the S3HB solution.

    • Carefully remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.

Administration in Drinking Water Protocol

This method is suitable for chronic administration and is less stressful for the animals.

Materials:

  • This compound (powder)

  • Drinking water

  • Water bottles

Procedure:

  • Preparation of S3HB-Containing Water:

    • Calculate the amount of S3HB needed based on the desired daily dose and the average daily water consumption of the animals. For example, if a mouse drinks approximately 5 mL of water per day and the target dose is 200 mg/kg for a 25g mouse (5 mg/day), the concentration should be 1 mg/mL.

    • Dissolve the S3HB in the drinking water. S3HB is highly soluble in water.[9]

    • Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability and prevent microbial growth.

  • Administration and Monitoring:

    • Provide the S3HB-containing water as the sole source of drinking water for the animals.

    • Measure water consumption daily to monitor the actual dose ingested by the animals.

    • Monitor the animals for any changes in water intake, body weight, and general health. Palatability can sometimes be an issue with high concentrations of dissolved substances.[4][5]

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

S3HB exerts its effects through multiple signaling pathways. Below are diagrams illustrating some of the key pathways.

G cluster_0 S3HB-mediated Neuroprotection S3HB This compound HDAC HDAC Inhibition S3HB->HDAC FOXO3a FOXO3a Activation HDAC->FOXO3a Antioxidant Antioxidant Gene Expression (e.g., MnSOD, Catalase) FOXO3a->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection

Caption: S3HB-mediated neuroprotection via HDAC inhibition and subsequent activation of FOXO3a.

G cluster_1 S3HB's Role in Muscle Atrophy S3HB This compound Akt Akt Phosphorylation S3HB->Akt mTOR mTOR Activation Akt->mTOR FoxO3a_inhibition FoxO3a Inhibition Akt->FoxO3a_inhibition Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Protein_Degradation Decreased Protein Degradation FoxO3a_inhibition->Protein_Degradation G cluster_2 HCAR2 Signaling Pathway S3HB This compound HCAR2 HCAR2 Receptor S3HB->HCAR2 Gi Gi Protein Activation HCAR2->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP Downstream Downstream Effects (e.g., Anti-lipolysis, Anti-inflammation) cAMP->Downstream G cluster_3 Experimental Workflow for S3HB Rodent Study Animal_Acclimation Animal Acclimation Baseline Baseline Measurements (e.g., Body Weight, Behavior) Animal_Acclimation->Baseline Randomization Randomization into Groups (Control vs. S3HB) Baseline->Randomization Administration S3HB Administration (IP, Gavage, etc.) Randomization->Administration Monitoring In-life Monitoring (Health, Behavior) Administration->Monitoring Endpoint Endpoint Data Collection (Tissues, Blood) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

References

The Emerging Role of Sodium 3-Hydroxybutyrate in Proteomics Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Sodium 3-hydroxybutyrate (B1226725), a ketone body once primarily recognized for its role in metabolic energy, is now taking center stage in proteomics research. Its multifaceted involvement in cellular regulation, primarily through protein post-translational modifications, has opened new avenues for researchers, scientists, and drug development professionals. This application note provides a detailed overview of the applications of sodium 3-hydroxybutyrate in proteomics, complete with experimental protocols and data interpretation guidelines.

Abstract

This compound (3-OHB), a key ketone body, is increasingly recognized for its significant role in cellular signaling and regulation, extending far beyond its metabolic functions. In the field of proteomics, 3-OHB is a critical molecule of study due to its dual function as an endogenous inhibitor of histone deacetylases (HDACs) and as a substrate for a novel post-translational modification, lysine (B10760008) β-hydroxybutyrylation (Kbhb). These activities have profound effects on protein function, gene expression, and cellular pathways, with implications in a range of physiological and pathological states including neurodegenerative diseases, metabolic disorders, and cancer. This document outlines the key applications of this compound in proteomics research, providing detailed protocols for studying its effects on the proteome and specific protein modifications.

Introduction

The study of the proteome, the entire set of proteins expressed by a genome, provides a dynamic view of cellular function. Post-translational modifications (PTMs) add another layer of complexity and regulation to the proteome. This compound has emerged as a key modulator of the proteome through two primary mechanisms:

  • HDAC Inhibition: By inhibiting class I and IIa histone deacetylases, 3-OHB leads to an increase in histone and non-histone protein acetylation, altering chromatin structure and gene expression.[1][2]

  • Lysine β-hydroxybutyrylation (Kbhb): 3-OHB serves as the precursor for this recently discovered PTM, where a β-hydroxybutyryl group is covalently attached to lysine residues of proteins.[3][4] This modification has been shown to regulate the activity of metabolic enzymes and other proteins.[3]

Proteomics studies utilizing this compound are providing valuable insights into its neuroprotective effects, its role in metabolic reprogramming, and its potential as a therapeutic agent.[5][6][7]

Key Applications in Proteomics Research

  • Elucidation of Neuroprotective Mechanisms: Quantitative proteomics has been employed to understand how 3-OHB confers neuroprotection in models of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease.[5][6]

  • Investigation of Metabolic Regulation: Researchers are using proteomics to study how β-hydroxybutyrylation of metabolic enzymes affects their function and contributes to cellular energy homeostasis.[3][8]

  • Cancer Biology: The anti-proliferative and differentiation-inducing effects of butyrate (B1204436) (a related short-chain fatty acid) have been studied using proteomics, revealing changes in proteins involved in apoptosis and cell cycle regulation.[9][10]

  • Cardiovascular Health: Recent studies have begun to explore the role of β-hydroxybutyrylation in cardiac muscle, particularly in the context of aging and cardiovascular disease.[4]

Quantitative Data Summary

The following tables summarize quantitative data from key proteomics studies investigating the effects of this compound.

Study FocusCell/Tissue TypeKey FindingsNumber of Identified Proteins with Altered AbundanceNumber of Identified Kbhb SitesReference
NeuroprotectionHT22 neuronal cells3-OHB treatment led to alterations in proteins associated with neurodegenerative diseases and protein acetylation pathways.3748 (total quantified)Not Assessed[5]
Lysine β-hydroxybutyrylomeExtrahepatic tissuesBHB treatment induced significant changes in the lysine β-hydroxybutyrylome and acetylome, affecting metabolic pathways.429 (with Kbhb sites)840[8]
Cardiac AgingMouse heartsComprehensive profiling of the proteome and Kbhb modifications in aged hearts revealed significant alterations in energy metabolism pathways.641 (with Kbhb sites)1710[4]
ProteinOrganismNumber of Kbhb SitesFunctional RelevanceReference
Carbamoyl phosphate (B84403) synthetase 1 (CPS1)Liver35Urea cycle rate-limiting enzyme[3]
3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2)Liver15Ketogenesis rate-limiting enzyme[3]

Experimental Protocols

Protocol 1: Global Proteomics Analysis of Cells Treated with this compound

This protocol outlines a typical workflow for quantitative proteomics analysis of cultured cells treated with this compound to assess changes in global protein expression.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HT22 neuronal cells) to ~80% confluency.[5]
  • Treat cells with a desired concentration of this compound (e.g., 0.2 mM) or a vehicle control for a specified duration (e.g., 12 or 24 hours).[5][6]

2. Protein Extraction and Digestion:

  • Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Quantify protein concentration using a standard assay (e.g., BCA assay).
  • Perform protein digestion into peptides using a method like the Single-pot, solid-phase-enhanced sample preparation (SP3) protocol for efficient and unbiased processing.[11][12]

3. Peptide Labeling (for quantitative proteomics):

  • Label peptides from control and treated samples with isobaric tags (e.g., TMT or iTRAQ) or using dimethyl labeling for quantitative comparison.[5]

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Separate the labeled peptides by reverse-phase liquid chromatography.
  • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).

5. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
  • Perform protein identification by searching the data against a relevant protein database (e.g., UniProt).
  • Quantify the relative abundance of proteins between the treated and control groups.
  • Perform bioinformatics analysis (e.g., Gene Ontology, pathway analysis) to interpret the biological significance of the observed changes.

Protocol 2: Enrichment and Identification of β-hydroxybutyrylated Peptides

This protocol describes the steps for enriching and identifying lysine β-hydroxybutyrylated (Kbhb) peptides from protein samples.

1. Protein Extraction and Digestion:

  • Follow steps 2.1 and 2.2 from Protocol 1.

2. Immunoaffinity Enrichment:

  • Incubate the digested peptides with an antibody specific for the Kbhb modification. This antibody is typically conjugated to beads (e.g., agarose (B213101) or magnetic beads).
  • Wash the beads extensively to remove non-specifically bound peptides.
  • Elute the enriched Kbhb-containing peptides.

3. LC-MS/MS Analysis:

  • Analyze the enriched peptides using LC-MS/MS as described in step 4 of Protocol 1.

4. Data Analysis:

  • Process the data as in step 5 of Protocol 1, but with a specific focus on identifying peptides containing the Kbhb modification. This may require specifying the mass shift of the β-hydroxybutyryl group (+86.036 Da) as a variable modification in the search parameters.

Protocol 3: Western Blot Analysis of Protein Acetylation or β-hydroxybutyrylation

This protocol allows for the validation of changes in specific protein modifications identified through proteomics.

1. Protein Extraction and Quantification:

  • Extract proteins from treated and control cells as described in Protocol 1.
  • Determine protein concentration.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for the modification of interest (e.g., anti-acetyl-lysine or a custom anti-Kbhb antibody for a specific protein).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
  • Normalize the signal to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the use of this compound in proteomics.

G cluster_0 3-OHB Mediated Signaling Sodium_3-Hydroxybutyrate Sodium_3-Hydroxybutyrate HDAC_Inhibition HDAC_Inhibition Sodium_3-Hydroxybutyrate->HDAC_Inhibition inhibits Kbhb_Substrate Kbhb_Substrate Sodium_3-Hydroxybutyrate->Kbhb_Substrate acts as Protein_Acetylation Protein_Acetylation HDAC_Inhibition->Protein_Acetylation increases Gene_Expression_Changes Gene_Expression_Changes Protein_Acetylation->Gene_Expression_Changes Protein_B-hydroxybutyrylation Protein_B-hydroxybutyrylation Kbhb_Substrate->Protein_B-hydroxybutyrylation leads to Altered_Protein_Function Altered_Protein_Function Protein_B-hydroxybutyrylation->Altered_Protein_Function

Caption: Dual role of this compound in cellular signaling.

G cluster_1 Quantitative Proteomics Workflow Cell_Treatment Cell Treatment with This compound Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Protein_Digestion Protein Digestion (e.g., SP3) Protein_Extraction->Protein_Digestion Peptide_Labeling Peptide Labeling (e.g., Dimethyl) Protein_Digestion->Peptide_Labeling LC_MSMS LC-MS/MS Analysis Peptide_Labeling->LC_MSMS Data_Analysis Data Analysis and Bioinformatics LC_MSMS->Data_Analysis G cluster_2 Kbhb Enrichment Workflow Protein_Digestion_Input Digested Peptide Mixture Immunoaffinity_Enrichment Immunoaffinity Enrichment (anti-Kbhb antibody) Protein_Digestion_Input->Immunoaffinity_Enrichment Washing Wash Steps Immunoaffinity_Enrichment->Washing Elution Elution of Kbhb Peptides Washing->Elution LC_MSMS_Kbhb LC-MS/MS Analysis Elution->LC_MSMS_Kbhb Kbhb_Site_Identification Kbhb Site Identification LC_MSMS_Kbhb->Kbhb_Site_Identification

References

Troubleshooting & Optimization

How to improve the solubility of Sodium 3-hydroxybutyrate in aqueous solutions?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Sodium 3-hydroxybutyrate (B1226725) in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is the general solubility of Sodium 3-hydroxybutyrate in water?

This compound is a white, crystalline powder that is highly soluble in water.[1] Its high solubility is attributed to the presence of the sodium ion, which readily dissociates in aqueous solutions.[1] While qualitative descriptions indicate significant solubility, quantitative values can vary based on the specific conditions of the solution.

2. How does temperature affect the solubility of this compound?

As with many sodium salts, the solubility of this compound in water tends to increase as the temperature rises.[1] This means that preparing solutions in warm water can facilitate the dissolution of a larger amount of the compound.

3. What is the impact of pH on the solubility of this compound?

The pH of the aqueous solution can influence the solubility of this compound. In acidic conditions, its solubility may decrease, which could lead to precipitation.[1] This is an important consideration when working with acidic buffers or formulating solutions with a low pH.

4. Are there any recommended solvents other than water for this compound?

While highly soluble in water, this compound also shows solubility in some organic solvents. For instance, it is soluble in ethanol (B145695) at a concentration of approximately 5 mg/mL.[2][3] However, for most biological applications, aqueous solutions are preferred.

5. How stable are aqueous solutions of this compound?

Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh solutions and use them within one day.[2] While the compound itself is stable, long-term storage of aqueous solutions can be susceptible to microbial growth or degradation, which can affect experimental outcomes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty dissolving the powder The solution may be approaching its saturation point at the current temperature.1. Gently warm the solution while stirring to increase solubility.2. Use sonication to aid in the dissolution process.3. Increase the volume of the solvent to prepare a more dilute solution.
Precipitate forms in the solution The pH of the solution may have shifted to a more acidic range, causing the compound to precipitate.1. Check the pH of your solution and adjust to a neutral or slightly alkaline pH if appropriate for your experiment.2. Ensure that all components of your buffer system are fully dissolved and stable before adding the this compound.
Inconsistent results between experiments The aqueous solution may have degraded or become contaminated due to improper storage.1. Always prepare fresh solutions of this compound for each experiment.2. If a stock solution must be made, filter-sterilize it and store at 2-8°C for no longer than 24 hours. However, fresh preparation is strongly advised.[2]
Cloudy or unclear solution The starting material may contain impurities, or the solubility limit has been exceeded under the current conditions.1. Ensure you are using a high-purity grade of this compound.2. Centrifuge or filter the solution to remove any undissolved particulates before use.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent pH Temperature Solubility Notes
WaterNeutralRoom TemperatureHighly soluble[1]-
PBS7.2Room Temperature~10 mg/mL[2][3]-
WaterNeutral60°C25 mg/mL[4]Ultrasonic and warming assistance.
WaterNeutralRoom Temperature100 mg/mL[4]Ultrasonic assistance needed.
WaterNeutral30°C~120 g / 100 g of water[5]Forms a dihydrate.
Ethanol-Room Temperature~5 mg/mL[2][3]-
DMSO-60°C16.67 mg/mL[4]Ultrasonic and warming assistance needed.

Experimental Protocols

Protocol 1: Preparation of a Saturated Aqueous Solution of this compound

Objective: To prepare a saturated solution of this compound in water to determine its maximum solubility under specific conditions.

Materials:

  • This compound (high purity)

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath or hot plate

  • Analytical balance

  • Spatula

  • Beaker or flask

  • Thermometer

  • 0.22 µm syringe filter

Methodology:

  • Set the water bath or hot plate to the desired temperature (e.g., 25°C).

  • Add a known volume of deionized water to a beaker with a magnetic stir bar.

  • Place the beaker in the temperature-controlled environment and allow the water to reach the target temperature.

  • Begin stirring the water at a moderate speed.

  • Gradually add small, weighed amounts of this compound to the water.

  • Allow sufficient time between additions for the powder to dissolve completely.

  • Continue adding the compound until a small amount of undissolved solid remains at the bottom of the beaker, indicating that the solution is saturated.

  • Allow the solution to equilibrate for at least one hour, maintaining constant temperature and stirring.

  • After equilibration, stop stirring and let the undissolved solid settle.

  • Carefully draw a sample of the supernatant using a syringe and attach a 0.22 µm filter.

  • Filter the solution into a pre-weighed container to remove any undissolved particles.

  • Determine the concentration of the saturated solution by a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or a validated chromatographic method).

Visualizations

logical_relationship cluster_factors Factors Influencing Solubility cluster_outcomes Solubility Outcome Temperature Temperature Solubility This compound Solubility Temperature->Solubility Increases with temperature pH pH pH->Solubility Decreases in acidic conditions CoSolvent Co-solvents CoSolvent->Solubility May increase solubility

Caption: Factors influencing the solubility of this compound.

experimental_workflow start Start: Prepare Aqueous Solvent add_compound Gradually Add Sodium 3-hydroxybutyrate with Stirring start->add_compound check_dissolution Observe for Complete Dissolution add_compound->check_dissolution troubleshoot Troubleshooting Required check_dissolution->troubleshoot No solution_prepared Clear Solution Prepared check_dissolution->solution_prepared Yes increase_temp Increase Temperature troubleshoot->increase_temp add_solvent Add More Solvent troubleshoot->add_solvent sonicate Apply Sonication troubleshoot->sonicate increase_temp->add_compound add_solvent->add_compound sonicate->add_compound

Caption: Experimental workflow for dissolving this compound.

References

Optimal concentration of Sodium 3-hydroxybutyrate for neuroprotection assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Sodium 3-hydroxybutyrate (B1226725) (Sodium β-hydroxybutyrate, BHB) in neuroprotection assays. This resource provides frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Sodium 3-hydroxybutyrate for neuroprotection assays?

A1: The optimal concentration of this compound can vary significantly depending on the cell type, the nature of the neurotoxic insult, and the specific assay being performed. Based on published studies, effective concentrations typically range from the high micromolar to the low millimolar range. It is crucial to perform a dose-response curve for your specific experimental model to determine the optimal concentration. Below is a summary of concentrations used in various studies.

Q2: Is this compound toxic to neuronal cells at high concentrations?

A2: Yes, at very high concentrations, this compound can exhibit cytotoxic effects. For instance, concentrations of 40 mM and 80 mM have been shown to decrease cell viability in SH-SY5Y cells[1]. Therefore, it is essential to establish a therapeutic window for your specific cell line by testing a range of concentrations.

Q3: How should I prepare and store this compound for cell culture experiments?

A3: this compound is typically a crystalline solid that is soluble in aqueous solutions like PBS and cell culture media. For stock solutions, it can be dissolved in sterile PBS or water. It is recommended to prepare fresh solutions for each experiment, as long-term storage of aqueous solutions is not advised. For longer-term storage, aliquoting and freezing at -20°C or below is a common practice.

Q4: What are the primary mechanisms of neuroprotection by this compound?

A4: this compound exerts its neuroprotective effects through multiple mechanisms, including:

  • Histone Deacetylase (HDAC) Inhibition: It can inhibit class I and IIa HDACs, leading to increased histone acetylation and the expression of neuroprotective genes like Brain-Derived Neurotrophic Factor (BDNF).[2][3][4]

  • NLRP3 Inflammasome Inhibition: It can suppress the activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines such as IL-1β.[5][6][7]

  • Nrf2 Pathway Activation: It can modulate the Nrf2 antioxidant response pathway, leading to the expression of antioxidant enzymes that protect against oxidative stress.[8][9]

Data Presentation: Effective Concentrations of this compound

The following table summarizes the concentrations of this compound used in various neuroprotection studies.

Cell Type/ModelAssayConcentration(s)Observed EffectReference(s)
SH-SY5Y Cells Ethanol-induced toxicity10 µMComplete blockade of a ~40% reduction in cell viability.[10]
Aβ-induced toxicity5 mM (pretreatment)Significantly restored cell viability.[1]
Rotenone-induced toxicity8 mM (pretreatment)Significant protection against decreased viability and survival rate.[11]
TNF-α-induced inflammationNot specifiedAttenuated cell death and inhibited NO production.[8][9]
Aβ-induced toxicity40 mM, 80 mMDecreased cell viability.[1]
Primary Cortical Neurons (Rat) Scratch Assay (Neuroregeneration)2 mMIncreased cell migration, cell density, and regeneration.[12]
Primary Mesencephalic Neurons MPP+ induced toxicity4 mMSignificantly increased the survival of TH+ neurons.[13]
Primary Hippocampal Neurons Aβ₁₋₄₂ induced toxicity4 mMProtected against toxicity.[13]
HT22 Cells Glutamate-induced toxicity4 mM, 8 mM (pretreatment)Protected against glutamate-induced toxicity.[14]
Glucose deprivation80 µM, 160 µMIncreased cell viability.[15]
Proteomics Analysis0.2 mMAltered protein expression, including histone methylation.[16][17]
Oxidative stress & mitochondrial function250 µM, 500 µMIncreased neuronal proliferation and antioxidant effects.[18]
Oxidative stress & mitochondrial function2.5 mM - 10 mMDecreased cell viability.[18]
Microglia (BV2 cells) LPS-induced inflammation1.5 mMSignificantly decreased pro-inflammatory cytokine expression.[19]
LPS-induced inflammation5 mMReduced inflammatory response.[20]
Human iPS-derived Microglia (hiMG) Aβ oligomer-induced inflammation0.1 mM - 2 mMMitigated pro-inflammatory activation.[21]
Animal Model (Rat, Ischemic Stroke) In vivo neuroprotection300 mg/kg (i.p.)Reduced infarct volume and improved sensory-motor function.[2]
Animal Model (Rat, NMDA-induced damage) In vivo neuroprotection72.8 mg/kg, 291.2 mg/kg (i.p.)Neuroprotective effects.[22]

Experimental Protocols

Cell Viability - MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and/or the neurotoxic agent for the desired duration. Include appropriate controls (untreated cells, vehicle control, toxin-only control).

  • MTT Addition: After treatment, remove the culture medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂.

  • Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

Cytotoxicity - Lactate (B86563) Dehydrogenase (LDH) Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Plate and treat cells as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After treatment, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and dye solution.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

Apoptosis - TUNEL Assay

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs.

Protocol (for adherent cells):

  • Cell Culture and Treatment: Grow and treat cells on sterile coverslips or in chamber slides.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

  • TUNEL Reaction: Wash the cells and incubate with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.

  • Detection: If using a fluorescently labeled dUTP, wash the cells and counterstain with a nuclear stain like DAPI. If using a biotin-labeled dUTP, follow with incubation with a streptavidin-fluorophore conjugate.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.

Apoptosis - Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. A specific peptide substrate for caspase-3 is labeled with a fluorophore or a chromophore, which is released upon cleavage by active caspase-3.

Protocol (Fluorometric):

  • Cell Lysis: After treatment, harvest and lyse the cells using the lysis buffer provided in the assay kit.

  • Lysate Incubation: In a 96-well plate, incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC) and reaction buffer.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the caspase-3 activity.

Oxidative Stress - Intracellular ROS Measurement

Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular reactive oxygen species (ROS). Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Seeding and Treatment: Plate and treat cells as previously described.

  • Probe Loading: After treatment, wash the cells with a warm buffer (e.g., PBS or HBSS) and then incubate them with DCFH-DA solution (typically 5-20 µM) for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with the buffer to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = ~485/535 nm for DCF).

Troubleshooting Guides

Issue 1: High Variability in MTT Assay Results

  • Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or interference from the compound.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating.

    • To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.[23]

    • Test if this compound directly reduces MTT by performing the assay in cell-free wells containing media and the compound.[24]

    • Ensure complete dissolution of formazan crystals by vigorous shaking or pipetting.[25]

Issue 2: High Background in LDH Assay

  • Possible Cause: High LDH activity in the serum of the culture medium or cell damage during handling.

  • Troubleshooting Steps:

    • Reduce the serum concentration in the culture medium.[26]

    • Handle cells gently during seeding and media changes to avoid mechanical damage.

    • Ensure that the compound itself does not contain LDH activity.[27]

Issue 3: Faint or No Signal in TUNEL Assay

  • Possible Cause: Insufficient permeabilization, inactive TdT enzyme, or early-stage apoptosis.

  • Troubleshooting Steps:

    • Optimize the permeabilization step (concentration of Triton X-100 and incubation time).

    • Use a positive control (e.g., cells treated with DNase I) to confirm that the reagents and protocol are working.

    • Consider that DNA fragmentation is a late apoptotic event; you may need to adjust the timing of your assay.

Issue 4: Interference with ROS Measurement

  • Possible Cause: The compound may have antioxidant properties that quench the fluorescent signal, or it may auto-fluoresce at the same wavelengths as the probe.

  • Troubleshooting Steps:

    • Run a cell-free control with this compound and the ROS probe to check for direct quenching or fluorescence.

    • Consider using alternative methods for ROS detection, such as electron paramagnetic resonance (EPR) spectroscopy, for confirmation.

Signaling Pathway and Experimental Workflow Diagrams

Neuroprotective Signaling Pathways of this compound

G cluster_HDAC HDAC Inhibition cluster_NLRP3 NLRP3 Inflammasome Inhibition cluster_Nrf2 Nrf2 Pathway Activation BHB This compound HDAC HDACs (Class I & IIa) BHB->HDAC inhibits NLRP3 NLRP3 Inflammasome BHB->NLRP3 inhibits Nrf2 Nrf2 BHB->Nrf2 promotes dissociation from Keap1 Histone_Ac Histone Acetylation ↑ HDAC->Histone_Ac inhibits Gene_Exp Neuroprotective Gene Expression ↑ Histone_Ac->Gene_Exp BDNF BDNF ↑ Gene_Exp->BDNF Casp1 Caspase-1 Activation ↓ NLRP3->Casp1 activates IL1b IL-1β Production ↓ Casp1->IL1b cleaves pro-IL-1β to Neuroinflammation Neuroinflammation ↓ IL1b->Neuroinflammation Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression ↑ ARE->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress ↓ Antioxidant_Enzymes->Oxidative_Stress

Caption: Key neuroprotective signaling pathways of this compound.

Experimental Workflow for a Neuroprotection Assay

G start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (24h) seed_cells->adhere treat Treat with Sodium 3-hydroxybutyrate and/or Neurotoxin adhere->treat incubate Incubate for Desired Time treat->incubate assay Perform Assay (e.g., MTT, LDH, etc.) incubate->assay measure Measure Signal (Absorbance/Fluorescence) assay->measure analyze Analyze Data & Determine Neuroprotection measure->analyze end End analyze->end

Caption: General experimental workflow for in vitro neuroprotection assays.

Troubleshooting Logic for Unexpected MTT Assay Results

G start Unexpected MTT Assay Results check_controls Review Controls: - Untreated - Vehicle - Toxin only start->check_controls controls_ok Controls look as expected? check_controls->controls_ok troubleshoot_assay Troubleshoot basic assay parameters (seeding, reagents, etc.) controls_ok->troubleshoot_assay No compound_effect Increased viability with higher toxin concentration? controls_ok->compound_effect Yes end Resolution troubleshoot_assay->end interference Suspect Compound Interference compound_effect->interference Yes dose_response Re-evaluate dose-response curve and incubation times. compound_effect->dose_response No cell_free_assay Perform cell-free MTT assay with compound interference->cell_free_assay color_change Color change observed? cell_free_assay->color_change confirm_interference Compound directly reduces MTT. Use alternative assay. color_change->confirm_interference Yes no_interference No direct interference. Re-evaluate experimental conditions. color_change->no_interference No confirm_interference->end no_interference->end dose_response->end

Caption: Troubleshooting decision tree for unexpected MTT assay results.

References

Potential for Sodium 3-hydroxybutyrate to interfere with metabolic assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers working with sodium 3-hydroxybutyrate (B1226725) (β-HB). This guide provides answers to frequently asked questions and detailed troubleshooting for potential interference of β-HB in common metabolic assays.

Frequently Asked Questions (FAQs)

Q1: What is sodium 3-hydroxybutyrate and why is it in my samples?

This compound (also known as sodium beta-hydroxybutyrate or β-HB) is the sodium salt of 3-hydroxybutyric acid, the most abundant ketone body in mammals.[1][2] Ketone bodies are produced by the liver from fatty acids, particularly during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet.[2][3][4] Your samples may contain β-HB if your research involves:

  • Models of diabetic ketoacidosis.[4][5]

  • Studies on ketogenic diets or nutritional ketosis.[3]

  • Research into metabolic disorders or fatty acid oxidation defects.[6][7]

  • Use of exogenous ketones as a therapeutic agent or energy substrate.[8][9]

Q2: How does this compound interfere with metabolic assays?

The primary mechanism of interference is biochemical. β-HB is a substrate for the enzyme β-hydroxybutyrate dehydrogenase (BDH1), which catalyzes its conversion to acetoacetate (B1235776). This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.[2][10][11]

This alteration of the NAD+/NADH ratio is a major source of interference for any enzymatic assay that relies on the NAD+/NADH redox couple as part of its detection mechanism.[10][12][13] Additionally, as a potent energy substrate, β-HB can physiologically alter the metabolic state of live cells or tissues, affecting levels of metabolites like ATP, glucose, and lactate (B86563).[14][15][16][17]

Q3: Which metabolic assays are most susceptible to interference?

  • NAD+/NADH Ratio Assays: These are directly impacted as the metabolism of β-HB generates NADH, which will artificially lower the measured NAD+/NADH ratio.[10][12][13]

  • Lactate Assays: Many commercial lactate assay kits use lactate dehydrogenase, which measures the conversion of lactate to pyruvate (B1213749) while reducing NAD+ to NADH. The presence of β-HB can alter the baseline NAD+/NADH pool, potentially affecting the accuracy of the results.[18]

  • Pyruvate Assays: Similar to lactate assays, pyruvate assays often measure the oxidation of NADH to NAD+ and are thus susceptible to shifts in the redox balance caused by β-HB.

  • ATP Assays: In live cell experiments, β-HB serves as an energy substrate, leading to increased ATP production.[14][15][19] This is a physiological effect rather than a direct chemical interference with the assay components (e.g., luciferase), but it is a critical confounding variable that must be considered.

  • Glucose Uptake/Metabolism Assays: High levels of β-HB have been shown to inhibit insulin-mediated glucose transport and glycolysis in certain cell types.[16][20] This is an indirect, biological interference where β-HB alters the metabolic phenotype of the cells being studied.

Q4: What general strategies can I use to mitigate interference from β-HB?

  • Run Proper Controls: This is the most critical step. Include controls with known concentrations of this compound in your assay to quantify the extent of its effect.

  • Sample Deproteinization: For many assays, samples should be deproteinized (e.g., using a 10 kDa spin filter) to remove enzymes like BDH1 that could metabolize β-HB during the assay procedure.[1]

  • Use Highly Specific Enzymes: Select assay kits that use enzymes with very high specificity for their substrate and are known to have low cross-reactivity with β-HB or related metabolites.

  • Kinetic vs. Endpoint Assays: For assays measuring enzyme activity, a kinetic measurement (monitoring the reaction rate over time) may be preferable to an endpoint measurement, as it can sometimes help distinguish between the reaction of interest and a slower, interfering side reaction.

Troubleshooting Guides

Guide 1: Lactate Assay

Observed Problem: Inconsistent or unexpectedly low lactate readings in samples known to contain high concentrations of this compound.

Potential Cause: The conversion of β-HB to acetoacetate by endogenous β-hydroxybutyrate dehydrogenase in the sample generates NADH.[10] Many lactate assays measure NADH production from the conversion of lactate to pyruvate. An elevated starting concentration of NADH due to β-HB metabolism can alter the reaction equilibrium and kinetics, leading to inaccurate measurements. Furthermore, some studies indicate that β-HB infusion can decrease blood lactate levels physiologically.[14]

Troubleshooting Steps:

  • Sample Blank Control: Prepare a sample replica that contains everything except the lactate dehydrogenase enzyme. Any signal detected in this well is likely due to background NADH or other interfering substances.

  • β-HB Spike-in Control: In a sample with a known, low lactate concentration, add this compound to a concentration matching your experimental samples. This will help you quantify the direct impact of β-HB on your assay's signal.

  • Deproteinize Samples: Before running the assay, deproteinize your samples using a 10 kDa molecular weight cutoff spin filter to remove endogenous enzymes, including BDH1.[1]

  • Consult Kit Manufacturer: Contact the technical support for your specific lactate assay kit to ask about known interference from ketone bodies.

Guide 2: ATP Assay in Live Cells

Observed Problem: Higher than expected ATP levels in cells treated with this compound compared to controls.

Potential Cause: This is likely a true physiological effect, not a chemical assay interference. β-HB is an efficient energy substrate that is readily oxidized in the mitochondria to produce ATP, especially when glucose is limited.[14][15][19] Its presence can therefore genuinely increase the intracellular ATP pool.

Troubleshooting Steps:

  • Acknowledge the Biological Effect: Recognize that the change in ATP is likely a result of the metabolic intervention. The experimental design should account for this.

  • Control for Substrate Availability: Ensure your control and treated groups have equivalent overall energy substrate availability if you are trying to isolate non-energetic effects of β-HB. This can be challenging and may require specific media formulations.

  • Measure Oxygen Consumption Rate (OCR): Use techniques like Seahorse XF analysis to directly measure mitochondrial respiration. This will confirm that the supplemented β-HB is being oxidized and contributing to energy production.

  • Lysis Buffer Control: To rule out direct interference with the assay chemistry, lyse your cells and then add this compound to the lysate just before adding the ATP detection reagent. No change in signal compared to a lysate-only control would confirm the interference is purely biological.

Quantitative Data Summary

The following table summarizes concentrations and effects of β-HB relevant to experimental design.

ParameterConditionTypical Concentration / EffectSource(s)
Physiological β-HB Level Healthy, non-ketotic state~0.1 mM[3]
Physiological β-HB Level Nutritional Ketosis / FastingCan reach 5-7 mM[9]
Physiological β-HB Level Diabetic Ketoacidosis (DKA)> 3.0 mM is a clinical indicator[5][21]
Effect on Glucose Metabolism Mouse oxidative muscle5 mM β-HB inhibited insulin-mediated glucose uptake by ~90%[16]
Effect on Blood Glucose Healthy human volunteersInfusion of β-HB lowered blood glucose from ~5.0 mM to ~3.8 mM[17]
Effect on Blood Lactate Human subjectsInfusion of β-HB decreased blood lactate after ischemic exercise[14]

Key Experimental Protocol

Enzymatic Assay for D-3-Hydroxybutyrate Concentration

This protocol is based on the reaction catalyzed by D-β-hydroxybutyrate dehydrogenase (HBDH) and is fundamental to understanding how β-HB can interfere with other NADH-coupled assays.

Principle: D-β-hydroxybutyrate is oxidized to acetoacetate by HBDH. In this reaction, one molecule of NAD+ is reduced to NADH. The increase in NADH is measured by the change in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5 - 9.0.

  • NAD+ Solution: 20 mM NAD+ in Assay Buffer.[18]

  • HBDH Enzyme Solution: D-β-hydroxybutyrate dehydrogenase (e.g., 5 U/mL) in Assay Buffer.

  • Standards: 0, 0.2, 0.4, 0.6, 0.8, 1.0 mM Sodium D-3-hydroxybutyrate in deionized water.

  • Samples: Plasma, serum, or cell culture supernatant. Samples should be deproteinized if endogenous enzyme activity is suspected.[1]

Procedure:

  • Prepare standards and samples. It may be necessary to dilute samples to fall within the linear range of the standard curve.

  • In a 96-well UV-transparent plate, add 50 µL of each standard or unknown sample per well.

  • Prepare a Reaction Mix containing 100 µL of Assay Buffer and 25 µL of NAD+ Solution per reaction.

  • Add 125 µL of the Reaction Mix to each well containing the standards and samples.

  • Mix thoroughly and measure the initial absorbance at 340 nm (A_initial). This reading accounts for any pre-existing NADH in the samples.

  • Initiate the reaction by adding 25 µL of the HBDH Enzyme Solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the final absorbance at 340 nm (A_final).

  • Calculate the change in absorbance (ΔA = A_final - A_initial) for each well.

  • Plot the ΔA for the standards against their concentrations to create a standard curve.

  • Use the standard curve to determine the concentration of D-3-hydroxybutyrate in the samples, remembering to account for any dilution factors.

Visualizations

Signaling and Metabolic Pathways

BHB_Metabolism cluster_blood Bloodstream cluster_cell Peripheral Tissue Cell cluster_mito Mitochondrion BHB_blood This compound (β-HB) BHB_mito β-HB BHB_blood->BHB_mito MCT1/2 Transporter AcAc Acetoacetate BHB_mito->AcAc BDH1 NAD NAD+ AcAc_CoA Acetoacetyl-CoA AcAc->AcAc_CoA Acetyl_CoA Acetyl-CoA AcAc_CoA->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA ATP ATP TCA->ATP NADH NADH NAD->NADH H+ Interference Alters NAD+/NADH Ratio Potential Assay Interference NADH->Interference

Caption: Metabolic pathway of β-hydroxybutyrate and its impact on the NAD+/NADH pool.

Experimental Troubleshooting Workflow

Troubleshooting_Workflow start Unexpected Result in Metabolic Assay with β-HB check_direct Is the assay NADH/NAD+ coupled? start->check_direct is_live_cell Is this a live cell experiment? check_direct->is_live_cell No run_controls Run Controls: 1. Sample Blank (No Enzyme) 2. β-HB Spike-in check_direct->run_controls Yes assess_phys Assess Physiological Effect: Measure OCR or other metabolic parameters is_live_cell->assess_phys Yes end Accurate Data Interpretation is_live_cell->end No quantify Quantify Interference run_controls->quantify deproteinize Action: Deproteinize sample to remove endogenous enzymes quantify->deproteinize adjust Adjust data analysis or choose alternative assay deproteinize->adjust interpret Interpret result as a physiological change assess_phys->interpret interpret->end adjust->end

Caption: Logical workflow for troubleshooting metabolic assay interference by β-HB.

References

Long-term stability and storage conditions for Sodium 3-hydroxybutyrate powder.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and proper storage of Sodium 3-hydroxybutyrate (B1226725) powder.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for Sodium 3-hydroxybutyrate powder?

A1: For optimal long-term stability, it is recommended to store this compound powder at -20°C.[1][2] Storage at this temperature can ensure stability for at least two to four years.[1][2] For shorter periods, storage at 4°C or in a dry place below 25°C is also acceptable.[3][4]

Q2: The powder in my container has formed clumps. What is the cause and is the product still usable?

A2: this compound is described as a hygroscopic powder, meaning it readily absorbs moisture from the air.[3][5] Clumping is a common sign of moisture absorption. To minimize this, always handle the powder in a low-humidity environment and ensure the container is tightly sealed immediately after use.[5][6] If clumping has occurred, it is crucial to verify the purity and water content of the powder before use in sensitive experiments, as moisture can affect its stability and your experimental outcomes.

Q3: What is the expected shelf life of this compound powder?

A3: The shelf life can vary depending on the storage conditions. When stored at -20°C, the powder is stable for at least two years, with some sources indicating stability for four years or more.[1][2] Under less stringent conditions, such as below 25°C in a dry place, a shelf life of 23 to 24 months is reported.[3][7]

Q4: Can I store this compound in an aqueous solution?

A4: It is not recommended to store this compound in aqueous solutions for more than one day.[2] For best results, solutions should be prepared fresh before each experiment. If you must prepare a stock solution, it is advisable to do so in an organic solvent like ethanol (B145695) (at approximately 5 mg/ml) and purge the solution with an inert gas.[2]

Q5: What are the main factors that can cause the degradation of this compound powder?

A5: The primary factors that can lead to degradation are exposure to moisture, light, and incompatible materials like strong oxidizing agents.[1][5] The powder is hygroscopic and should be protected from moist air.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Powder appears discolored or has an unusual odor. Chemical degradation due to improper storage (e.g., exposure to light, high temperatures, or contaminants).Do not use the powder. Contact the supplier for a replacement. Review your storage procedures to ensure they align with the recommended guidelines.
Inconsistent experimental results using different batches of the powder. Variability in purity or water content between batches. Degradation of an older batch.Qualify each new batch of powder before use. Perform a stability test on older batches if there are concerns about degradation.
Difficulty dissolving the powder. The powder may have absorbed a significant amount of moisture, leading to aggregation.Before weighing, ensure the powder is at room temperature to prevent condensation. If solubility issues persist, consider drying a small amount of the powder under vacuum, but be aware this may alter its crystalline structure. It is best to perform a quality control check.

Long-Term Stability Data

The stability of this compound powder is highly dependent on the storage conditions. The following table summarizes the recommended storage conditions and expected shelf life from various sources.

Storage Temperature Relative Humidity Packaging Shelf Life Source
Below 25°CDryWhite polypropylene (B1209903) container with LDPE tamper-evident closure23 months[3]
4°CNot specifiedNot specifiedNot specified[4]
-20°CDry, protected from lightTightly sealed containerAt least 2 years[1]
2°C - 8°CNot specifiedWell-closed containerNot specified[6]
-20°CNot specifiedCrystalline solid in supplied vial≥ 4 years[2]
Room TemperatureAway from moisture and lightNot specifiedNot specified[8]

Experimental Protocols

Protocol for Stability Assessment of this compound Powder via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity and degradation of this compound powder over time.

  • Objective: To quantify the concentration of this compound and detect the presence of any degradation products.

  • Materials:

    • This compound powder (test sample)

    • Reference standard of this compound

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724)

    • Formic acid or other suitable buffer components

    • HPLC system with a UV or RI detector

    • Appropriate HPLC column (e.g., C18)

  • Methodology:

    • Standard Preparation: Prepare a stock solution of the reference standard in HPLC-grade water. Create a series of calibration standards by diluting the stock solution to known concentrations.

    • Sample Preparation: At each time point of the stability study, accurately weigh a known amount of the this compound powder and dissolve it in a known volume of HPLC-grade water to achieve a concentration within the range of the calibration curve.

    • Chromatographic Conditions (Example):

      • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water). The exact ratio should be optimized for the specific column and system.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Injection Volume: 10 µL

      • Detection: UV at 210 nm or Refractive Index detector.

    • Analysis: Inject the calibration standards to generate a standard curve. Then, inject the prepared samples from the stability study.

    • Data Interpretation: Quantify the concentration of this compound in the samples by comparing the peak area to the standard curve. A decrease in the main peak area and the appearance of new peaks over time would indicate degradation.

Visualizations

G Workflow for Handling and Storage of this compound Powder cluster_0 Receiving and Initial Inspection cluster_1 Storage cluster_2 Sample Preparation cluster_3 Usage Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Log Log Batch Number and Date Inspect->Log Store Store at Recommended Temperature (-20°C for long-term) Equilibrate Equilibrate Container to Room Temperature Store->Equilibrate Log->Store Weigh Weigh Powder in Low Humidity Equilibrate->Weigh Seal Tightly Seal Container Immediately Weigh->Seal Prepare Prepare Fresh Solution for Experiment Seal->Prepare Return Return Container to Storage Prepare->Return Return->Store

Caption: Recommended workflow for handling and storing this compound powder.

G Factors Affecting this compound Stability Stability This compound Powder Stability PurityLoss Loss of Purity Moisture Moisture (Hygroscopicity) Degradation Chemical Degradation Moisture->Degradation Clumping Physical Clumping Moisture->Clumping Temperature Temperature Temperature->Degradation Light Light Exposure Light->Degradation OxidizingAgents Strong Oxidizing Agents OxidizingAgents->Degradation Degradation->PurityLoss Clumping->PurityLoss Storage Proper Storage Conditions (-20°C, Dry, Dark) Storage->Stability Handling Proper Handling (Low Humidity, Tightly Sealed) Handling->Stability

Caption: Key factors influencing the stability of this compound powder.

References

Identifying and mitigating toxic effects of high-dose Sodium 3-hydroxybutyrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose Sodium 3-hydroxybutyrate (B1226725) (Sodium β-HB).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue Potential Cause Recommended Action
Unexpectedly high mortality or severe illness in animal models. Excessive Sodium Load: The sodium salt of β-hydroxybutyrate can lead to hypernatremia and metabolic alkalosis, especially at high doses.[1][2]- Reduce the total dose of Sodium β-HB.- Consider using a different formulation, such as a ketone ester or a mixed salt with potassium, to lessen the sodium burden.- Ensure adequate hydration of the animals.- Monitor serum sodium and bicarbonate levels regularly.
Dose-Dependent Toxicity: Studies in septic mice have shown a narrow therapeutic window, with doses above 150 mg/day leading to increased illness severity and mortality.[1][2][3][4]- Perform a dose-escalation study to determine the optimal, non-toxic dose for your specific model and experimental conditions.[2]
Signs of nephrotoxicity (kidney damage). High Sodium Intake: Hypernatremia can contribute to kidney damage.[1][2]- Monitor kidney function markers such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).- Perform histological analysis of kidney tissue post-mortem.- Reduce the dose of Sodium β-HB or switch to a non-sodium formulation.
Evidence of neurotoxicity or neuroinflammation. High Doses of β-HB: Very high concentrations of β-hydroxybutyrate can induce inflammatory responses in neural tissues. Doses of 225 mg/day and higher have been associated with hippocampal neuronal damage and inflammation in mice.[1][2]- Assess markers of neuroinflammation (e.g., TNF-α in hippocampal tissue).- Perform behavioral tests to assess neurological function.- Lower the administered dose.
Inconsistent or paradoxical effects on inflammation. Dual Role of β-HB: β-hydroxybutyrate can have both pro- and anti-inflammatory effects depending on the context and concentration. At high levels, it can activate the pro-inflammatory NF-κB signaling pathway.- Measure markers of both pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory pathways.- Titrate the dose to find a concentration that favors the desired anti-inflammatory effect.
Gastrointestinal side effects (in human subjects or observed in animal models). Direct Irritation or Osmotic Effects: High concentrations of salts can irritate the gastrointestinal tract.- Administer Sodium β-HB with food if applicable.- Divide the total daily dose into smaller, more frequent administrations.- Ensure adequate fluid intake.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic effects associated with high-dose Sodium 3-hydroxybutyrate?

A1: The primary toxic effects are largely attributed to the high sodium load and include metabolic alkalosis and hypernatremia.[1][2] These can lead to downstream organ damage, particularly to the kidneys.[1][2] At very high doses, neurotoxicity, evidenced by neuronal damage and inflammation in the hippocampus, has also been observed in animal models.[1][2]

Q2: What is the toxic threshold for this compound in mice?

A2: In a septic mouse model, a dose of 150 mg/day was found to be effective in preventing muscle weakness without obvious toxicity.[1][2][3] However, increasing the dose to 180 mg/day led to increased illness severity, and doses of 225 mg/day and higher resulted in increased mortality.[1][2][3]

Q3: How can I mitigate the toxic effects of the sodium load?

A3: To mitigate sodium-related toxicity, consider the following:

  • Alternative Formulations: Utilize ketone esters or mixed ketone salts (e.g., including potassium or calcium) to reduce the sodium intake.

  • Dose Reduction: Lower the overall dose of Sodium β-HB.

  • Hydration: Ensure the subject is well-hydrated to help manage the electrolyte balance.

Q4: What are the expected effects of high-dose Sodium β-HB on acid-base balance?

A4: High doses of Sodium β-HB can lead to metabolic alkalosis.[1][2] This is due to the metabolism of the β-hydroxybutyrate anion, which consumes a proton, thereby increasing the bicarbonate concentration in the blood.

Q5: Are there alternative ketone supplements with a better safety profile at high doses?

A5: Yes, ketone esters, such as (R)-3-Hydroxybutyrate glycerides, have been shown to have a good safety profile even at very high doses in animal studies, without causing ketoacidosis.[5][6]

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound in Septic Mice

Dose (mg/day)Illness Severity Score (Arbitrary Units)Mortality Rate (%)Key Biochemical ChangesOrgan-Specific Effects
Placebo~1.530.4--
150~1.5~30Prevention of muscle weakness-
180Increased vs. 150 mg/day-More pronounced metabolic alkalosis and hypernatremiaIncreased markers of kidney damage
225-Increased vs. 150 mg/day-Dehydration of brain and lungs; increased hippocampal neuronal damage and inflammation
300Doubled vs. 150 mg/day87.5--

Data synthesized from a study in a septic mouse model.[1][2][3][4]

Experimental Protocols

Protocol 1: Assessment of In Vivo Toxicity of High-Dose this compound in a Sepsis Mouse Model

This protocol is based on methodologies described for studying the effects of Sodium β-HB in a cecal ligation and puncture (CLP) mouse model of sepsis.

1. Animal Model:

  • Use a validated and clinically relevant mouse model of prolonged sepsis, such as the cecal ligation and puncture (CLP) model.

2. Dosing Regimen:

  • Administer this compound via parenteral nutrition or another appropriate route.
  • Include a placebo group and multiple dose-escalation groups (e.g., 150 mg/day, 180 mg/day, 225 mg/day, 300 mg/day).

3. Monitoring and Sample Collection:

  • Monitor illness severity scores and mortality daily.
  • At the end of the study period (e.g., 5 days), collect blood samples for analysis of electrolytes (Na+, K+, Cl-, HCO3-), kidney function markers (creatinine, BUN), and inflammatory markers (e.g., TNF-α).
  • Harvest organs (kidneys, brain, lungs) for histological analysis and measurement of inflammatory and damage markers.

4. Functional and Biochemical Assays:

  • Muscle Function: Measure ex-vivo muscle force of isolated muscles (e.g., soleus) to assess muscle weakness.
  • Kidney Damage: Measure markers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) in urine or kidney tissue homogenates.
  • Neuroinflammation: Quantify inflammatory markers (e.g., TNF-α mRNA) in hippocampal tissue using RT-PCR.
  • Oxidative Stress: Measure markers of oxidative stress such as malondialdehyde (MDA) and glutathione (B108866) (GSH) levels in tissue homogenates.

Protocol 2: Evaluation of Nephrotoxicity

1. Biomarker Analysis:

  • Collect urine and blood samples at baseline and at multiple time points following administration of Sodium β-HB.
  • Measure serum creatinine and blood urea nitrogen (BUN) as standard indicators of renal function.
  • For earlier and more sensitive detection, measure urinary biomarkers of kidney injury such as KIM-1, NGAL, and clusterin.

2. Histopathology:

  • At the end of the experiment, perfuse and fix the kidneys.
  • Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for tubular injury, necrosis, and other morphological changes.

3. Gene Expression Analysis:

  • Isolate RNA from kidney tissue to analyze the expression of genes involved in inflammation (e.g., NF-κB target genes) and oxidative stress (e.g., Nrf2 target genes) via RT-PCR.

Visualizations

Signaling_Pathway_of_High_Dose_BHB_Toxicity High_BHB High-Dose Sodium β-HB Sodium_Overload Excessive Na+ Intake High_BHB->Sodium_Overload Metabolic_Alkalosis Metabolic Alkalosis High_BHB->Metabolic_Alkalosis Oxidative_Stress Oxidative Stress High_BHB->Oxidative_Stress Hypernatremia Hypernatremia Sodium_Overload->Hypernatremia Kidney_Damage Kidney Damage Hypernatremia->Kidney_Damage NFkB_Activation NF-κB Activation Oxidative_Stress->NFkB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Kidney_Damage Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation

Caption: Potential signaling pathways of high-dose Sodium β-HB toxicity.

Experimental_Workflow_Toxicity_Assessment Start Start: Animal Model (e.g., Sepsis) Dosing Administer Sodium β-HB (Dose Escalation) Start->Dosing Monitoring Daily Monitoring: - Illness Severity - Mortality Dosing->Monitoring Sample_Collection Endpoint Sample Collection: - Blood - Urine - Tissues (Kidney, Brain) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis: - Electrolytes - Kidney Markers (BUN, Creatinine) - Inflammatory Cytokines Sample_Collection->Biochemical_Analysis Functional_Assays Functional & Molecular Assays: - Muscle Force - Histopathology - Gene Expression (RT-PCR) Sample_Collection->Functional_Assays Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Functional_Assays->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in-vivo toxicity assessment.

Mitigation_Strategies High_Dose_Toxicity High-Dose Sodium β-HB Toxicity Mitigation Mitigation Strategies High_Dose_Toxicity->Mitigation Dose_Reduction Dose Reduction Mitigation->Dose_Reduction Alternative_Formulation Alternative Formulations (Ketone Esters, Mixed Salts) Mitigation->Alternative_Formulation Hydration Adequate Hydration Mitigation->Hydration Monitoring Close Monitoring (Electrolytes, Organ Function) Mitigation->Monitoring Reduced_Toxicity Reduced Toxicity Dose_Reduction->Reduced_Toxicity Alternative_Formulation->Reduced_Toxicity Hydration->Reduced_Toxicity Monitoring->Reduced_Toxicity

Caption: Logical relationship of strategies to mitigate toxicity.

References

Degradation products of Sodium 3-hydroxybutyrate in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Sodium 3-hydroxybutyrate (B1226725) (also known as Sodium β-hydroxybutyrate or Na-3-HB) in cell culture applications. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the stability of Sodium 3-hydroxybutyrate in cell culture media?

A1: this compound is generally stable in aqueous solutions and cell culture media under standard cell culture conditions (37°C, 5% CO2, neutral pH).[1] Stock solutions can be prepared in water or PBS, filter-sterilized, and stored at -20°C for several months.[2] Once diluted in cell culture media, it is recommended to use it within a typical experimental timeframe (e.g., 24-72 hours) to minimize the potential for any degradation. While highly stable compared to acetoacetate, prolonged incubation at 37°C may lead to a slow, non-enzymatic conversion to crotonic acid via dehydration.[3]

Q2: What are the potential degradation products of this compound in cell culture media?

A2: Under standard cell culture conditions, the primary potential non-enzymatic degradation product of 3-hydroxybutyrate is crotonic acid , formed through a dehydration reaction.[3] In the presence of cells, 3-hydroxybutyrate is taken up and enzymatically oxidized to acetoacetate , which can then be converted to acetyl-CoA and enter the Krebs cycle.[4] Acetoacetate is less stable and can spontaneously decarboxylate to form acetone .[5]

Q3: How can I prepare a sterile stock solution of this compound for my cell culture experiments?

A3: To prepare a sterile stock solution, dissolve the this compound powder in sterile distilled water or phosphate-buffered saline (PBS) to your desired concentration (e.g., 800 mM).[2] Ensure complete dissolution and then sterilize the solution by passing it through a 0.22 µm filter. Aliquot the sterile stock solution and store it at -20°C.[2]

Q4: Can this compound affect the pH of my cell culture medium?

A4: The addition of a sodium salt of a weak acid like 3-hydroxybutyric acid to a well-buffered cell culture medium should have a minimal effect on the pH. However, it is always good practice to verify the pH of the medium after the addition of any new component, especially at high concentrations. Standard cell culture media containing a bicarbonate buffering system are designed to maintain a stable pH in a CO2 incubator.

Q5: What are the known signaling pathways affected by 3-hydroxybutyrate?

A5: Beyond its role as an energy substrate, 3-hydroxybutyrate acts as a signaling molecule. It is known to inhibit class I histone deacetylases (HDACs), leading to changes in gene expression.[6] It can also activate specific G-protein coupled receptors, such as HCAR2 and FFAR3, which are involved in anti-inflammatory and metabolic signaling pathways.[6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Unexpected or inconsistent cellular response (e.g., changes in morphology, proliferation, or viability) 1. Degradation of 3-hydroxybutyrate: Prolonged incubation or improper storage may lead to the formation of crotonic acid, which could have different effects on cells. 2. Cell line-specific metabolic differences: Not all cell lines can efficiently utilize ketone bodies. 3. Interaction with other media components: High glucose concentrations can sometimes mask the effects of 3-hydroxybutyrate. 4. Contamination of stock solution. 1. Prepare fresh stock solutions of this compound. Minimize the time the media containing 3-hydroxybutyrate is incubated. Consider analyzing the media for crotonic acid if unexpected results persist. 2. Verify the expression of key ketone metabolism enzymes (e.g., BDH1, OXCT1) in your cell line.[2] 3. Consider reducing the glucose concentration in your media to mimic a ketogenic state and enhance cellular reliance on 3-hydroxybutyrate.[2] 4. Always filter-sterilize your stock solution and practice good aseptic technique.
Precipitate forms in the media after adding this compound. 1. High concentration of 3-hydroxybutyrate: The solubility limit may have been exceeded. 2. Interaction with other media components: Precipitation with salts in the media.1. Prepare a more dilute stock solution or add the concentrated stock solution to the media slowly while stirring. 2. Warm the media to 37°C before and after adding the 3-hydroxybutyrate solution. If the precipitate persists, consider preparing the media with a different salt formulation.
No observable effect of 3-hydroxybutyrate on cellular metabolism. 1. High glucose levels: Cells may preferentially use glucose over ketone bodies. 2. Insufficient incubation time: The metabolic shift may require a longer duration. 3. Low expression of ketone transport proteins (MCTs) or metabolic enzymes. 1. Use a lower glucose medium to encourage ketone body metabolism.[2] 2. Perform a time-course experiment to determine the optimal incubation period for your cell line and endpoint. 3. Assess the expression of monocarboxylate transporters (e.g., MCT1, MCT2) and key ketolytic enzymes.[2]

Quantitative Data on Degradation

While this compound is considered stable, non-enzymatic degradation to crotonic acid can occur over time, especially at elevated temperatures. The rate of this degradation in cell culture media at 37°C is generally low over standard experimental durations.

Parameter Condition Degradation Product Approximate Rate of Formation Reference
Stability in Aqueous Solution37°C, Neutral pHCrotonic AcidLow, but increases with temperature and time. Specific rate in cell culture media is not well-documented but is expected to be minimal over 24-72 hours.Implied from thermal degradation studies[3]
Thermal Degradation140°CCrotonic Acid97% yield after 90 minutes.[7]

Note: The provided data on thermal degradation at high temperatures is to illustrate the primary degradation pathway. At physiological temperatures (37°C), this process is significantly slower.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

Objective: To prepare a sterile working solution of this compound for addition to cell culture media.

Materials:

  • This compound powder

  • Sterile Dulbecco's Modified Eagle Medium (DMEM) or other desired cell culture medium

  • Sterile serological pipettes

  • Sterile conical tubes

Procedure:

  • Calculate the amount of this compound powder needed to achieve the desired final concentration in your cell culture medium.

  • In a sterile biological safety cabinet, add the appropriate volume of pre-warmed (37°C) cell culture medium to a sterile conical tube.

  • Add the weighed this compound powder to the medium.

  • Gently vortex or swirl the tube until the powder is completely dissolved.

  • To ensure sterility, the working solution can be passed through a 0.22 µm syringe filter, although if starting with sterile components and using aseptic technique, this may not be necessary for immediate use.

  • Add the this compound-containing medium to your cell cultures.

Protocol 2: Quantification of β-Hydroxybutyrate in Cell Culture Supernatant (Colorimetric Assay)

Objective: To measure the concentration of β-hydroxybutyrate in cell culture supernatant using a commercial colorimetric assay kit. This protocol is a generalized procedure based on commercially available kits.[8][9]

Materials:

  • β-Hydroxybutyrate Assay Kit (Colorimetric)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Cell culture supernatant samples

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant from your experimental wells.

    • Centrifuge the supernatant at 10,000 x g for 5-10 minutes to remove any cells or debris.

    • If the expected concentration of β-hydroxybutyrate is high, dilute the supernatant with the assay buffer provided in the kit.

  • Standard Curve Preparation:

    • Prepare a series of β-hydroxybutyrate standards by diluting the provided stock standard with the assay buffer as per the kit's instructions. This will create a standard curve with known concentrations.

  • Assay Reaction:

    • Add 50 µL of each standard and sample (in duplicate or triplicate) to the wells of the 96-well plate.[8]

    • Prepare the Reaction Mix according to the kit's protocol (typically contains an enzyme and a probe).

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.[8]

    • Mix the contents of the wells thoroughly.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Measurement:

    • Measure the absorbance of each well at 450 nm using a microplate reader.[8]

  • Calculation:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of β-hydroxybutyrate in your samples by interpolating their absorbance values on the standard curve.

Visualizations

Potential Degradation Pathways of this compound in Cell Culture Media This compound This compound Acetoacetate Acetoacetate This compound->Acetoacetate Enzymatic Oxidation (in cells) Crotonic Acid Crotonic Acid This compound->Crotonic Acid Non-enzymatic Dehydration (slow, in media) Acetone Acetone Acetoacetate->Acetone Spontaneous Decarboxylation Acetyl-CoA Acetyl-CoA Acetoacetate->Acetyl-CoA Enzymatic Conversion (in cells)

Caption: Degradation of this compound.

Troubleshooting Workflow for Unexpected Cellular Responses start Unexpected Cellular Response Observed check_reagent Verify Integrity of Sodium 3-HB Stock Solution start->check_reagent prepare_fresh Prepare Fresh Stock Solution check_reagent->prepare_fresh Degradation suspected check_media Assess Media Composition (e.g., glucose level) check_reagent->check_media Stock OK re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment modify_media Modify Media (e.g., lower glucose) check_media->modify_media High glucose check_cell_line Investigate Cell Line-Specific Metabolism check_media->check_cell_line Media OK modify_media->re_run_experiment analyze_expression Analyze Expression of Ketolytic Enzymes check_cell_line->analyze_expression Metabolism unknown check_cell_line->re_run_experiment Metabolism known analyze_expression->re_run_experiment

Caption: Troubleshooting unexpected cellular responses.

References

Technical Support Center: Managing pH in Media Supplemented with Sodium 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to prevent pH changes in cell culture media upon supplementation with Sodium 3-hydroxybutyrate (B1226725).

Frequently Asked Questions (FAQs)

Q1: Why does adding Sodium 3-hydroxybutyrate affect the pH of my cell culture media?

A1: this compound is the sodium salt of a weak acid, 3-hydroxybutyric acid. When dissolved in your culture medium, it can interact with the buffering system. The 3-hydroxybutyrate anion can accept protons from water, which can lead to a slight increase in pH (more alkaline). However, the more significant impact often comes from the high concentration of the supplement relative to the buffering capacity of the medium, which can disrupt the delicate equilibrium of the bicarbonate buffering system.

Q2: What is the optimal pH range for most mammalian cell cultures?

A2: For most mammalian cell lines, the optimal pH range is tightly controlled between 7.2 and 7.4.[1] Deviations outside of this range can negatively impact cell growth, metabolism, and the outcome of your experiments.[1]

Q3: How does the primary buffering system in cell culture media work?

A3: The most common buffering system in cell culture media is the sodium bicarbonate-carbon dioxide (NaHCO₃/CO₂) system.[1][2][3] Dissolved CO₂ from the incubator atmosphere forms carbonic acid (H₂CO₃) in the medium, which then dissociates into hydrogen ions (H⁺) and bicarbonate ions (HCO₃⁻). This equilibrium maintains a stable pH. The concentration of sodium bicarbonate in the medium must be matched to the CO₂ concentration in the incubator.[1][2]

Q4: What is HEPES buffer and can it help stabilize the pH?

A4: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent. Unlike the bicarbonate system, HEPES does not require a controlled CO₂ environment to maintain pH.[2] It has a higher buffering capacity in the physiological pH range of 7.2 to 7.6 and can be added to media to provide extra buffering stability, especially when manipulating cells outside of a CO₂ incubator or when using high concentrations of supplements.[2]

Q5: How can I monitor the pH of my media after adding this compound?

A5: The most accurate method is to use a calibrated pH meter. For a quick visual check, you can observe the color of the phenol (B47542) red indicator present in most media.[1] A change from the optimal bright red to yellow indicates an acidic shift, while a change to purple or fuchsia indicates an alkaline shift.[1]

Troubleshooting Guide: pH Instability

If you observe a significant color change in your media after adding this compound, consult the following guide.

Symptom Potential Cause Recommended Solution
Media turns yellow (Acidic pH)1. High cellular metabolism producing lactic acid. 2. Incorrect CO₂ level in the incubator (too high). 3. Bacterial or yeast contamination.1. Pre-adjust the pH of your this compound stock solution to ~7.4 before adding it to the media. 2. Increase the buffering capacity of your medium by adding HEPES (10-25 mM). 3. Verify the CO₂ concentration in your incubator. 4. Check for contamination.
Media turns purple/fuchsia (Alkaline pH)1. The addition of the sodium salt is overwhelming the buffer. 2. Incorrect CO₂ level in the incubator (too low). 3. Loss of CO₂ from the media during handling.1. Prepare a stock solution of this compound in a buffered solution (like PBS) and adjust its pH to ~7.4 before supplementing the media. 2. Use a medium with a lower concentration of sodium bicarbonate if using a low CO₂ environment. 3. Minimize the time the media is handled outside the incubator. 4. Add HEPES buffer to your media formulation.

Buffer System Comparison

The choice of buffering system is critical for maintaining pH stability.

Buffer SystemSodium Bicarbonate (NaHCO₃) HEPES
Mechanism Balances with CO₂ to form a carbonic acid/bicarbonate buffer.[1][3]Zwitterionic buffer that works independently of CO₂.[2]
Optimal pH Range Dependent on CO₂ concentration (typically 7.2-7.4).7.2 - 7.6.[2]
CO₂ Dependence Yes, requires a controlled CO₂ environment (typically 5-10%).[2]No.[2]
Nutritional Benefit Provides some nutritional value to cells.[2]None.[2]
Potential Toxicity Rarely toxic to cells.[2]Can be toxic to some cell types at high concentrations (>25 mM).
Use Case Standard for most cell culture applications in a CO₂ incubator.High-concentration supplementation, experiments outside a CO₂ incubator.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Stock Solution

This protocol describes how to prepare a concentrated stock solution of this compound that is pH-neutral, minimizing its impact on the final culture medium.

  • Dissolution: Weigh the desired amount of this compound powder. Dissolve it in a sterile, buffered solution such as Phosphate-Buffered Saline (PBS) or HEPES-buffered saline to a 10x or 100x concentration. Using a buffered solution for the stock provides initial pH stability.

  • pH Measurement: Aseptically transfer a small aliquot of the stock solution to a separate tube for pH measurement with a calibrated pH meter.

  • pH Adjustment: If the pH is outside the 7.2-7.4 range, adjust it by adding small, dropwise amounts of sterile, dilute (0.1 M) NaOH (to increase pH) or HCl (to decrease pH). Mix thoroughly after each addition and re-measure the pH.

  • Sterilization: Once the desired pH is achieved, sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C for long-term use.

Protocol 2: Supplementing Media and Final pH Verification

  • Pre-warm Media: Pre-warm the basal cell culture medium to 37°C.

  • Supplementation: Aseptically add the pH-adjusted this compound stock solution to the pre-warmed medium to achieve the final desired concentration (e.g., common concentrations used in studies are 2 mM to 10 mM).[4][5]

  • Final pH Check: Before adding the supplemented medium to your cells, it is crucial to verify that the final pH is within the acceptable range (7.2-7.4). You can do this by observing the phenol red indicator or, for maximum accuracy, by measuring the pH of an aliquot with a pH meter.

  • Equilibration: If the medium was handled extensively outside the incubator, place it in the CO₂ incubator for 15-30 minutes to allow the dissolved CO₂ to equilibrate and the pH to stabilize before use.

Visualized Workflows and Pathways

cluster_prep Protocol 1: Stock Solution Preparation cluster_use Protocol 2: Media Supplementation p1 Weigh Sodium 3-hydroxybutyrate p2 Dissolve in Buffered Solution (PBS) p1->p2 p3 Measure pH p2->p3 p4 Adjust pH to 7.2-7.4 (Sterile 0.1M HCl/NaOH) p3->p4 p5 Sterile Filter (0.22 µm) p4->p5 p6 Store at -20°C p5->p6 u2 Add pH-Adjusted Stock p6->u2 Use Stock u1 Pre-warm Basal Media u1->u2 u3 Verify Final pH of Media (7.2-7.4) u2->u3 u4 Equilibrate in CO2 Incubator u3->u4 u5 Add to Cell Culture u4->u5

Caption: Experimental workflow for preparing and using pH-adjusted this compound.

Bicarbonate Buffering System Equilibrium co2 CO2 (from Incubator) h2co3 H2CO3 (Carbonic Acid) co2->h2co3 + h2o H2O (in Media) h2o->h2co3 h H+ h2co3->h + hco3 HCO3- (Bicarbonate) h2co3->hco3

Caption: The CO₂/Bicarbonate buffering system equilibrium in cell culture media.

Caption: Troubleshooting logic for addressing pH instability in supplemented media.

References

Troubleshooting inconsistent results in Sodium 3-hydroxybutyrate experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sodium 3-hydroxybutyrate (B1226725) (Na-BHB) experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with Na-BHB.

Frequently Asked Questions (FAQs)

Q1: What is Sodium 3-hydroxybutyrate and which form should I use?

This compound (also known as Sodium β-hydroxybutyrate or Na-BHB) is the sodium salt of 3-hydroxybutyric acid, the most abundant ketone body produced during ketosis.[1][2] In commercial preparations, it is often supplied as a racemic mixture, containing both D- and L-isomers ((±)-Sodium 3-hydroxybutyrate). The D-β-hydroxybutyrate (D-BHB) form is the biologically active enantiomer that is naturally synthesized and utilized by the body as an energy source and signaling molecule.[3] For experiments investigating physiological effects, the D-isomer is preferred. The L-isomer has different metabolic and signaling roles that are less well understood.[4] Always check the product datasheet for the specific form of Na-BHB provided.

Q2: How should I prepare and store Na-BHB solutions?

Na-BHB is typically supplied as a crystalline solid that is soluble in aqueous buffers like PBS (pH 7.2) and cell culture media.[5] For long-term storage, the solid form is stable for years when stored at -20°C.[5] Aqueous stock solutions, however, are not recommended to be stored for more than one day.[5] For cell culture experiments, it is best practice to prepare fresh solutions from the solid for each experiment to avoid degradation and contamination.

Q3: What are typical concentrations of Na-BHB to use in cell culture experiments?

The optimal concentration of Na-BHB is highly cell-type and context-dependent. Effects can range from metabolic support to signaling modulation and even slight reductions in viability at higher concentrations.[6] Concentrations mirroring physiological or therapeutic ketosis are often used, typically in the range of 1 mM to 10 mM.[6][7] It is crucial to perform a dose-response curve for your specific cell line and endpoint.

Q4: My cells are showing unexpected toxicity or reduced viability. What could be the cause?

Several factors could contribute to unexpected toxicity:

  • High Concentration: While generally well-tolerated, very high concentrations of Na-BHB can be detrimental to some cell lines.[6] Verify your calculations and consider a wider range in your dose-response experiments.

  • Sodium Overload: Na-BHB introduces additional sodium ions into the culture medium. This can alter osmolarity and ion balance, especially at high concentrations. Consider using a sodium-free version like 3-hydroxybutyric acid or a different salt form (e.g., potassium, calcium) if this is a concern, though these may have their own confounding effects.[8]

  • pH Shift: Dissolving high concentrations of Na-BHB could potentially alter the pH of your culture medium. Always check the pH of the medium after adding Na-BHB and adjust if necessary.

  • Contamination: As with any reagent, ensure your stock is sterile and free from contaminants. Filter-sterilize your final working solution before adding it to cultures.

Q5: I am not observing the expected effect of Na-BHB on my target pathway. Why might this be?

  • Cell Type and State: The metabolic and signaling machinery to utilize and respond to BHB can vary significantly between cell types and their metabolic state (e.g., glycolytic vs. oxidative).

  • Racemic Mixture vs. D-isomer: If you are using a racemic mixture, the presence of the L-isomer might produce different or opposing effects to the active D-isomer.[4]

  • Duration of Treatment: Some effects of BHB, such as changes in gene expression via histone deacetylase (HDAC) inhibition, may require longer incubation times to become apparent.[9]

  • Culture Media Composition: High glucose levels in the medium may cause cells to preferentially use glucose, masking the metabolic effects of BHB. Consider using media with lower glucose concentrations to simulate a ketogenic state.

Troubleshooting Guide

This section provides a structured approach to resolving common issues in Na-BHB experiments.

Issue 1: Inconsistent or Non-Reproducible Results Between Experiments
Potential Cause Troubleshooting Step
Solution Instability Prepare fresh Na-BHB solutions for each experiment from a solid stock stored at -20°C. Do not use aqueous solutions stored for more than 24 hours.[5]
Variable Cell Conditions Ensure cells are at a consistent passage number and confluency at the start of each experiment. Starve cells of serum for a consistent period before treatment if applicable.
Supplier/Lot Variation Purity and isomeric composition can vary. If you switch suppliers or lots, perform a validation experiment to confirm consistent effects.[5]
Inaccurate Dosing Recalculate your dilutions. For viscous stock solutions, ensure accurate pipetting.
Issue 2: Unexpected Changes in Cell Viability or Morphology
Potential Cause Troubleshooting Step
High Concentration Perform a dose-response assay (e.g., MTT, CellTiter-Glo) with a wide range of concentrations (e.g., 0.1 mM to 20 mM) to determine the optimal non-toxic range for your cell line.[6]
Osmotic or Ionic Stress Calculate the final sodium concentration in your media. If it exceeds physiological norms, consider alternative formulations of BHB or use an osmolarity control.
pH Imbalance Measure the pH of the culture medium after adding the highest concentration of Na-BHB. Adjust with sterile HCl or NaOH if it deviates significantly from the optimal range for your cells.
Contamination Visually inspect cultures for signs of microbial contamination. Perform a mycoplasma test on your cell stocks.[10]

Experimental Protocols

Protocol 1: Preparation of Na-BHB Stock Solution for Cell Culture
  • Calculate Required Mass: Determine the mass of solid (±)-Sodium 3-hydroxybutyrate (MW: ~126.09 g/mol ) needed to prepare a concentrated stock solution (e.g., 1 M in sterile PBS or serum-free medium).

  • Weighing: Under sterile conditions in a laminar flow hood, weigh the required amount of Na-BHB powder.

  • Dissolution: Add the powder to the appropriate volume of sterile solvent (e.g., PBS) in a sterile conical tube. Vortex until fully dissolved.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Usage: Use this stock solution to prepare your final working concentrations in culture medium. Prepare fresh for each experiment.

Protocol 2: General Cell Culture Experiment with Na-BHB
  • Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere overnight.

  • Medium Change (Optional): If desired, replace the growth medium with low-serum or serum-free medium for a set period (e.g., 4-12 hours) to synchronize cells and reduce confounding factors from serum.

  • Treatment Preparation: Dilute the freshly prepared, sterile Na-BHB stock solution to the final desired concentrations in the appropriate culture medium. Also prepare a vehicle control (medium with an equivalent volume of the solvent used for the stock solution, e.g., PBS).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Na-BHB or the vehicle control.

  • Incubation: Return the cells to the incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: After incubation, perform your desired assay (e.g., cell viability assay, western blot, qPCR, metabolic flux analysis).

Data Presentation Tables

Table 1: Recommended Na-BHB Concentration Ranges for In Vitro Studies

Experimental Goal Typical Concentration Range Considerations
Metabolic Fuel Source1 - 5 mMSufficient to be utilized as an energy substrate.[6]
Signaling (e.g., HDAC Inhibition)2 - 10 mMHigher concentrations may be needed to see effects on histone acetylation.[9]
Neuroprotection0.5 - 5 mMEffective ranges have been shown in primary neuronal cultures.
Initial Dose-Response Screening0.1 - 20 mMA wide range is recommended to identify optimal and potentially toxic concentrations.

Table 2: Storage and Stability of 3-Hydroxybutyrate

Form Storage Condition Stability Reference
Solid Powder (Na-BHB)-20°C, desiccated≥ 2-4 years[5][11]
Aqueous Solution (in PBS/Media)2-8°CNot recommended for > 1 day[5]
Serum/Plasma Samples2-8°CUp to 1 week[12]
Serum/Plasma Samples-20°CSeveral weeks[12]
Serum/Plasma Samples-80°CStable for months[13]

Visualizations

Troubleshooting Workflow

Start Inconsistent Results Observed Check_Solution Check Na-BHB Solution (Freshly Prepared? Sterile?) Start->Check_Solution Check_Cells Evaluate Cell Health (Passage #? Confluency? Mycoplasma?) Start->Check_Cells Check_Protocol Review Experimental Protocol (Concentration? Duration?) Start->Check_Protocol Validate_Lot Validate New Reagent Lot Check_Solution->Validate_Lot New Lot Control_Check Check Vehicle & Positive Controls Check_Cells->Control_Check Dose_Response Perform Dose-Response Curve Check_Protocol->Dose_Response Outcome Problem Resolved Dose_Response->Outcome Validate_Lot->Outcome Control_Check->Outcome

Caption: A logical workflow for troubleshooting inconsistent Na-BHB experimental results.

Metabolic and Signaling Pathways of D-β-Hydroxybutyrate

cluster_0 Metabolic Pathway cluster_1 Signaling Pathway DBHB D-β-Hydroxybutyrate AcAc Acetoacetate DBHB->AcAc BDH1 AcAcCoA Acetoacetyl-CoA AcAc->AcAcCoA SCOT AcCoA Acetyl-CoA AcAcCoA->AcCoA Thiolase TCA TCA Cycle (Energy) AcCoA->TCA DBHB_signal D-β-Hydroxybutyrate HDACs HDACs (Class I) DBHB_signal->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylation ↑ Histone Acetylation Histones->Acetylation Gene_Exp ↑ Oxidative Stress Resistance Genes (e.g., FOXO3A, MT2) Acetylation->Gene_Exp

Caption: Dual roles of D-β-Hydroxybutyrate in metabolism and epigenetic signaling.

HDAC Inhibition Logical Pathway

BHB Increased β-Hydroxybutyrate HDAC_Inhibition Inhibition of Class I HDACs (HDAC1, HDAC2, HDAC3) BHB->HDAC_Inhibition HAT_Activity Histone Acetyltransferase (HAT) Activity Unopposed HDAC_Inhibition->HAT_Activity Hyperacetylation Hyperacetylation of Histones (e.g., at Foxo3a promoter) HAT_Activity->Hyperacetylation Chromatin Altered Chromatin Structure Hyperacetylation->Chromatin Transcription Increased Transcription of Target Genes Chromatin->Transcription Outcome Cellular Protection (e.g., against oxidative stress) Transcription->Outcome

Caption: Step-wise logical pathway of gene regulation via BHB-mediated HDAC inhibition.

References

Technical Support Center: Optimizing Sodium 3-hydroxybutyrate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Sodium 3-hydroxybutyrate (B1226725) (3-HB) in their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for Sodium 3-hydroxybutyrate (3-HB)?

The optimal incubation time is highly dependent on the cell type and the specific biological question being investigated. Effects can be observed in as little as one hour for metabolic changes, while effects on gene expression and cell proliferation may require 24 hours or longer.

  • Short-term (1-6 hours): Recommended for studying acute metabolic effects, such as changes in oxygen consumption rate (OCR), ATP production, and NAD+/NADH ratio.[1] For instance, a 1-hour incubation was sufficient to increase the basal oxygen consumption rate in cortical neurons.[1]

  • Mid-term (12-48 hours): Ideal for investigating changes in gene and protein expression. Studies have shown significant increases in Bdnf mRNA levels in cortical neurons after 24 hours.[1] Cell viability assays in HT22 cells have also been conducted within a 12-48 hour timeframe.[2]

  • Long-term (72 hours - 14 days): Necessary for assays measuring cell proliferation, viability, and long-term functional changes like colony formation.[3] For example, viability assays on breast cancer cell lines were performed after 96 hours of incubation.[4][5]

Q2: What concentration of this compound should I use?

The concentration of 3-HB should be selected based on physiological relevance and the specific cell line's sensitivity. Concentrations typically range from 1 mM to 10 mM.

  • Physiological Levels (1-3 mM): Concentrations of 1-2 mM are seen after strenuous exercise or short-term fasting, while levels up to 3 mM can be reached under a ketogenic diet.[3][6][7] A 2 mM concentration is considered optimal for elevating blood ketone levels safely in some studies.[8]

  • Supraphysiological Levels (5-10 mM): Higher concentrations are often used in in vitro studies to elicit a robust response, especially in cancer cell lines or to mimic conditions of prolonged starvation, where levels can reach 6-8 mM.[4][6][7] For example, 10 mM 3-HB was used to rescue the viability of SH-SY5Y neuroblastoma cells in low-glucose conditions.[9]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Why am I not observing any effect after 3-HB treatment?

Several factors could contribute to a lack of observable effects. Consider the following troubleshooting steps:

  • Incubation Time: The incubation period may be too short. Effects on gene expression or proliferation can take 24 hours or more to become apparent.[1][3]

  • Concentration: The concentration may be too low. While physiological concentrations are relevant, a higher dose (e.g., up to 10 mM) might be necessary to see an effect in vitro.[4][9]

  • Cell Metabolism: The cell line's metabolic phenotype is crucial. Cells must express monocarboxylate transporters (MCTs) to uptake 3-HB.[1][3] Additionally, the presence of high glucose in the medium can suppress the utilization of 3-HB.[9] Consider running experiments in low-glucose or glucose-free media to enhance reliance on 3-HB.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes.

  • Reagent Quality: Ensure the this compound is of high purity and has been stored correctly.

Q4: Is this compound toxic to cells?

Generally, 3-HB is well-tolerated by cells, especially at physiological concentrations.[6] However, high concentrations combined with other stressors (like nutrient deprivation) can sometimes reduce viability. The cytotoxic effect of 3-HB can be dependent on the concentration of other nutrients in the media.[5] Always perform a preliminary toxicity assay (e.g., MTT or resazurin) to establish a non-toxic working concentration range for your specific cell line and media conditions.

Data Summary Tables

Table 1: Incubation Times & Concentrations of 3-Hydroxybutyrate in Various Cell-Based Assays

Cell LineConcentrationIncubation TimeAssay TypeObserved Effect
Primary Cortical Neurons 1 mM - 8 mM24 hoursqPCRConcentration-dependent increase in Bdnf mRNA levels.[1]
Primary Cortical Neurons 8 mM6 hoursATP Assay, NAD+/NADH AssayIncreased ATP levels and NAD+/NADH ratio.[1]
BV2 (Microglia) Not specifiedNot specifiedCCK8, ROS Assay, Western BlotShowed anti-oxidative and anti-apoptotic abilities.[10][11]
SH-SY5Y (Neuroblastoma) 10 mM120 hoursCell Viability/DensityIncreased cell viability by 28-79% in low-glucose conditions.[9]
MCF7 (Breast Cancer) 3 mM, 10 mM96 hoursResazurin (B115843) (Viability), BrdUIncreased proliferation at 10 mM in low-glucose media.[4][5]
MDA-MB-231 (Breast Cancer) 3 mM, 10 mM96 hoursResazurin (Viability)No significant change in viability under low-glucose conditions.[4]
Various Breast Cancer Lines 3 mM5 - 14 daysBrdU, Colony FormationNo significant effect on short-term or long-term proliferation.[3]
HT22 (Neuronal) Not specified12, 24, 48 hoursMTT AssaySustained cell viability under low-glucose conditions.[2]

Experimental Protocols & Workflows

General Experimental Workflow for 3-HB Treatment

The following diagram outlines a typical workflow for a cell-based assay involving this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start seed Seed Cells in Multi-well Plate start->seed adhere Allow Cells to Adhere (e.g., 24 hours) seed->adhere treat Replace Media with Treatment (Control vs. 3-HB) adhere->treat incubate Incubate for Desired Time treat->incubate assay Perform Assay (e.g., Viability, qPCR) incubate->assay collect Collect Data (e.g., Absorbance, Ct values) assay->collect analyze Analyze & Interpret Results collect->analyze end_node End analyze->end_node

Caption: General workflow for a cell-based experiment with 3-HB.

Protocol 1: Cell Viability Assessment using Resazurin Assay

This protocol is adapted from methodologies used to assess the effects of 3-HB on breast cancer cell viability.[4][5]

  • Cell Seeding: Seed cells (e.g., MCF7, MDA-MB-231) in a 96-well plate at a density of 1,500 - 5,000 cells/well.

  • Adhesion: Incubate overnight in standard high-glucose media to allow for cell attachment.

  • Treatment: After 24 hours, carefully aspirate the media. Replace it with fresh media for your experimental conditions (e.g., low-glucose (5.5 mM) DMEM). Add this compound to the desired final concentrations (e.g., 3 mM, 10 mM) to the treatment wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired period (e.g., 96 hours).

  • Assay: Add resazurin sodium salt solution to each well according to the manufacturer's instructions. Incubate for 1-4 hours, or until a color change is apparent.

  • Measurement: Measure the fluorescence at an excitation/emission of ~560/590 nm.

  • Analysis: Express the viability of treated cells as a percentage of the control cells.

Protocol 2: Gene Expression Analysis using RT-qPCR

This protocol is based on experiments measuring 3-HB-induced gene expression changes.[1][10]

  • Cell Seeding & Treatment: Seed cells in a 6-well or 12-well plate. Allow them to adhere overnight. Treat with this compound (e.g., 1-8 mM) for the desired time (e.g., 24 hours).

  • Cell Lysis & RNA Extraction: Wash cells with PBS, then lyse them directly in the well using a lysis buffer from an RNA extraction kit. Extract total RNA according to the kit manufacturer's protocol.

  • RNA Quantification & Qualification: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from an equal amount of total RNA for all samples using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your gene of interest (e.g., BDNF, FOXO3A), and a suitable qPCR master mix. Run the reaction in a real-time PCR machine.

  • Analysis: Determine the relative expression of the target gene using the ΔΔCt method, normalizing to a stable housekeeping gene.

Signaling Pathways and Troubleshooting Logic

Mechanism of Action: 3-HB as an HDAC Inhibitor

This compound is not just a metabolite; it also acts as a signaling molecule. One of its key functions is the inhibition of Class I histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histones, which alters chromatin structure and promotes the expression of specific genes, such as those involved in oxidative stress resistance.[1][6][12]

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm / Nucleus mct MCT Transporter hb_int 3-HB (Intracellular) mct->hb_int hdac HDAC (Class I) histone Histones hdac->histone Deacetylates acetyl_histone Acetylated Histones (Hyperacetylation) histone->acetyl_histone Acetylation Promoted gene Target Genes (e.g., FOXO3A, BDNF) acetyl_histone->gene Upregulates Expression response Cellular Response (Antioxidant, Neuroprotective) gene->response hb_ext Sodium 3-HB (Extracellular) hb_ext->mct Uptake hb_int->hdac Inhibits

Caption: 3-HB signaling via HDAC inhibition to alter gene expression.

Troubleshooting Decision Tree

Use this logical diagram to troubleshoot common issues during your experiments.

G start Unexpected Result (e.g., No Effect, High Toxicity) q_time Is incubation time appropriate for the assay? start->q_time a_time_short Increase time for proliferation/gene expression. (>24h) q_time->a_time_short No (Too Short) a_time_long Decrease time for acute metabolic studies. (1-6h) q_time->a_time_long No (Too Long) q_conc Did you perform a dose-response curve? q_time->q_conc Yes solution Re-evaluate Experiment with Adjustments a_time_short->solution a_time_long->solution a_conc_no Run dose-response (e.g., 0.5 - 10 mM) to find optimal concentration. q_conc->a_conc_no No q_media What are the media conditions? q_conc->q_media Yes a_conc_no->solution a_media_glucose High glucose may mask effects. Consider using low-glucose or glucose-free media. q_media->a_media_glucose High Glucose q_health Are control cells healthy and growing normally? q_media->q_health Low Glucose a_media_glucose->solution a_health_no Check for contamination, passage number, and general cell culture technique. q_health->a_health_no No q_health->solution Yes a_health_no->solution

Caption: A decision tree for troubleshooting 3-HB cell-based assays.

References

Validation & Comparative

A Comparative Guide to the In Vitro Neuroprotective Effects of Sodium 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of Sodium 3-hydroxybutyrate (B1226725) (S3HB) against other alternatives, supported by experimental data from in vitro studies. We delve into the detailed methodologies of key experiments and present quantitative data in structured tables for straightforward comparison.

Introduction to Sodium 3-Hydroxybutyrate (S3HB)

This compound (S3HB), the sodium salt of the ketone body beta-hydroxybutyrate (BHB), is emerging as a promising neuroprotective agent. Beyond its classic role as an alternative energy substrate for the brain during periods of low glucose availability, S3HB exhibits a multi-faceted mechanism of action. In vitro studies have demonstrated its ability to mitigate neuronal damage through several pathways, including reducing oxidative stress, suppressing neuroinflammation, inhibiting apoptosis, and providing metabolic support to stressed neurons. These properties make S3HB a compelling candidate for therapeutic strategies targeting a range of neurodegenerative disorders.

Product Performance Comparison

The neuroprotective efficacy of S3HB has been evaluated in various in vitro models of neuronal injury. Below, we compare its performance with other neuroprotective agents, including a different form of BHB, in models of oxidative stress.

Oxidative Stress Model: Hydrogen Peroxide (H₂O₂) Induced Toxicity in BV2 Microglial Cells

Oxidative stress is a key pathological feature in many neurodegenerative diseases. The following table summarizes a direct comparison of the antioxidant and anti-apoptotic effects of this compound (3HBNa) and 3-Hydroxybutyrate (3HBH) on BV2 microglial cells challenged with hydrogen peroxide (H₂O₂).

CompoundConcentrationCell Viability (% of Control)Apoptosis Rate (% of H₂O₂ group)Intracellular ROS (% of H₂O₂ group)Reference
This compound (3HBNa) 10 mM~85%~60%~70%[1][2]
3-Hydroxybutyrate (3HBH) 10 mM~95%~45%~55%[1][2]
H₂O₂ Control-~60%100%100%[1][2]

Note: While both forms of BHB show protective effects, 3HBH demonstrated a stronger anti-oxidative and anti-apoptotic ability in this particular in vitro model. This suggests that the specific formulation of the ketone body can influence its efficacy.[1][2]

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of in vitro neuroprotection studies, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate the neuroprotective effects of S3HB and other compounds.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells, which is indicative of cell viability.

  • Cell Culture and Treatment:

    • Seed neuronal cells (e.g., SH-SY5Y, HT22, or primary cortical neurons) in 96-well plates at a density of 4,000 to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[3]

    • Pre-treat the cells with various concentrations of S3HB (e.g., 2 mM, 8 mM) for a specified period (e.g., 2-24 hours) before inducing neuronal damage.[4][5]

    • Induce neurotoxicity by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂ for oxidative stress), glutamate (B1630785) (for excitotoxicity), or rotenone (B1679576) (for mitochondrial dysfunction).[1][5]

  • MTT Assay Protocol:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the untreated control.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

This assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as for the MTT assay.

  • LDH Assay Protocol:

    • After the treatment period, carefully collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Typically, the supernatant is incubated with a reaction mixture that leads to the formation of a colored formazan product.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).

Intracellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the levels of ROS within the cells, a key indicator of oxidative stress.

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as for the MTT assay, typically using a black, clear-bottom 96-well plate.

  • ROS Assay Protocol:

    • After treatment, wash the cells with a suitable buffer (e.g., PBS).

    • Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) and incubate in the dark.

    • Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.

    • Quantify the relative ROS levels as a percentage of the control group subjected to the neurotoxic agent alone.

Mandatory Visualizations

Signaling Pathways of S3HB Neuroprotection

The neuroprotective effects of S3HB are mediated by a complex interplay of signaling pathways. The following diagram illustrates the key mechanisms involved.

Caption: Key neuroprotective signaling pathways of S3HB.

Experimental Workflow for In Vitro Neuroprotection Assay

A typical workflow for assessing the neuroprotective potential of a compound like S3HB in an in vitro setting is depicted below.

G General Experimental Workflow for In Vitro Neuroprotection Assay start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) start->cell_culture pre_treatment Pre-treatment with This compound cell_culture->pre_treatment neurotoxin Induce Neurotoxicity (e.g., H₂O₂, Glutamate) pre_treatment->neurotoxin incubation Incubation Period neurotoxin->incubation assays Perform Assays incubation->assays viability Cell Viability (MTT) cytotoxicity Cytotoxicity (LDH) ros Oxidative Stress (ROS) data_analysis Data Analysis and Interpretation end End data_analysis->end viability->data_analysis cytotoxicity->data_analysis ros->data_analysis

Caption: General workflow for in vitro neuroprotection assays.

Logical Relationships in S3HB's Neuroprotective Mechanism

The following diagram illustrates the logical flow from cellular stressors to the neuroprotective outcomes mediated by S3HB.

G Logical Flow of S3HB's Neuroprotective Action stressors Cellular Stressors (Oxidative Stress, Excitotoxicity, Inflammation) s3hb_intervention This compound Intervention stressors->s3hb_intervention mechanisms Mediating Mechanisms s3hb_intervention->mechanisms metabolic Metabolic Rescue antioxidant Antioxidant Effects anti_inflammatory Anti-inflammatory Action outcomes Neuroprotective Outcomes viability Increased Cell Viability apoptosis Reduced Apoptosis function_ Preserved Neuronal Function metabolic->outcomes antioxidant->outcomes anti_inflammatory->outcomes

References

A Comparative Analysis of Sodium 3-Hydroxybutyrate and Beta-Hydroxybutyric Acid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between exogenous ketone supplements is paramount for designing effective therapeutic strategies. This guide provides an objective comparison of the efficacy of Sodium 3-hydroxybutyrate (B1226725) and beta-hydroxybutyric acid, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions.

Quantitative Data Summary

The pharmacokinetic and pharmacodynamic properties of Sodium 3-hydroxybutyrate and beta-hydroxybutyric acid (often delivered as a ketone ester) exhibit key differences that influence their therapeutic applications. The following tables summarize these quantitative distinctions based on available research.

Table 1: Pharmacokinetic Profile Comparison
ParameterThis compound (as Sodium DL-3-Hydroxybutyrate)Beta-Hydroxybutyric Acid (from Ketone Ester)
Time to Peak Concentration (Tmax) 30-60 minutes[1]1.5 - 2.5 hours[2]
Peak Concentration (Cmax) Dose-dependentDose-dependent; ~3.30 mM at 714 mg/kg dose[3]
Area Under the Curve (AUC) Dose-dependentDose-proportional increase; 1.09, 4, and 13 mM·h for 140, 357, and 714 mg/kg doses, respectively[2]
Elimination Half-life Not explicitly stated, but concentrations return to baseline after 3 hours[1]0.8 - 3.1 hours[3]
Bioavailability Not explicitly statedFormulation and dose-dependent[2]
Table 2: Pharmacodynamic Profile Comparison
FeatureThis compoundBeta-Hydroxybutyric Acid
Antioxidant Effect Demonstrates anti-oxidative and anti-apoptotic capabilities in vitro[4][5]Stronger anti-oxidative and anti-apoptotic ability in vitro compared to the sodium salt[4][5]
HDAC Inhibition Less potent inhibitor of histone deacetylases (HDACs) compared to butyrate[6]Endogenous and specific inhibitor of class I HDACs
Signaling Pathway Activation Activates the SIRT3/FOXO3A pathway[5]Activates G-protein coupled receptors (e.g., HCAR2) and inhibits HDACs, leading to upregulation of antioxidant genes like FOXO3A and MT2
Ketogenic Effect (in vivo) No significant difference in ketogenic effect compared to the free acid form[5]Effective at inducing a state of ketosis[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of this compound and beta-hydroxybutyric acid.

Protocol 1: In Vitro Assessment of Antioxidant Effects

This protocol outlines the methodology used to compare the antioxidant properties of 3-hydroxybutyrate (3HBH) and this compound (3HBNa) in BV2 cells.[4][5]

1. Cell Culture and Treatment:

  • BV2 cells are cultured under standard conditions.
  • To induce oxidative stress, cells are treated with hydrogen peroxide (H₂O₂).
  • Experimental groups are treated with varying concentrations of 3HBH or 3HBNa.

2. Cell Viability Assay (CCK8):

  • The Cell Counting Kit-8 (CCK8) is used to assess cell viability following treatment.

3. Measurement of Oxidative Stress Markers:

  • Total Glutathione (T-GSH): Levels are measured to assess the cellular antioxidant capacity.
  • Malondialdehyde (MDA): Levels are measured as an indicator of lipid peroxidation.
  • Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified.

4. Apoptosis Assay:

  • Flow cytometry is employed to evaluate the rate of apoptosis in the different treatment groups.

5. Gene and Protein Expression Analysis:

  • Western Blot and RT-qPCR: These techniques are used to measure the protein and mRNA expression levels of apoptosis-related markers (BCL-2, BAX, CASPASE-3) and signaling pathway components (SIRT3, FOXO3A).

Protocol 2: In Vivo Measurement of Blood Ketone Concentrations

This protocol describes the procedure for measuring blood ketone levels in mice after the administration of 3HBH and 3HBNa.[4][5]

1. Animal Model:

  • Mice are used as the in vivo model.

2. Administration of Compounds:

  • A predetermined dose of either 3HBH or 3HBNa is administered to the mice.

3. Blood Sampling:

  • Blood samples are collected at various time points post-administration to monitor the concentration of ketone bodies.

4. Ketone Concentration Measurement:

  • A handheld ketone meter or other appropriate analytical method is used to determine the concentration of beta-hydroxybutyrate in the blood samples.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

G cluster_0 BHB G-Protein Coupled Receptor Signaling Pathway BHB Beta-Hydroxybutyric Acid GPCR G-Protein Coupled Receptor (e.g., HCAR2) BHB->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Phosphorylation Gene_Expression Gene Expression (e.g., Neuroprotection) CREB->Gene_Expression Modulates

Caption: BHB activates GPCRs, leading to downstream modulation of gene expression.

G cluster_1 BHB Histone Deacetylase Inhibition Pathway BHB Beta-Hydroxybutyric Acid HDAC Histone Deacetylase (Class I) BHB->HDAC Inhibits Histones Histones BHB->Histones Promotes Acetylation HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Transcription Gene Transcription (e.g., FOXO3A, MT2) Chromatin->Transcription

Caption: BHB inhibits HDACs, promoting histone acetylation and gene transcription.

G cluster_2 In Vitro Antioxidant Efficacy Workflow start Start: BV2 Cell Culture H2O2 Induce Oxidative Stress (H₂O₂ Treatment) start->H2O2 Treatment Treat with: - Sodium 3-HB - Beta-Hydroxybutyric Acid H2O2->Treatment Analysis Analyze: - Cell Viability (CCK8) - Oxidative Stress Markers - Apoptosis (Flow Cytometry) - Gene/Protein Expression Treatment->Analysis end End: Comparative Efficacy Data Analysis->end

Caption: Workflow for comparing the in vitro antioxidant effects of ketone bodies.

References

A Comparative In Vivo Analysis of Sodium 3-Hydroxybutyrate and Ketone Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of ketone supplementation for therapeutic and performance-enhancing applications has led to the development of various exogenous ketone formulations. Among the most prevalent are ketone salts, such as sodium 3-hydroxybutyrate (B1226725) (Sodium βHB), and ketone esters (KE). Understanding the in vivo differences between these compounds is critical for designing effective research protocols and developing targeted therapeutic strategies. This guide provides an objective comparison of their in vivo performance, supported by experimental data, detailed methodologies, and visual representations of key metabolic and signaling pathways.

Pharmacokinetic and Pharmacodynamic Comparison

Exogenous ketone supplements are primarily designed to elevate blood ketone levels, mimicking the physiological state of ketosis. However, the delivery form—salt or ester—significantly impacts the pharmacokinetic and pharmacodynamic profiles.

Ketone esters consistently demonstrate a more rapid and pronounced elevation of blood β-hydroxybutyrate (βHB) concentrations compared to ketone salts.[1][2][3] In a direct comparative study, a ketone monoester drink elevated blood D-βHB levels more than 50% higher than a ketone salt drink containing a comparable amount of βHB.[4] Following ingestion of a ketone monoester, peak plasma βHB concentrations can reach 3 to 6 mM within 30-60 minutes.[3][5] In contrast, ketone salts typically result in a slower and more modest increase, with peak βHB levels often remaining around 1.0 mM.[4][5] A meta-analysis of 43 trials confirmed that ketone monoesters have a significantly greater effect on increasing blood βHB and decreasing blood glucose compared to ketone salts.[1][6]

The slower absorption and lower bioavailability of ketone salts contribute to their less potent effect on blood ketone levels. Furthermore, many commercially available ketone salts are a racemic mixture of D- and L-βHB. The L-isoform is metabolized more slowly than the naturally occurring D-isoform, which may influence its physiological effects.[4][7] Ketone esters, on the other hand, are often synthesized as the pure D-βHB isoform.[5]

Beyond the magnitude of ketosis, the two forms of supplementation also differ in their impact on other metabolic parameters. Both ketone esters and salts have been shown to decrease plasma free fatty acids, triglycerides, and glucose.[4] However, ketone salts can lead to a significant salt load, which may be a concern for certain populations. For instance, ingestion of sodium βHB can alkalinize urine pH, whereas ketone esters may cause a transient mild decrease in blood pH.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative in vivo studies.

Table 1: Pharmacokinetics of Ketone Esters vs. Sodium β-Hydroxybutyrate (Ketone Salt)

ParameterKetone Ester ((R)-3-hydroxybutyl (R)-3-hydroxybutyrate)Sodium β-Hydroxybutyrate (Ketone Salt)Reference
Peak Blood D-βHB Concentration (Cmax) 2.8 ± 0.2 mM to 5.27 ± 0.63 mM~1.0 mM[4][8]
Time to Peak Concentration (Tmax) 30 - 70 minutes~90 minutes[4][8]
Duration of Elevated βHB Returns to baseline within 3-4 hoursReturns to baseline within 3-4 hours[4]

Table 2: Metabolic Effects of Ketone Esters vs. Sodium β-Hydroxybutyrate (Ketone Salt)

Metabolic ParameterKetone EsterSodium β-Hydroxybutyrate (Ketone Salt)Reference
Blood Glucose Significant decreaseSignificant decrease[1][4][6]
Plasma Free Fatty Acids Significant decreaseSignificant decrease[4]
Plasma Triglycerides Significant decreaseSignificant decrease[4]
Urine pH No significant changeSignificantly increased (alkalinization)[4]
Blood pH Mild, transient decreaseMild increase[4]

Experimental Protocols

Study of Ketone Ester and Ketone Salt Metabolism in Humans

This section details a representative experimental protocol adapted from a study directly comparing a ketone monoester and a ketone salt drink in healthy human volunteers.

1. Participant Characteristics:

  • Healthy adult volunteers (e.g., 15 participants).

  • Fasted overnight prior to the study.

2. Supplement Administration:

  • Ketone Ester (KE): A drink containing (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, providing a specific dose of βHB (e.g., ~12g or ~24g).

  • Ketone Salt (KS): A drink containing sodium and potassium βHB (racemic mixture), providing a matched amount of total βHB to the KE drink.

  • Administration: Drinks are consumed in a randomized crossover design, with a washout period between study days.

3. Blood Sampling and Analysis:

  • An intravenous catheter is inserted for repeated blood sampling.

  • Baseline blood samples are collected before supplement ingestion.

  • Blood samples are collected at regular intervals post-ingestion (e.g., 15, 30, 60, 90, 120, 180, 240 minutes).

  • Blood is analyzed for concentrations of D- and L-βHB, glucose, free fatty acids, triglycerides, and electrolytes. Urine samples are collected to measure pH and ketone excretion.

4. Data Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated for blood βHB.

  • Changes in metabolic parameters from baseline are compared between the KE and KS groups using appropriate statistical tests.

Experimental Workflow for Comparative Analysis

G cluster_protocol Experimental Protocol A Participant Recruitment (Healthy Volunteers) B Randomized Crossover Design A->B C Overnight Fast B->C D Supplement Ingestion (Ketone Ester or Ketone Salt) C->D E Serial Blood Sampling D->E F Metabolic Analysis (Blood Ketones, Glucose, etc.) E->F G Data Comparison and Statistical Analysis F->G

Experimental workflow for a human clinical trial comparing ketone ester and ketone salt supplementation.

Signaling Pathways of β-Hydroxybutyrate

Beyond its role as an energy substrate, βHB functions as a potent signaling molecule, influencing cellular processes through various mechanisms.

Inhibition of Histone Deacetylases (HDACs)

βHB is a direct inhibitor of class I and IIa histone deacetylases (HDACs).[9][10] By inhibiting HDACs, βHB increases global histone acetylation, leading to changes in gene expression.[11] This epigenetic modification is associated with the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and MT2.[11]

G BHB β-Hydroxybutyrate HDAC HDACs (Class I & IIa) BHB->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Gene Altered Gene Expression Acetylation->Gene Stress Increased Oxidative Stress Resistance (e.g., FOXO3A, MT2) Gene->Stress

β-Hydroxybutyrate inhibits HDACs, leading to increased histone acetylation and altered gene expression.

Modulation of the NLRP3 Inflammasome

βHB has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[12][13] Mechanistically, βHB inhibits the NLRP3 inflammasome by preventing potassium (K+) efflux and reducing the formation of the ASC speck, a critical step in inflammasome assembly.[12][13] This anti-inflammatory effect is independent of its metabolic actions.

G Activators NLRP3 Activators (e.g., ATP, Urate Crystals) K_efflux K+ Efflux Activators->K_efflux BHB β-Hydroxybutyrate BHB->K_efflux Inhibits ASC ASC Speck Formation BHB->ASC Inhibits NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 NLRP3->ASC Caspase1 Caspase-1 Activation ASC->Caspase1 IL1B Pro-inflammatory Cytokine Release (IL-1β, IL-18) Caspase1->IL1B

β-Hydroxybutyrate inhibits NLRP3 inflammasome activation by preventing K+ efflux and ASC speck formation.

Interaction with G-Protein Coupled Receptors (GPCRs)

βHB can also act as a ligand for the G-protein coupled receptor GPR109A (also known as HCAR2).[14][15] Activation of GPR109A by βHB can lead to a variety of downstream effects, including the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity.[14] This pathway has been implicated in the regulation of lipolysis and inflammatory responses.

G BHB β-Hydroxybutyrate GPR109A GPR109A (HCAR2) BHB->GPR109A Activates AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase Inhibits cAMP Reduced cAMP AdenylylCyclase->cAMP PKA Modulated PKA Activity cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

β-Hydroxybutyrate signaling through the GPR109A receptor.

Conclusion

In vivo, ketone esters are more efficient at elevating blood βHB levels compared to sodium 3-hydroxybutyrate. This is attributed to their rapid absorption and higher bioavailability. While both supplement forms can induce a state of ketosis and elicit similar effects on some metabolic parameters like blood glucose and lipids, they differ in their impact on electrolyte balance and blood pH. The choice between a ketone ester and a ketone salt for research or therapeutic development should be guided by the desired pharmacokinetic profile, the tolerance of the subject to a salt load, and the specific signaling pathways being targeted. The potent signaling functions of βHB, including HDAC inhibition and NLRP3 inflammasome modulation, are areas of active research and may be more effectively studied with the robust and rapid ketosis induced by ketone esters.

References

The Double-Edged Sword: Sodium 3-Hydroxybutyrate as a Negative Control in Ketogenic Diet Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers

In the expanding field of ketogenic research, isolating the specific effects of a low-carbohydrate, high-fat diet from the metabolic consequences of ketosis itself is a critical experimental challenge. To this end, sodium 3-hydroxybutyrate (B1226725) (Na-BHB), an exogenous ketone salt, is often employed as a control to mimic the state of ketosis in subjects on a standard diet. However, emerging evidence reveals that Na-BHB is far from a simple, inert control. Its inherent biological activities and confounding variables necessitate a careful re-evaluation of its role in experimental design. This guide provides an objective comparison of Na-BHB with other control alternatives, supported by experimental data and detailed protocols, to aid researchers in designing more robust and interpretable studies.

The Rationale and The Reality of Na-BHB as a Control

The primary goal of using Na-BHB as a control is to create a non-dietary state of ketosis, allowing scientists to ask: "Is the observed effect due to the near-absence of carbohydrates, or is it due to the presence of the ketone body β-hydroxybutyrate (BHB)?" While sound in principle, this approach overlooks the fact that BHB is not merely an energy substrate but a potent signaling molecule. Furthermore, the delivery of BHB as a sodium salt introduces its own set of confounding factors.

Key Issues with Sodium 3-Hydroxybutyrate as a Negative Control:

  • Bioactive Signaling Molecule: BHB is a known inhibitor of class I histone deacetylases (HDACs), which alters gene expression and downstream cellular processes, including oxidative stress resistance and inflammation.[1][2][3][4][5] This activity means that administering Na-BHB actively modulates cellular function, making it an "active" control rather than a truly negative one.

  • Significant Sodium Load: Exogenous ketone salts can introduce a substantial sodium load, which may independently affect physiological parameters such as hemodynamics and blood pressure.[6]

  • Gastrointestinal Distress: A common side effect reported with the consumption of ketone salts is gastrointestinal discomfort, which can impact subject compliance and introduce variability.[7][8][9][10]

  • Presence of Enantiomers: Commercially available Na-BHB is often a racemic mixture of both the biologically active R-BHB and the non-physiological L-BHB enantiomer. The human body metabolizes L-BHB much more slowly than R-BHB, and its long-term effects are not well understood, adding another layer of complexity.[7]

Comparative Analysis of Control Groups in Ketogenic Research

The ideal control group depends on the specific research question. Here, we compare Na-BHB with other common alternatives.

Control GroupPrimary UseAdvantagesDisadvantages & Confounding Factors
Standard Diet (SD) / Control Diet To compare the effects of a ketogenic diet against a typical, non-ketogenic nutritional state.Simple to implement; represents a standard physiological baseline.Does not control for the effects of ketosis itself. Differences observed could be due to macronutrient changes or the presence of ketones.
Standard Diet + this compound (Na-BHB) To isolate the effects of BHB from the dietary matrix of a ketogenic diet.Induces ketosis without dietary restriction.BHB is a signaling molecule (HDAC inhibitor). [1][4][5] High sodium load can affect hemodynamics. [6] Potential for gastrointestinal side effects.[7][9] Often contains a mix of R- and L-BHB enantiomers.[7]
Standard Diet + Ketone Esters (KE) To isolate the effects of BHB with fewer confounding mineral salts.More efficient at raising blood BHB levels compared to ketone salts.[11] Avoids the high cation load of ketone salts.Can be expensive; may also cause gastrointestinal discomfort.
Standard Diet + Medium-Chain Triglycerides (MCTs) To induce mild, endogenous ketosis without full dietary restriction.Easily incorporated into the diet; produces endogenous R-BHB.Less potent at inducing high levels of ketosis compared to a full KD or exogenous ketones.
Placebo Control (e.g., Saline, Maltodextrin) To control for the act of intervention (e.g., infusion, supplementation).Blinds subjects and researchers to the intervention; essential for rigorous trial design.Does not mimic any metabolic state; used in conjunction with other control groups.

Quantitative Data Comparison

The following table summarizes typical metabolic responses to different interventions, compiled from various studies. Values represent approximate peak levels observed in human subjects.

Intervention GroupPeak Blood BHB (mmol/L)Blood Glucose ResponseKey Findings & Side EffectsStudy Reference (Example)
Ketogenic Diet (KD) 1.0 - 4.0+Generally loweredSustained physiological ketosis.[12][13]
KD + Ketone Salts (KS) 1.0 - 2.0 (fasting)Generally loweredFasting BHB may be slightly higher than KD alone in early stages.[12]
Standard Diet + Na/Ca D/L-BHB Salt ~0.6Unremarkable changeSlow absorption, moderate increase in blood BHB. Gastrointestinal side effects reported.[7][8][14]
Standard Diet + Ketone Ester (KE) ~2.8Transient decreaseRapid and higher elevation of blood BHB compared to salts.[7]
Intra-arterial Sodium-BHB Infusion ~3.4 (in infused leg)No significant changeHigh local BHB concentrations achieved; systemic spillover observed.[6][15]

Experimental Protocols & Methodologies

To ensure reproducibility and critical evaluation of findings, understanding the experimental design is paramount.

Protocol 1: Placebo-Controlled Crossover Study of Exogenous Ketone Salts
  • Objective: To determine the kinetic profile and safety of a commercially available sodium/calcium DL-β-hydroxybutyrate salt mixture.

  • Design: A one-dose kinetic study with healthy adult subjects.

  • Methodology:

    • Subjects fast overnight.

    • A baseline blood sample is drawn (t=0).

    • Subjects consume a dose of the BHB salt mixture (e.g., 0.5 g/kg body weight) dissolved in water.

    • Blood samples are drawn at regular intervals (e.g., 30, 60, 90, 120, 150, 180, 240, 300 minutes) post-ingestion.

    • Blood is analyzed for D-BHB concentration, glucose, electrolytes, and blood gases.

    • Subjects are monitored for adverse effects, particularly gastrointestinal symptoms.

  • Control: In a crossover design, the same subjects would repeat the protocol on a separate day with a placebo (e.g., a non-caloric sweetened beverage with a similar taste profile).

  • Reference: Adapted from Fery et al., 2018.[7][8][14]

Protocol 2: Ketogenic Diet vs. Ketogenic Diet + Ketone Salts
  • Objective: To determine if augmenting a ketogenic diet with exogenous ketone salts impacts body composition.

  • Design: A 6-week randomized, parallel-group study.

  • Methodology:

    • Participants are randomized into two groups: Ketogenic Diet + Placebo (KD+PL) or Ketogenic Diet + Ketone Salts (KD+KS).

    • Both groups consume a hypocaloric ketogenic diet (<50g carbohydrates/day, 1.5g/kg protein/day).

    • The KD+KS group consumes a specific dose of BHB salts three times daily. The KD+PL group consumes a non-caloric, taste-matched placebo.

    • Body composition (e.g., via DXA scan), fasting blood BHB, and resting energy expenditure are measured at baseline and at regular intervals (e.g., weekly).

  • Control: The use of a placebo group (KD+PL) allows for the specific effects of the ketone salt supplementation to be isolated from the effects of the ketogenic diet itself.

  • Reference: Adapted from Kackley et al., 2021.[12]

Visualizing the Complexity: Workflows and Pathways

To better understand the concepts discussed, the following diagrams illustrate the experimental logic and the underlying biological mechanisms.

G cluster_0 Research Question cluster_1 Experimental Arms cluster_2 Interpretation q Is the observed biological effect due to the Ketogenic Diet or the resulting Ketosis? A Group 1: Ketogenic Diet (KD) B Group 2: Standard Diet (SD) C Group 3: Standard Diet (SD) + Sodium BHB I1 Compare A vs B: Overall effect of KD A->I1 B->I1 I2 Compare B vs C: Effect of BHB alone B->I2 C->I2 I3 Compare (A vs B) with (C vs B): Isolate diet vs. ketone effects I1->I3 I2->I3

Caption: Experimental workflow to dissect diet vs. ketone effects.

G cluster_0 The Problem with Na-BHB as a 'Negative' Control Goal Goal: Isolate effect of Ketogenic Diet (low carb) from effect of Ketones Control Control Strategy: Give Standard Diet + Na-BHB to mimic ketosis Goal->Control Outcome Result: The control is not 'negative' or inert. It actively perturbs the system, complicating interpretation. Control->Outcome Confounder1 Confounding Factor 1: BHB is a signaling molecule (e.g., HDAC inhibitor) Confounder1->Control Confounder2 Confounding Factor 2: High Sodium Load Confounder2->Control Confounder3 Confounding Factor 3: GI Side Effects, etc. Confounder3->Control

Caption: Logical fallacy of Na-BHB as an inert negative control.

G cluster_cell Cellular Interior BHB Exogenous BHB (from Na-BHB salt) HDAC Class I HDACs BHB->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Gene Altered Gene Expression (e.g., FOXO3A, MT2) Acetylation->Gene Stress Increased Oxidative Stress Resistance Gene->Stress

Caption: BHB signaling via HDAC inhibition alters gene expression.

Conclusion and Recommendations

For researchers aiming to dissect the effects of the ketogenic diet, the following recommendations are proposed:

  • Acknowledge the Limitations: When using Na-BHB, explicitly state in the methodology and discussion that it serves as an "active" control to mimic the presence of ketones, not as a true negative control.

  • Consider Alternatives: For isolating the effects of BHB, ketone esters (KE) represent a superior alternative as they deliver BHB with a lower mineral load. However, cost and availability may be limiting factors.

  • Refine the Research Question: The most robust experimental designs will include multiple arms: a standard diet control, a ketogenic diet group, and a standard diet group supplemented with an exogenous ketone (preferably a KE). This allows for a more nuanced interpretation of the results.

  • Meticulous Reporting: Always report the exact composition of the ketone supplement used, including the salt form and the ratio of R- and L-enantiomers, if known. Monitor and report potential side effects and electrolyte levels.

By moving beyond the simplistic view of Na-BHB as a negative control and embracing a more sophisticated experimental approach, the scientific community can generate more precise and reliable insights into the complex mechanisms of ketogenic therapies.

References

Fueling the Fire or Dousing the Flames? A Comparative Guide to Sodium 3-Hydroxybutyrate and Glucose Metabolism in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic landscape of cancer cells is paramount in the quest for novel therapeutic strategies. While glucose has long been recognized as the primary fuel for tumor growth through the well-documented Warburg effect, emerging evidence suggests that ketone bodies, particularly sodium 3-hydroxybutyrate (B1226725) (3-HB), may exert complex and often contradictory effects on cancer cell metabolism and survival. This guide provides an objective comparison of the metabolic impacts of these two key energy substrates, supported by experimental data and detailed methodologies.

The metabolic reprogramming of cancer cells, characterized by a heightened uptake of glucose and its fermentation into lactate (B86563) even in the presence of oxygen, is a hallmark of malignancy.[1][2] This phenomenon, known as the Warburg effect, provides cancer cells with the necessary building blocks for rapid proliferation.[1][3] However, the tumor microenvironment is a dynamic metabolic niche, and the flexibility of cancer cells to utilize alternative fuels like ketone bodies is a critical area of investigation. Sodium 3-hydroxybutyrate, a primary ketone body elevated during periods of low glucose availability, has been shown to have multifaceted effects on cancer cells, ranging from tumor suppression to, in some contexts, acting as an energy source for tumor growth.[4][5]

Quantitative Comparison of Metabolic Effects

The following tables summarize the quantitative data from various studies comparing the effects of this compound and glucose on key aspects of cancer cell biology.

ParameterThis compound (3-HB)GlucoseCancer Cell Line(s)Key Findings
Cell Proliferation Inhibition observed at concentrations of 20-60 mM.[3]Promotes proliferation.Ovarian, cervical, breast, colon cancer cell lines.[3]3-HB can inhibit the proliferation of several cancer cell lines in a dose-dependent manner.[3] In some breast cancer cell lines, 3-HB (10 or 25 mM) did not consistently rescue the decreased proliferation caused by glucose deprivation.[6][7]
Apoptosis Induces apoptosis, evidenced by increased caspase-3 activation.[8][9]Generally anti-apoptotic.CT26 colon cancer cells.[8][9]3-HB can trigger programmed cell death in certain cancer cells.[8][9]
ATP Production Can be utilized for ATP production in some cancer cells, particularly those with functional mitochondria.[10] In ovarian cancer cells, 5 mM 3-HB partially compensated for reduced ATP levels under glucose restriction in SK-OV-3 cells but not in A2780CP cells.[11]Primary source for ATP production via glycolysis.[12]Breast and ovarian cancer cell lines.[10][11]The ability of cancer cells to use 3-HB for energy is heterogeneous and depends on the specific cancer cell type and its metabolic phenotype.[10][11]
Reactive Oxygen Species (ROS) Increases ROS levels in some cancer cells.[8][9] In other contexts, ketone bodies have been shown to decrease mitochondrial ROS production.High glucose levels can enhance cellular ROS.[13]CT26 colon cancer cells.[8][9]The effect of 3-HB on ROS appears to be context-dependent, potentially inducing oxidative stress in some cancer cells while having antioxidant effects in others.[8][9]
Lactate Production Can decrease extracellular lactate by competing for Monocarboxylate Transporters (MCTs), leading to increased intracellular lactate.[8][9]A major product of glucose metabolism in cancer cells (Warburg effect).[14]CT26 colon cancer cells.[8][9]3-HB can disrupt the typical lactate efflux from cancer cells, leading to intracellular acidification.[8][9]
Glucose Consumption In some breast cancer cell lines, 3 mM 3-HB did not significantly influence glucose consumption.[15]The primary fuel consumed by many cancer cells.[16][17]Breast cancer cell lines.[15]3-HB does not always alter the rate of glucose uptake by cancer cells.[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Proliferation Assay (Crystal Violet Method)

This protocol is used to determine the effect of 3-HB and glucose on the viability and proliferation of cancer cells.[3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or glucose. Include an untreated control group.

  • Incubation: Incubate the cells for 48-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Staining:

    • Gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash the cells again with PBS.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Quantification:

    • Wash the plate with water to remove excess stain.

    • Air dry the plate.

    • Solubilize the stain by adding 100 µL of methanol (B129727) or a solution of 10% acetic acid to each well.

    • Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[4][18][19]

  • Cell Preparation: Culture and treat cells with this compound or glucose on coverslips or in a 96-well plate.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Reaction:

    • Equilibrate the cells with TdT reaction buffer for 10 minutes.

    • Incubate the cells with the TdT reaction cocktail (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.

  • Staining and Visualization:

    • Wash the cells with PBS.

    • If an indirect detection method is used, incubate with the appropriate detection reagents (e.g., fluorescently labeled antibodies).

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides with an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Metabolic Flux Analysis (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.[1][8][20][21][22]

  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere.

  • Assay Preparation:

    • One day prior to the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator for 1 hour.

  • Seahorse XF Analyzer Operation:

    • Load the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) into the appropriate ports.

    • Calibrate the instrument.

    • Place the cell culture plate into the Seahorse XF Analyzer and initiate the assay.

  • Data Analysis: The instrument measures OCR and ECAR in real-time. The sequential injection of the inhibitors allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in metabolic and signaling pathways.[2][5][23]

  • Cell Lysis:

    • Wash treated cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the BCA assay.

  • SDS-PAGE:

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Separate the proteins by size using gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Signaling Pathways and Mechanisms

The differential effects of this compound and glucose on cancer cells are mediated by distinct signaling pathways and molecular mechanisms.

The Warburg Effect and Glucose Metabolism

Cancer cells predominantly rely on aerobic glycolysis, a process where glucose is converted to lactate even in the presence of oxygen.[24] This metabolic shift is driven by the upregulation of glucose transporters (e.g., GLUT1) and glycolytic enzymes, often due to the activation of oncogenic signaling pathways such as PI3K/AKT and c-Myc.[3] While less efficient in terms of ATP production per mole of glucose compared to oxidative phosphorylation, aerobic glycolysis provides a rapid source of energy and essential metabolic intermediates for the synthesis of nucleotides, lipids, and amino acids, thereby supporting rapid cell proliferation.[3]

Warburg_Effect cluster_cell Cancer Cell Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 G6P Glucose-6-P GLUT1->G6P Uptake Pyruvate Pyruvate G6P->Pyruvate Glycolysis Building Blocks Nucleotides, Lipids, Amino Acids G6P->Building Blocks Biosynthesis Lactate Lactate Pyruvate->Lactate Fermentation Mitochondria Mitochondria (OxPhos) Pyruvate->Mitochondria Reduced Entry PI3K/AKT PI3K/AKT PI3K/AKT->GLUT1 Upregulates c-Myc c-Myc c-Myc->GLUT1 Upregulates

Caption: The Warburg Effect: Upregulation of glucose uptake and glycolysis in cancer cells.

This compound and Monocarboxylate Transporters (MCTs)

This compound enters cells via monocarboxylate transporters (MCTs), the same transporters responsible for lactate efflux.[8][9][25] In some cancer cells, 3-HB can competitively inhibit the export of lactate, leading to its intracellular accumulation.[8][9] This can cause intracellular acidification and induce oxidative stress, ultimately leading to apoptosis.[8][9]

MCT_Competition cluster_cell_membrane Cell Membrane 3-HB_ext 3-Hydroxybutyrate (extracellular) MCT MCT 3-HB_ext->MCT Enters via Lactate_ext Lactate (extracellular) MCT->Lactate_ext 3-HB_int 3-Hydroxybutyrate (intracellular) MCT->3-HB_int Lactate_int Lactate (intracellular) Lactate_int->MCT Export Blocked by 3-HB Intracellular Acidification Intracellular Acidification Lactate_int->Intracellular Acidification Accumulation leads to ROS Oxidative Stress (ROS) Intracellular Acidification->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Competitive inhibition of lactate export by 3-HB via MCTs.

Experimental Workflow for Comparing Metabolic Effects

A typical experimental workflow to compare the metabolic effects of this compound and glucose on cancer cells is outlined below.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment Groups: - Control - Glucose - Sodium 3-HB start->treatment proliferation Cell Proliferation Assay (e.g., Crystal Violet) treatment->proliferation apoptosis Apoptosis Assay (e.g., TUNEL) treatment->apoptosis metabolism Metabolic Flux Analysis (Seahorse XF) treatment->metabolism protein_expression Protein Expression Analysis (Western Blot) treatment->protein_expression data_analysis Data Analysis & Comparison proliferation->data_analysis apoptosis->data_analysis metabolism->data_analysis protein_expression->data_analysis conclusion Conclusion: Differential Metabolic Effects data_analysis->conclusion

Caption: Workflow for assessing metabolic effects of 3-HB vs. Glucose.

Conclusion

The metabolic interplay between this compound and glucose in the context of cancer is complex and highly dependent on the specific cancer type and its underlying metabolic programming. While glucose is the established primary fuel for most cancer cells, 3-HB can exert a range of effects, from inhibiting proliferation and inducing apoptosis in some cancer models to potentially serving as an alternative energy source in others. The ability of 3-HB to modulate intracellular pH and oxidative stress through its interaction with MCTs presents a promising avenue for therapeutic intervention. Further research is crucial to delineate the specific contexts in which targeting ketone body metabolism could be a viable anti-cancer strategy, potentially in combination with therapies that exploit the glycolytic dependency of tumors. This guide provides a foundational understanding and practical methodologies for researchers to explore these critical questions in their own work.

References

A Comparative Guide to the Quantification of Sodium 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sodium 3-hydroxybutyrate (B1226725) (β-hydroxybutyrate), a key ketone body, is crucial for metabolic studies, disease diagnostics, and therapeutic monitoring. This guide provides a comprehensive cross-validation of three prevalent analytical methods: Enzymatic Assays, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a detailed comparison of their performance, experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.

Performance Characteristics: A Quantitative Comparison

The selection of a quantification method often hinges on its performance characteristics. The following table summarizes the key quantitative data for enzymatic assays, GC-MS, and LC-MS/MS based on available literature and validation studies.

Performance MetricEnzymatic AssayGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 0.1 - 8 mM[1]50 - 500 mg/L[2]1.00 - 80.0 µg/mL[3]
Precision (CV%) Intra-assay: < 4%; Inter-assay: < 7.9%[4][5]Intra-assay: < 9.3%; Inter-assay: < 12.0%[6]Intra-run: < 5.5%; Inter-run: < 5.8%[3]
Accuracy (Recovery %) 91 - 99%[4]82 - 97.8%[2][7]96.3 - 103%[3]
Limit of Detection (LOD) 0.011 mmol/L[8]0.5 - 3 mg/L[6]0.017 - 0.05 µg/mL[9]
Lower Limit of Quantification (LLOQ) 0.037 mmol/L[8]1 - 2.5 µg/mL[6][10]0.045 - 0.1 µg/mL[9]

Experimental Workflows

To visualize the procedural differences between the three methods, the following diagrams illustrate the key steps from sample collection to data analysis.

cluster_Enzymatic Enzymatic Assay Workflow EA1 Sample Collection (Serum, Plasma) EA2 Sample Preparation (Deproteinization if necessary) EA1->EA2 EA3 Enzymatic Reaction (β-HB Dehydrogenase, NAD+, Colorimetric Probe) EA2->EA3 EA4 Signal Detection (Spectrophotometry at 450 nm) EA3->EA4 EA5 Data Analysis (Standard Curve Comparison) EA4->EA5

Enzymatic Assay Workflow Diagram

cluster_GCMS GC-MS Workflow GCMS1 Sample Collection (Blood, Urine) GCMS2 Sample Preparation (Protein Precipitation, Extraction) GCMS1->GCMS2 GCMS3 Derivatization (e.g., Silylation with BSTFA) GCMS2->GCMS3 GCMS4 GC-MS Analysis (Separation & Detection) GCMS3->GCMS4 GCMS5 Data Analysis (Chromatogram Integration) GCMS4->GCMS5

GC-MS Workflow Diagram

cluster_LCMS LC-MS/MS Workflow LCMS1 Sample Collection (Serum, Plasma) LCMS2 Sample Preparation (Protein Precipitation) LCMS1->LCMS2 LCMS3 LC Separation (C18 or HILIC Column) LCMS2->LCMS3 LCMS4 MS/MS Detection (MRM Mode) LCMS3->LCMS4 LCMS5 Data Analysis (Peak Area Ratio) LCMS4->LCMS5

LC-MS/MS Workflow Diagram

Detailed Experimental Protocols

Here, we provide detailed methodologies for each of the key quantification methods.

Enzymatic Assay Protocol

This method is based on the enzymatic oxidation of 3-hydroxybutyrate to acetoacetate (B1235776) by 3-hydroxybutyrate dehydrogenase, which is coupled to the reduction of NAD+ to NADH. The resulting increase in NADH is measured colorimetrically.

Materials:

  • β-Hydroxybutyrate Assay Kit (e.g., from Sigma-Aldrich, Cayman Chemical)

  • Microplate reader capable of measuring absorbance at 450 nm

  • 96-well plates

  • Biological sample (serum, plasma, etc.)

  • Perchloric acid (PCA) and potassium carbonate (for deproteinization, if required)

Procedure:

  • Sample Preparation:

    • For serum or plasma, samples can often be used directly.[11]

    • For tissue or cell lysates, homogenization in assay buffer is required, followed by centrifugation to remove insoluble material.[11]

    • Deproteinization (if necessary): Add an equal volume of cold 1M perchloric acid to the sample, vortex, and incubate on ice for 5 minutes. Centrifuge at 13,000 x g for 2 minutes at 4°C. Neutralize the supernatant with potassium carbonate.

  • Standard Curve Preparation:

    • Prepare a series of standards from the provided stock solution according to the kit manufacturer's instructions. A typical range would be from 0 to 10 nmol/well.[11]

  • Assay Reaction:

    • Add 50 µL of each standard and sample to separate wells of a 96-well plate.

    • Prepare a master mix containing the enzyme mix and substrate mix as per the kit protocol.

    • Add 50 µL of the master mix to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve and determine the concentration of 3-hydroxybutyrate in the samples by interpolation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method involves the derivatization of 3-hydroxybutyrate to a more volatile and thermally stable compound before separation by gas chromatography and detection by mass spectrometry. Silylation is a common derivatization technique used to prevent the thermal degradation of 3-hydroxybutyrate to γ-butyrolactone (GBL).

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC column (e.g., HP-5MS)

  • Biological sample (blood, urine)

  • Internal standard (e.g., deuterated 3-hydroxybutyrate)

  • Acetonitrile (B52724) for protein precipitation

  • Ethyl acetate (B1210297) for extraction

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

  • Sample Preparation:

    • To 50 µL of sample (blood or urine), add 25 µL of the internal standard solution.

    • Precipitate proteins by adding 225 µL of acetonitrile and vortexing.

    • Centrifuge at high speed (e.g., 9,600 x g) for 7 minutes.

  • Extraction and Drying:

    • Transfer 100 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • To ensure complete removal of water, which can interfere with derivatization, reconstitute the residue in 250 µL of ethanol (B145695) and evaporate to dryness again.

  • Derivatization:

    • Reconstitute the dried extract in 70 µL of ethyl acetate.

    • Add 70 µL of BSTFA with 1% TMCS, vortex, and incubate at room temperature for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (example):

      • Inlet temperature: 250°C

      • Oven program: Start at 50°C for 0.6 min, ramp to 100°C at 10°C/min, then to 250°C at 50°C/min, and hold for 1 minute.

    • MS Conditions (example):

      • Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized 3-hydroxybutyrate and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the concentration of 3-hydroxybutyrate in the samples based on a calibration curve prepared with standards that have undergone the same extraction and derivatization process.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the quantification of 3-hydroxybutyrate without the need for derivatization.

Materials:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • LC column (e.g., C18 or HILIC)

  • Biological sample (serum, plasma)

  • Internal standard (e.g., isotopically labeled 3-hydroxybutyrate)

  • Methanol (B129727) for protein precipitation

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • To 10 µL of serum or plasma, add 10 µL of the internal standard solution.

    • Add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., the initial mobile phase).[12]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • LC Conditions (example for C18 column):

      • Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

      • A typical run time is around 3-6 minutes.[3]

    • MS/MS Conditions:

      • Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for 3-hydroxybutyrate and the internal standard.

  • Data Analysis:

    • Quantify the analyte by calculating the peak area ratio of 3-hydroxybutyrate to the internal standard.

    • Determine the concentration from a calibration curve constructed using standards prepared in a similar matrix.

Conclusion

The choice of method for quantifying sodium 3-hydroxybutyrate depends on the specific requirements of the study. Enzymatic assays are simple, rapid, and suitable for high-throughput screening, though they may have limitations in terms of specificity. GC-MS provides high accuracy and sensitivity but requires a more laborious sample preparation including a critical derivatization step. LC-MS/MS offers excellent sensitivity and specificity without the need for derivatization, making it a robust and reliable method for complex biological matrices. By understanding the performance characteristics and experimental protocols of each method, researchers can make an informed decision to ensure the generation of accurate and reproducible data.

References

A Comparative Guide to Isotopic Labeling for Tracing Sodium 3-Hydroxybutyrate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isotopic labeling strategies for tracing the metabolism of sodium 3-hydroxybutyrate (B1226725) (also known as β-hydroxybutyrate or BHB), a key ketone body. The selection of an appropriate isotopic tracer is a critical decision in designing metabolic studies. This document summarizes quantitative data from experimental studies, details relevant protocols, and provides visual representations of metabolic pathways and experimental workflows to aid in the selection of the most suitable tracer for your research needs.

Comparison of Isotopic Tracers: ¹³C vs. Deuterium

The two most common stable isotopes used for tracing metabolic pathways are Carbon-13 (¹³C) and Deuterium (²H or D). The choice between these labels depends on the specific research question, the analytical platform available, and the metabolic pathways of interest.

  • ¹³C-Labeled Tracers : These tracers are ideal for tracking the carbon backbone of 3-hydroxybutyrate as it is metabolized. By following the fate of the ¹³C atoms, researchers can elucidate how 3-hydroxybutyrate contributes to the tricarboxylic acid (TCA) cycle, amino acid synthesis, and other metabolic pathways. ¹³C labeling is often considered the gold standard for metabolic flux analysis[1][2].

  • Deuterium-Labeled Tracers : Deuterium labels are used to track the hydrogen atoms of 3-hydroxybutyrate. This provides unique insights into redox metabolism, such as the turnover of NADH/NAD⁺, and can be used to study enzyme kinetics due to the significant kinetic isotope effect[1].

The following table summarizes the key characteristics and applications of ¹³C and Deuterium labeled 3-hydroxybutyrate.

Feature¹³C-Labeled Sodium 3-HydroxybutyrateDeuterium-Labeled this compound
Primary Application Tracing the carbon skeleton through metabolic pathways (e.g., TCA cycle, gluconeogenesis).[1][3]Studying redox metabolism, enzyme kinetics, and metabolic pathways involving hydrogen transfer.[1]
Analytical Methods Mass Spectrometry (GC-MS, LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4]Mass Spectrometry, NMR Spectroscopy.[5][6]
Advantages - Direct measure of carbon flux. - Less likely to exhibit significant kinetic isotope effects, thus not altering metabolic rates. - Well-established methods for metabolic flux analysis.[1][2]- Pronounced kinetic isotope effect can be used to study reaction mechanisms. - Can provide insights into redox state (NADH/NAD⁺). - Often less expensive to synthesize.[1]
Disadvantages - Can be more expensive to synthesize.[1]- The kinetic isotope effect can alter the rate of metabolic reactions. - Potential for isotopic exchange with water, which can complicate data interpretation.

Quantitative Data from Isotopic Labeling Studies

The following tables present quantitative data from studies that have utilized isotopically labeled 3-hydroxybutyrate and related ketone bodies to measure metabolic kinetics.

Table 1: Ketone Body Kinetics in Humans using ¹³C-Labeled Tracers

This table summarizes the mean total ketone body appearance rate in human subjects in the post-absorptive state using two different ¹³C-labeled tracers.

TracerMean Total Ketone Body Appearance Rate (μmol x kg⁻¹ x min⁻¹)
[3,4-¹³C₂] Acetoacetate3.74[4]
[3-¹³C] D-β-hydroxybutyrate2.76[4]

Table 2: Cerebral Metabolism of [2,4-¹³C₂]-β-Hydroxybutyrate in Humans

This table shows the incorporation of ¹³C from infused [2,4-¹³C₂]-β-hydroxybutyrate into glutamate (B1630785) and glutamine in the human brain, indicating its utilization as a neuronal energy source[7][8].

MetaboliteRelative Fractional Enrichment (%)
¹³C-4-Glutamate6.78 ± 1.71[7][8]
¹³C-4-Glutamine5.68 ± 1.84[7][8]

Experimental Protocols

Protocol 1: In Vivo Infusion of Isotopically Labeled this compound in a Rodent Model

This protocol provides a general methodology for a primed-continuous infusion study to measure whole-body ketone body kinetics.

1. Animal Preparation:

  • Acclimatize animals to the experimental conditions. For studies requiring a steady state, fasting may be necessary.

2. Tracer Preparation:

  • Prepare a sterile solution of the isotopically labeled this compound tracer in saline.

3. Tracer Administration:

  • Administer a priming bolus of the tracer to rapidly achieve isotopic equilibrium, followed by a continuous infusion at a constant rate.

4. Blood Sampling:

  • Collect blood samples at baseline (before tracer infusion) and at regular intervals during the infusion to monitor the isotopic enrichment of 3-hydroxybutyrate and its metabolites.

5. Sample Processing:

  • Immediately centrifuge blood samples to separate plasma.

  • Store plasma at -80°C until analysis.

6. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatize plasma samples to make the ketone bodies volatile for GC-MS analysis.

  • Determine the mole percent enrichment of the labeled and unlabeled 3-hydroxybutyrate.

7. Data Analysis:

  • Calculate the rate of appearance (Ra) of 3-hydroxybutyrate using the steady-state isotopic enrichment values.

Protocol 2: Analysis of ¹³C-Labeled 3-Hydroxybutyrate Metabolism in Brain Tissue

This protocol outlines the steps for studying the incorporation of ¹³C from labeled 3-hydroxybutyrate into brain metabolites.

1. Infusion:

  • Infuse the ¹³C-labeled this compound into the animal as described in Protocol 1.

2. Tissue Collection:

  • At the end of the infusion period, euthanize the animal and rapidly collect the brain tissue.

  • Freeze-clamp the tissue in liquid nitrogen to quench metabolism.

3. Metabolite Extraction:

  • Homogenize the frozen brain tissue in a suitable solvent (e.g., methanol/HCl/HClO4).

  • Centrifuge to remove proteins and cellular debris.

  • Collect the supernatant containing the metabolites.

4. Analytical Method: ¹³C NMR Spectroscopy:

  • Analyze the tissue extract using high-resolution ¹³C NMR spectroscopy to identify and quantify the ¹³C-labeled metabolites (e.g., glutamate, glutamine).[3]

5. Data Analysis:

  • Determine the fractional enrichment of ¹³C in the downstream metabolites to assess the contribution of 3-hydroxybutyrate to their synthesis.[3]

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathway of 3-hydroxybutyrate, from its synthesis in the liver (ketogenesis) to its utilization in extrahepatic tissues (ketolysis).

MetabolicPathway cluster_liver Liver (Ketogenesis) cluster_blood Bloodstream cluster_extrahepatic Extrahepatic Tissues (Ketolysis) FattyAcids Fatty Acids AcetylCoA_L Acetyl-CoA FattyAcids->AcetylCoA_L β-oxidation AcetoacetylCoA Acetoacetyl-CoA AcetylCoA_L->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Acetoacetate_L Acetoacetate HMGCoA->Acetoacetate_L BHB_L 3-Hydroxybutyrate Acetoacetate_L->BHB_L BDH1 BHB_B 3-Hydroxybutyrate BHB_L->BHB_B BHB_E 3-Hydroxybutyrate BHB_B->BHB_E Acetoacetate_E Acetoacetate BHB_E->Acetoacetate_E BDH1 AcetoacetylCoA_E Acetoacetyl-CoA Acetoacetate_E->AcetoacetylCoA_E SCOT AcetylCoA_E Acetyl-CoA AcetoacetylCoA_E->AcetylCoA_E TCA TCA Cycle AcetylCoA_E->TCA

Caption: Metabolic fate of 3-hydroxybutyrate.

Experimental Workflow for Isotopic Labeling Studies

This diagram outlines a generalized workflow for conducting in vivo stable isotope tracing experiments to study the metabolism of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalPrep Animal Acclimation & Fasting Infusion Primed-Continuous Infusion AnimalPrep->Infusion TracerPrep Prepare Sterile Labeled Tracer TracerPrep->Infusion Sampling Blood/Tissue Sampling Infusion->Sampling Processing Sample Processing (Extraction) Sampling->Processing Analysis MS or NMR Analysis Processing->Analysis Data Data Interpretation (Kinetic Modeling) Analysis->Data

Caption: General workflow for in vivo stable isotope tracing.

References

A Head-to-Head Comparison of D- vs. L-Sodium 3-Hydroxybutyrate in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-hydroxybutyrate (BHB), a ketone body, is a chiral molecule existing in two stereoisomeric forms: D-beta-hydroxybutyrate and L-beta-hydroxybutyrate. While endogenously, the D-enantiomer is the predominant form utilized for energy metabolism, the L-enantiomer is also present and exhibits distinct biological activities.[1] This guide provides an objective comparison of the functional properties of D- and L-Sodium 3-hydroxybutyrate (B1226725), supported by available experimental data, to aid researchers in selecting the appropriate enantiomer for their studies.

I. Comparative Overview of Functional Differences

The two enantiomers of sodium 3-hydroxybutyrate, while structurally similar, exhibit notable differences in their metabolism, signaling, and pharmacokinetic profiles. The D-form is the primary energy currency, readily oxidized in tissues, whereas the L-form is metabolized more slowly and appears to have unique signaling roles.[1]

II. Quantitative Data from Functional Assays

The following tables summarize the available quantitative data from studies directly comparing the pharmacokinetic profiles of D- and L-Sodium 3-hydroxybutyrate. A notable gap in the current literature is the limited availability of head-to-head quantitative data, such as IC50 and EC50 values, for receptor activation and enzyme inhibition assays.

Table 1: Pharmacokinetic Parameters of D- vs. L-3-Hydroxybutyrate in Rats Following Oral Administration of D,L-3-Hydroxybutyrate
ParameterD-3-HydroxybutyrateL-3-HydroxybutyrateStudy Conditions
Cmax (mmol/L) 0.30 - 0.501.88 - 1.98Single oral dose of racemic D,L-3-HB salt in healthy rats.[2]
AUC (min*mmol/L) 58 - 106380 - 479Single oral dose of racemic D,L-3-HB salt in healthy rats.[2]

Cmax: Maximum plasma concentration. AUC: Area under the curve.

III. Key Functional Assay Comparisons

A. G Protein-Coupled Receptor (GPR109A/HCAR2) Activation

Both D- and L-BHB have been shown to bind to and activate the GPR109A receptor, also known as HCAR2.[1] This receptor is implicated in mediating anti-inflammatory effects. While one study reports an EC50 of 0.7 mM for β-hydroxybutyrate activation of GPR109A, it does not differentiate between the enantiomers.[3]

B. Histone Deacetylase (HDAC) Inhibition

The role of BHB as an HDAC inhibitor is a subject of ongoing research with some conflicting findings. Some studies suggest that D-BHB acts as an endogenous inhibitor of class I HDACs.[4] However, another study reported that R-β-hydroxybutyrate (D-form) did not display significant HDAC inhibitory activity in their cellular models, whereas the structurally related molecule butyrate (B1204436) was a potent HDAC inhibitor.[5] The inhibitory potential of L-BHB on HDACs is not well-characterized in comparative studies.

C. NLRP3 Inflammasome Inhibition
D. Cellular Metabolism and Energy Production

D-BHB is efficiently metabolized by the body to produce ATP, serving as a primary alternative energy source to glucose.[1] In contrast, L-BHB is metabolized more slowly.[1] Studies on L6 skeletal muscle cells have shown that 3 mM D-β-hydroxybutyrate alone increased basal glucose uptake, while a racemic mixture of D- and L-β-hydroxybutyrate appeared to decrease it.[9][10][11]

IV. Experimental Protocols

Detailed experimental protocols for the functional assays mentioned are crucial for the replication and validation of findings. Below are generalized methodologies based on the available literature.

A. GPR109A/HCAR2 Receptor Activation Assay (General Protocol)
  • Cell Culture: Utilize a cell line stably expressing the human GPR109A receptor (e.g., HEK293 or CHO cells).

  • Ligand Preparation: Prepare stock solutions of D- and L-Sodium 3-hydroxybutyrate in an appropriate buffer.

  • Assay Principle: A common method involves measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production. GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cAMP levels.

  • Procedure:

    • Seed the cells in a multi-well plate and culture overnight.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of D- or L-Sodium 3-hydroxybutyrate to the cells.

    • Stimulate the cells with forskolin (B1673556) to induce cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Plot the cAMP levels against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each enantiomer.

B. In Vitro Histone Deacetylase (HDAC) Inhibition Assay (General Protocol)
  • Enzyme and Substrate: Use purified recombinant human HDAC enzymes (specifically Class I HDACs like HDAC1, 2, and 3) and a fluorogenic HDAC substrate.

  • Inhibitor Preparation: Prepare serial dilutions of D- and L-Sodium 3-hydroxybutyrate.

  • Assay Procedure:

    • In a microplate, combine the HDAC enzyme, the fluorogenic substrate, and varying concentrations of the test compounds (D- or L-Sodium 3-hydroxybutyrate).

    • Incubate the plate at 37°C to allow the deacetylation reaction to proceed.

    • Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

C. NLRP3 Inflammasome Activation Assay in Macrophages (General Protocol)
  • Cell Culture: Use primary bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., J774A.1).

  • Priming: Prime the cells with lipopolysaccharide (LPS) for several hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibition and Activation:

    • Pre-incubate the primed cells with various concentrations of D- or L-Sodium 3-hydroxybutyrate.

    • Activate the NLRP3 inflammasome using a specific agonist such as ATP or nigericin.

  • Measurement of Inflammasome Activation:

    • IL-1β Secretion: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an ELISA kit.

    • Caspase-1 Activation: Lyse the cells and perform a Western blot to detect the cleaved (active) form of caspase-1 (p20 subunit).

    • ASC Speck Formation: For imaging-based analysis, use cells expressing a fluorescently tagged ASC protein and visualize the formation of ASC specks (a hallmark of inflammasome activation) using fluorescence microscopy.

  • Data Analysis: Quantify the levels of IL-1β or cleaved caspase-1 and plot them against the concentration of the inhibitor to assess the dose-dependent inhibitory effect.

V. Visualizations of Pathways and Workflows

Metabolic Fates of D- and L-BHB

metabolic_fates cluster_d D-BHB Metabolism cluster_l L-BHB Metabolism d_bhb D-Sodium 3-hydroxybutyrate acac Acetoacetate d_bhb->acac BDH1 acetyl_coa Acetyl-CoA acac->acetyl_coa SCOT tca TCA Cycle (Energy Production) acetyl_coa->tca l_bhb L-Sodium 3-hydroxybutyrate l_bhb_coa L-BHB-CoA l_bhb->l_bhb_coa acac_coa Acetoacetyl-CoA l_bhb_coa->acac_coa fatty_acid_synthesis Fatty Acid Synthesis acac_coa->fatty_acid_synthesis gpr109a_signaling d_bhb D-BHB receptor GPR109A (HCAR2) d_bhb->receptor l_bhb L-BHB l_bhb->receptor gi_protein Gi Protein receptor->gi_protein activates ac Adenylate Cyclase gi_protein->ac inhibits camp cAMP ac->camp produces inflammation Anti-inflammatory Effects camp->inflammation leads to (inhibition of pro- inflammatory pathways) nlrp3_workflow start Culture Macrophages prime Prime with LPS start->prime treat Treat with D- or L-BHB prime->treat activate Activate with ATP/Nigericin treat->activate measure Measure IL-1β & Caspase-1 activate->measure

References

Assessing the Off-Target Effects of Sodium 3-hydroxybutyrate in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of Sodium 3-hydroxybutyrate (B1226725) in cellular models. As a key ketone body, Sodium 3-hydroxybutyrate is under investigation for its therapeutic potential in a variety of diseases. Understanding its interaction with unintended cellular targets is crucial for predicting potential side effects and ensuring therapeutic safety. This document summarizes key findings, compares its activity with related compounds, and provides detailed experimental protocols for assessing off-target effects.

Executive Summary

This compound, the sodium salt of the ketone body D-β-hydroxybutyrate, exerts its biological effects primarily through two known mechanisms: as an energy substrate and as a signaling molecule. Its signaling functions are mainly attributed to the inhibition of class I histone deacetylases (HDACs) and the activation of the G-protein coupled receptor 109A (GPR109A). While these on-target effects are well-documented, a comprehensive understanding of its off-target interactions is essential for its development as a therapeutic agent. This guide explores these off-target effects by comparing this compound with its close structural analog, Sodium Butyrate (B1204436), a well-characterized HDAC inhibitor.

On-Target and Off-Target Activity Comparison

The following tables summarize the known activities of this compound and its key comparators.

CompoundPrimary Target(s)Known Off-Targets
This compoundHDACs (Class I), GPR109ASIRT3/FOXO3A pathway activation, potential kinase interactions (requires further investigation)
Sodium ButyrateHDACs (Class I & IIa)GPR109A, GPR43, modulation of various signaling pathways (e.g., MLCK/MLC2)
Other Ketone Bodies (e.g., Acetoacetate)Energy metabolismWeak HDAC inhibition

Quantitative Comparison of On-Target Activities

CompoundTargetAssay TypePotency (IC50/EC50)Reference(s)
β-hydroxybutyrateHDAC1In vitro enzyme assay2.4 - 5.3 mM[1]
β-hydroxybutyrateHDAC3In vitro enzyme assay2.4 - 5.3 mM[1]
β-hydroxybutyrateHDAC4In vitro enzyme assay2.4 - 5.3 mM[1]
β-hydroxybutyrateGPR109ACell-based reporter assay~0.7 mM[2]
ButyrateGPR109ACell-based reporter assay1.6 mM[2]
Sodium ButyrateHDAC1In vitro enzyme assay0.3 mM
Sodium ButyrateHDAC2In vitro enzyme assay0.4 mM
Sodium ButyrateHDAC7In vitro enzyme assay0.3 mM
Sodium ButyrateHDACs (overall)In vitro enzyme assay0.80 mM[3]

Note: β-hydroxybutyrate is the active component of this compound. The IC50 and EC50 values are expected to be comparable. The data indicates that β-hydroxybutyrate is a significantly weaker HDAC inhibitor than sodium butyrate but a more potent agonist of GPR109A.

Signaling Pathways

The primary signaling pathways affected by this compound are depicted below.

Sodium_3_hydroxybutyrate_Signaling cluster_HDAC HDAC Inhibition Pathway cluster_GPR109A GPR109A Activation Pathway This compound This compound HDACs HDACs (Class I) This compound->HDACs inhibition (mM range) GPR109A GPR109A This compound->GPR109A activation (~0.7 mM EC50) Histones Histones HDACs->Histones deacetylation Gene Expression Gene Expression Histones->Gene Expression regulation Gi Gi GPR109A->Gi Adenylate Cyclase Adenylate Cyclase Gi->Adenylate Cyclase inhibition cAMP cAMP Adenylate Cyclase->cAMP conversion of ATP Downstream Effects Downstream Effects cAMP->Downstream Effects Kinome_Profiling_Workflow Compound This compound Assay In vitro Kinase Assay (Radiometric or Fluorescence-based) Compound->Assay KinasePanel Panel of Protein Kinases KinasePanel->Assay Data Quantify Phosphorylation Assay->Data Analysis Calculate % Inhibition & IC50 Data->Analysis Visualization Kinome Tree Map Analysis->Visualization CETSA_Workflow Cells Treat cells with This compound Heat Apply Temperature Gradient Cells->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Separate Soluble and Precipitated Proteins Lyse->Centrifuge Detect Analyze Soluble Fraction (Western Blot or Mass Spec) Centrifuge->Detect Analyze Plot Melting Curves Identify Stabilized Proteins Detect->Analyze

References

Safety Operating Guide

Proper Disposal of Sodium 3-hydroxybutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of sodium 3-hydroxybutyrate (B1226725), ensuring the safety of personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to consult your institution's specific Safety Data Sheet (SDS) and chemical hygiene plan. Always wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection : Safety glasses with side shields or chemical safety goggles.[1][2]

  • Hand Protection : Suitable protective gloves.[1][2]

  • Body Protection : A lab coat or other protective clothing to prevent skin contact.[1][2]

Handle sodium 3-hydroxybutyrate in a well-ventilated area to minimize dust formation.[3]

Waste Characterization and Segregation

This compound is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS) and OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][4] However, it should be treated as chemical waste. Proper segregation is key to prevent unforeseen reactions.

  • Do not mix with strong oxidizing agents.[2]

  • Collect waste in a suitable, properly labeled, and sealed container. The original container is often a good choice for waste storage.[2]

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and local regulations.

For Small Quantities:

Smaller quantities of this compound can often be disposed of with household waste.

For Large Quantities and Non-Recyclable Solutions:

For larger quantities or solutions that cannot be recycled, the recommended method is to contact a licensed professional waste disposal service.[3]

  • Step 1: Collection and Storage

    • Collect waste this compound in a dedicated, compatible, and clearly labeled container.[2] The container should be sealed to prevent leaks or spills.

    • Label the container with "Chemical Waste" and the full chemical name, "this compound."

    • Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.[2]

  • Step 2: Arranging for Disposal

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3]

    • Provide them with the necessary information about the waste material.

Important Considerations:

  • Do not pour this compound down the drain or dispose of it with regular trash for larger quantities.[2]

  • Always adhere to federal, state, and local environmental control regulations for waste disposal.[2][3]

Quantitative Data Summary

There is limited quantitative data available regarding specific disposal limits for this compound, as it is not typically classified as a hazardous waste. The primary guidance is qualitative, emphasizing compliance with local regulations.

ParameterValueSource(s)
Hazard Classification Not classified as hazardous[1][4]
Recommended Disposal for Small Quantities Can be disposed of with household waste
Recommended Disposal for Large Quantities Contact a licensed professional waste disposal service[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Sodium 3-hydroxybutyrate Waste check_quantity Assess Quantity of Waste start->check_quantity small_quantity Small Quantity check_quantity->small_quantity Small large_quantity Large Quantity or Non-Recyclable Solution check_quantity->large_quantity Large dispose_household Dispose with Household Waste small_quantity->dispose_household collect_waste Collect in a Labeled, Sealed Container large_quantity->collect_waste end_disposal End of Disposal Process dispose_household->end_disposal contact_ehs Contact EHS or Licensed Waste Disposal Service collect_waste->contact_ehs contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Sodium 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Sodium 3-hydroxybutyrate (B1226725) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical.

Personal Protective Equipment (PPE)

PPE CategorySpecific RecommendationsUser Verification
Eye/Face Protection Wear appropriate safety glasses with side shields or chemical safety goggles.[1][2] A face shield may be necessary for operations where splashing is a risk.[1]Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection A laboratory coat or other protective clothing is necessary to prevent skin contact.[1] Long-sleeved clothing is recommended.[1][3]Select based on the potential for skin exposure.
Hand Protection Wear suitable chemical-resistant gloves.[1][2] Due to the lack of specific testing data, it is imperative to check with the glove manufacturer for compatibility. Nitrile, neoprene, and butyl rubber gloves are often recommended for general chemical handling.Confirm with the glove manufacturer regarding the specific chemical compatibility for Sodium 3-hydroxybutyrate.
Respiratory Protection Under normal conditions with adequate ventilation, respiratory protection is not typically required.[1] If dust formation is likely or ventilation is inadequate, a NIOSH (US) or CEN (EU) approved respirator, such as a type N95 dust mask, should be used.[1]Assess the potential for dust generation during handling procedures.

Experimental Protocols

1. Safe Handling Protocol:

  • Ventilation: Always work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood or a local exhaust ventilation system.

  • Avoid Dust Formation: Handle the solid material carefully to minimize dust generation.[1][2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1][4]

  • Grounding: All equipment used when handling the product must be grounded to prevent static discharge, especially in the presence of dust.[3]

2. Storage Protocol:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][5]

  • Temperature: Store at room temperature or as recommended by the manufacturer. Some sources suggest refrigeration (2-8°C) for long-term storage.[1]

  • Incompatible Materials: Store away from strong oxidizing agents.[1][3]

  • Hygroscopic Nature: As the material is hygroscopic, protect it from moisture.[6]

3. Disposal Protocol:

  • Waste Classification: Unused this compound and any contaminated materials (e.g., gloves, weighing paper) should be treated as chemical waste.[1]

  • Containerization: Collect waste in a suitable, properly labeled, and sealed container for disposal.[1]

  • Disposal Method: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.[1] It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3][6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Logical Workflow for PPE Selection

PPE_Selection_Workflow Start Start: Assess Task Involving This compound HandlingSolid Handling solid in well-ventilated area Start->HandlingSolid CheckDust Is there a potential for dust or aerosol generation? Weighing Weighing or transferring powder outside of a fume hood CheckDust->Weighing Yes NoRespProtection Standard laboratory ventilation is sufficient CheckDust->NoRespProtection No CheckSplash Is there a risk of splashing? SolutionPrep Preparing or transferring solutions CheckSplash->SolutionPrep Yes EyeProtection Required: Safety glasses with side shields or goggles CheckSplash->EyeProtection No HandlingSolid->CheckDust RespProtection Required: NIOSH/CEN approved respirator (e.g., N95 dust mask) Weighing->RespProtection FaceShield Recommended: Face shield in addition to goggles SolutionPrep->FaceShield RespProtection->CheckSplash NoRespProtection->CheckSplash SkinProtection Required: Lab coat and long-sleeved clothing EyeProtection->SkinProtection FaceShield->SkinProtection HandProtection Required: Chemically compatible gloves (Consult manufacturer's guide) SkinProtection->HandProtection End Proceed with Task HandProtection->End

Caption: PPE selection workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-hydroxybutyrate
Reactant of Route 2
Sodium 3-hydroxybutyrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.